Telavancin hydrochloride
Beschreibung
This compound is the hydrochloride salt form of telavancin, a lipoglycopeptide and a semisynthetic derivative of vancomycin with antibacterial activity against gram-positive bacteria. Like vancomycin, telavancin binds tightly to the D-alanyl-D-alanine residue of cell wall precursors, thereby interfering with bacterial cell wall synthesis. In addition, the lipophilic moiety of telavancin may interact with the lipid bilayer in the bacterial cell membrane, thereby compromising the integrity of cell membrane and causing cell membrane depolarization. This novel mechanism of action may contribute to telavancin's rapid bactericidal activity and its improved activity over vancomycin against some antibiotic resistance gram-positive bacteria.
This compound is a Unknown drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for infection and bacterial pneumonia. This drug has a black box warning from the FDA.
Eigenschaften
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIWSIRBWAZHG-ACOPVEIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H107Cl3N11O27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560130-42-9 | |
| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telavancin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELAVANCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Telavancin Hydrochloride's Dual-Threat Mechanism Against MRSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telavancin (B1682011) hydrochloride, a semisynthetic lipoglycopeptide antibiotic derived from vancomycin (B549263), presents a potent therapeutic option against challenging Gram-positive pathogens, most notably Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy stems from a unique dual mechanism of action that distinguishes it from its parent compound, vancomycin. Telavancin not only inhibits bacterial cell wall synthesis but also disrupts the functional integrity of the bacterial cell membrane.[2][3] This two-pronged attack leads to rapid, concentration-dependent bactericidal activity, making it a critical tool in the arsenal (B13267) against resistant infections.[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning telavancin's action against MRSA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: A Two-Pronged Assault
Telavancin's bactericidal activity against MRSA is the result of two distinct but synergistic mechanisms:
-
Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, telavancin targets a critical step in bacterial cell wall formation. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan.[5][6] This binding sequesters lipid II, preventing its polymerization into the growing peptidoglycan chain by transglycosylases and subsequent cross-linking by transpeptidases.[1][7] The presence of a hydrophobic side chain on the telavancin molecule is thought to anchor it to the bacterial membrane, increasing its affinity for the membrane-bound lipid II.[1]
-
Disruption of Bacterial Cell Membrane Integrity: Unlike vancomycin, telavancin possesses a lipophilic side chain that allows it to interact directly with the bacterial cell membrane.[1][8] This interaction leads to a rapid, concentration-dependent depolarization of the membrane potential.[9] The dissipation of membrane potential disrupts essential cellular processes such as ATP synthesis and nutrient uptake, and increases membrane permeability, leading to the leakage of intracellular components like ATP and K+.[9] This direct assault on the cell membrane contributes significantly to telavancin's rapid bactericidal effects.[9]
The interplay of these two mechanisms provides a powerful synergistic effect. The binding to lipid II not only halts cell wall construction but also appears to be a prerequisite for the subsequent disruption of the cell membrane.[10]
Quantitative Analysis of Telavancin Activity
The in vitro potency of telavancin against MRSA has been extensively documented. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Telavancin against MRSA
| Study Reference | MRSA Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Smith JR, et al. (2015)[11] | 70 DNS S. aureus | 0.06 | 0.125 |
| Smith JR, et al. (2015)[11] | 100 VISA | 0.06 | 0.125 |
| Stryjewski ME, et al. (2008)[1] | Clinical MRSA isolates | - | 0.25 |
| Mendes RE, et al. (2012)[10] | MRSA | 0.06 | 0.5 |
| Karlowsky JA, et al. (2015)[12] | MRSA | 0.03 | 0.06 |
DNS: Daptomycin-Nonsusceptible; VISA: Vancomycin-Intermediate Staphylococcus aureus
Table 2: Comparative In Vitro Potency of Telavancin and Vancomycin
| Study Reference | Parameter | Telavancin | Vancomycin |
| Higgins DL, et al. (2005)[2] | Peptidoglycan Synthesis Inhibition (IC50) | ~10-fold more potent | - |
| Stryjewski ME, et al. (2008)[1] | MIC90 against clinical MRSA | 0.25 µg/mL | 1.0 µg/mL |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of telavancin against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of telavancin that inhibits the visible growth of MRSA.
Methodology (based on CLSI guidelines): [11][13]
-
Bacterial Strain Preparation:
-
Streak MRSA isolates onto Tryptic Soy Agar (TSA) and incubate at 35°C for 18-24 hours.
-
Select several colonies and suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to a final inoculum of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Telavancin Preparation:
-
Prepare a stock solution of telavancin in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial two-fold dilutions in CAMHB containing 0.002% polysorbate-80 to prevent the drug from binding to the plastic microtiter plates.[11]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted telavancin.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of telavancin at which there is no visible growth.
-
Time-Kill Assay
Objective: To assess the bactericidal activity of telavancin against MRSA over time.
-
Inoculum Preparation:
-
Prepare an MRSA suspension in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing telavancin at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared MRSA suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline.
-
Plate the dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each telavancin concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11]
-
Membrane Potential Assay using Flow Cytometry
Objective: To measure the effect of telavancin on the bacterial membrane potential of MRSA.
-
Bacterial Culture:
-
Grow MRSA to the early exponential phase (OD600 ≈ 0.3) in CAMHB at 37°C.
-
Adjust the cell concentration to approximately 1 x 10⁶ CFU/mL in fresh CAMHB.
-
-
Telavancin Treatment:
-
Add telavancin to the bacterial suspension at the desired concentrations.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60 minutes).
-
Include an untreated control and a positive control for depolarization (e.g., with carbonyl cyanide m-chlorophenylhydrazone - CCCP).
-
-
Staining with DiOC₂(3):
-
Add the voltage-sensitive dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) to a final concentration of 30 µM.
-
Incubate in the dark at room temperature for 5-15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Excite the dye at 488 nm and collect green fluorescence (FL1, ~525 nm) and red fluorescence (FL3, >610 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Depolarization of the membrane potential is indicated by a shift from red to green fluorescence.
-
Analyze the ratio of red to green fluorescence intensity to quantify the change in membrane potential.
-
Inhibition of Peptidoglycan Synthesis Assay
Objective: To quantify the inhibitory effect of telavancin on the synthesis of peptidoglycan.
Methodology: [8]
-
Preparation of Membrane Fraction:
-
Grow MRSA to mid-log phase and harvest the cells.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
-
In Vitro Peptidoglycan Synthesis Reaction:
-
Prepare a reaction mixture containing the isolated membrane fraction, the peptidoglycan precursor UDP-N-acetylmuramic acid-(¹⁴C)pentapeptide, and UDP-N-acetylglucosamine.
-
Add varying concentrations of telavancin or a control antibiotic (e.g., vancomycin).
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C to allow for peptidoglycan synthesis.
-
Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).
-
-
Quantification of Synthesized Peptidoglycan:
-
Filter the reaction mixture to collect the precipitated, newly synthesized peptidoglycan.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each telavancin concentration compared to the untreated control.
-
Determine the IC50 value (the concentration of telavancin that causes 50% inhibition).
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in this guide.
Caption: Dual mechanism of action of telavancin against MRSA.
References
- 1. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of telavancin in the treatment of complicated skin and skin structure infections (cSSSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-kill determination of the bactericidal activity of telavancin and vancomycin against clinical methicillin-resistant Staphylococcus aureus isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ww.can-r.com [ww.can-r.com]
- 14. Antistaphylococcal Activities of Telavancin Tested Alone and in Combination by Time-Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
The Dual Mechanism of Action of Telavancin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telavancin is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin, exhibiting potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.[1][2] Its enhanced efficacy is attributed to a unique dual mechanism of action that targets two critical structures in bacterial physiology: the cell wall and the cell membrane.[3][4] This technical guide provides an in-depth exploration of Telavancin's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Mechanism: A Two-Pronged Attack
Telavancin's bactericidal activity stems from its ability to simultaneously inhibit peptidoglycan synthesis and disrupt the functional integrity of the bacterial cell membrane.[3][4] This dual action leads to a rapid and concentration-dependent killing of susceptible bacteria.
Inhibition of Cell Wall Synthesis
Similar to its parent compound, vancomycin, Telavancin inhibits the late stages of peptidoglycan biosynthesis.[3][5] It binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan synthesis.[5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer, thereby compromising the structural integrity of the bacterial cell wall.[3]
Disruption of Bacterial Cell Membrane
In addition to inhibiting cell wall synthesis, Telavancin possesses a lipophilic side chain that facilitates its interaction with the bacterial cell membrane.[6] This interaction leads to a rapid and concentration-dependent depolarization of the membrane potential, increased membrane permeability, and leakage of essential intracellular components such as ATP and potassium ions (K+).[2] This disruption of the membrane's barrier function is a key contributor to Telavancin's rapid bactericidal effect.[2]
The Central Role of Lipid II
Lipid II serves as a crucial target for both of Telavancin's mechanisms of action. By binding to the D-Ala-D-Ala moiety of membrane-anchored Lipid II, Telavancin not only inhibits its incorporation into the growing peptidoglycan chain but also utilizes it as a tether to the bacterial membrane.[7][8] This localization at the membrane surface is thought to increase the local concentration of Telavancin, thereby enhancing its membrane-disrupting activity.[7] The binding affinity of Telavancin for the D-Ala-D-Ala moiety of lipid II is reported to be 160-fold higher than that for soluble D-Ala-D-Ala, highlighting the importance of this membrane-associated interaction.[7]
Quantitative Data
The following tables summarize key quantitative data related to the dual mechanism of action of Telavancin.
Table 1: Inhibition of Peptidoglycan Synthesis and Membrane Depolarization
| Parameter | Telavancin | Vancomycin | Reference |
| IC50 for Peptidoglycan Synthesis Inhibition (µM) | 0.14 | 2.0 | [9] |
| IC50 for Transglycosylase Inhibition (µM) | 0.6 | 7.0 | [5] |
| IC50 for Membrane Depolarization (µg/mL) | 3.6 | >96 | [7] |
Table 2: In Vitro Susceptibility of Staphylococcus aureus Strains to Telavancin
| S. aureus Phenotype | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Reference |
| Methicillin-Susceptible (MSSA) | 0.03 | 0.06 | [10] |
| Methicillin-Resistant (MRSA) | 0.03 | 0.06 | [10] |
| Vancomycin-Intermediate (VISA) | 0.06 | 0.125 | [11] |
| Heterogeneous VISA (hVISA) | 0.06 | 0.125 | [11] |
| Daptomycin-Nonsusceptible | 0.06 | 0.125 | [11] |
| Linezolid-Resistant | 0.03 | 0.06 | [11] |
Table 3: Binding Affinity to D-Ala-D-Ala Surrogate Ligand (dKAA)
| Compound | Binding Affinity (KA) (M-1) | Reference |
| Telavancin | 1.3 x 105 | [5] |
| Vancomycin | 6.0 x 105 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate Telavancin's dual mechanism of action.
Inhibition of Peptidoglycan Synthesis in Intact Cells
This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of bacterial cells.
-
Bacterial Strain and Growth Conditions: Staphylococcus aureus (e.g., MRSA strain ATCC 33591) is grown to mid-exponential phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Radiolabeling: [14C]N-acetylglucosamine is added to the bacterial culture to serve as a tracer for peptidoglycan synthesis.
-
Drug Exposure: The bacterial culture is aliquoted and exposed to serial dilutions of Telavancin, Vancomycin (as a comparator), and a vehicle control for a defined period (e.g., 10 minutes).
-
Precipitation and Scintillation Counting: The synthesis is stopped by the addition of trichloroacetic acid. The precipitated macromolecules are collected on a filter, washed, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits 50% of peptidoglycan synthesis, is determined by fitting the data to a dose-response curve.
In Vitro Transglycosylase Inhibition Assay
This cell-free assay directly measures the inhibition of the transglycosylase enzyme responsible for peptidoglycan polymerization.
-
Preparation of Membrane Fraction: A membrane fraction containing the transglycosylase enzyme is isolated from a suitable bacterial strain (e.g., E. coli).
-
Substrate Preparation: Radiolabeled lipid II is synthesized in situ from UDP-[14C]GlcNAc and UDP-MurNAc-pentapeptide substrates.
-
Inhibition Assay: The membrane fraction is incubated with the radiolabeled lipid II substrate in the presence of varying concentrations of Telavancin or a control compound.
-
Quantification of Polymerized Peptidoglycan: The polymerized peptidoglycan is separated from the unreacted substrate (e.g., by filtration or chromatography) and the radioactivity is measured.
-
Data Analysis: The IC50 value for transglycosylase inhibition is calculated from the dose-response curve.[5]
Membrane Depolarization Assay using Flow Cytometry
This assay measures changes in bacterial membrane potential using a fluorescent dye.
-
Bacterial Strain and Growth: S. aureus is grown to the early exponential phase.
-
Cell Preparation: The bacterial culture is diluted to a standardized cell density (e.g., 106 CFU/mL) in a suitable buffer or medium.
-
Drug Treatment: Aliquots of the bacterial suspension are treated with different concentrations of Telavancin. A positive control for depolarization (e.g., nisin) and a negative control (vehicle) are included.
-
Staining: The fluorescent dye DiOC2(3) (3,3'-diethyloxacarbocyanine iodide) is added to the cell suspensions at a final concentration of 30 µM and incubated for 5 minutes.[7] DiOC2(3) exhibits green fluorescence in all cells, but it forms aggregates that fluoresce red in cells with a polarized membrane. Depolarization leads to a decrease in red fluorescence.
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer equipped with a 488 nm laser.[7] Forward and side scatter are used to gate on the bacterial population. Green and red fluorescence are collected.
-
Data Analysis: The ratio of red to green fluorescence is used to determine the percentage of depolarized cells in the population. The IC50 for membrane depolarization is calculated from the concentration-response curve.[7]
Measurement of Intracellular ATP and K+ Leakage
These assays quantify the leakage of essential small molecules from the bacterial cytoplasm, indicating increased membrane permeability.
-
Bacterial Culture and Treatment: S. aureus cultures are grown and treated with Telavancin as described for the membrane depolarization assay.
-
ATP Leakage: At various time points, aliquots of the supernatant are collected after centrifugation to remove the bacterial cells. The amount of extracellular ATP is quantified using a commercially available luciferin-luciferase-based assay kit.
-
K+ Leakage: The concentration of K+ in the supernatant is measured using an ion-selective electrode or atomic absorption spectroscopy.
-
Data Analysis: The amount of leaked ATP or K+ is expressed as a percentage of the total intracellular content, which is determined by lysing an untreated control sample.
Cell Fractionation and Binding Studies
This method determines the distribution of radiolabeled Telavancin between the cell wall, cell membrane, and cytoplasm.
-
Radiolabeling of Telavancin: [14C]Telavancin is synthesized by a specialized radiolabeling service.[12]
-
Binding Assay: Mid-exponential phase MRSA cultures are incubated with [14C]Telavancin.
-
Cell Fractionation:
-
The cells are harvested by centrifugation.
-
The cell wall is digested using an enzyme such as lysostaphin.
-
The resulting protoplasts are lysed by osmotic shock.
-
The cell membrane and cytoplasmic fractions are separated by ultracentrifugation.
-
-
Quantification: The amount of radioactivity in each fraction (cell wall, cell membrane, cytoplasm) is determined by scintillation counting. This allows for the quantification of Telavancin bound to each cellular component.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: Dual mechanism of action of Telavancin.
References
- 1. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telavancin, a multifunctional lipoglycopeptide, disrupts both cell wall synthesis and cell membrane integrity in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telavancin disrupts the functional integrity of the bacterial membrane through targeted interaction with the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Balance and Pharmacokinetics of [14C]Telavancin following Intravenous Administration to Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Telavancin Hydrochloride: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Telavancin (B1682011) hydrochloride is a potent, semisynthetic lipoglycopeptide antibiotic with a complex chemical structure that underpins its robust bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a detailed exploration of the chemical structure and a comprehensive overview of the synthetic pathways developed for telavancin hydrochloride, supplemented with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Structure: A Hybrid Design for Enhanced Potency
Telavancin is a derivative of vancomycin (B549263), distinguished by two key modifications that enhance its antibacterial efficacy and pharmacokinetic profile.[1][2][3] Its chemical formula is C80H106Cl2N11O27P·HCl, with a molecular weight of approximately 1792.7 g/mol .[4]
The core structure of telavancin retains the heptapeptide (B1575542) backbone of vancomycin, crucial for its primary mechanism of action: the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6] The two critical modifications are:
-
A lipophilic decylaminoethyl side chain: Attached to the vancosamine (B1196374) sugar, this hydrophobic moiety facilitates anchoring to the bacterial cell membrane, contributing to a prolonged half-life and a secondary mechanism of action involving the disruption of membrane integrity.[1]
-
A hydrophilic phosphonomethyl aminomethyl group: Introduced on the resorcinol-like amino acid residue of the peptide backbone, this group enhances the water solubility of the molecule.[1]
These structural features create a molecule with a dual mechanism of action, not only inhibiting peptidoglycan synthesis but also causing depolarization of the bacterial cell membrane, leading to rapid, concentration-dependent bactericidal activity.[5][6]
Below is a diagram illustrating the chemical structure of telavancin.
Synthesis of Telavancin: A Multi-Step Transformation of Vancomycin
The synthesis of telavancin is a complex, multi-step process that begins with the natural product vancomycin. The primary synthetic strategies involve the sequential introduction of the two characteristic side chains through reductive amination and a Mannich reaction. While various synthetic routes have been reported with minor variations, the core methodology remains consistent.
A generalized synthetic scheme is presented below, followed by a more detailed breakdown of the key experimental steps.
Quantitative Data from Synthetic Processes
Several reported syntheses of telavancin provide quantitative data on yields and purity. These are summarized in the table below for easy comparison.
| Parameter | Reported Value 1 | Reported Value 2 |
| Starting Material | Vancomycin | Vancomycin |
| Overall Yield | 50.4% | 46% |
| Purity | 96.2% | 93.6% |
| Purification Method | C-18 Reversed Phase Gel Column Chromatography | Not specified |
Key Experimental Protocols
The following sections provide a detailed methodology for the key reactions in the synthesis of telavancin, based on information compiled from various sources.
Step 1: Protection of the Carboxyl Group of Vancomycin
To prevent unwanted side reactions, the carboxyl group of vancomycin is typically protected, often through esterification.
-
Reagents: Vancomycin hydrochloride, an alcohol (e.g., methanol), and an acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
Suspend vancomycin hydrochloride in the alcohol.
-
Add the acid catalyst dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Isolate the protected vancomycin intermediate by precipitation or extraction.
-
Step 2: Reductive Amination for Side Chain Introduction
This crucial step introduces the lipophilic decylaminoethyl side chain onto the vancosamine sugar of the protected vancomycin. This is typically achieved through a reductive amination reaction.
-
Reagents: Protected vancomycin, N-decylaminoacetaldehyde (or a protected precursor), a reducing agent (e.g., sodium cyanoborohydride), and a suitable solvent (e.g., methanol, dimethylformamide).
-
Procedure:
-
Dissolve the protected vancomycin in the chosen solvent.
-
Add the N-decylaminoacetaldehyde to the solution.
-
Adjust the pH of the reaction mixture to a slightly acidic or neutral range.
-
Add the reducing agent portion-wise while maintaining the temperature.
-
Stir the reaction for several hours until completion.
-
Quench the reaction and isolate the crude product.
-
Step 3: Deprotection
Following the successful introduction of the first side chain, the protecting group on the carboxyl function is removed.
-
Reagents: The protected intermediate, and an appropriate deprotecting agent (e.g., a base like lithium hydroxide (B78521) for ester hydrolysis).
-
Procedure:
-
Dissolve the intermediate in a suitable solvent system.
-
Add the deprotecting agent and stir at room temperature.
-
Monitor the reaction for the complete removal of the protecting group.
-
Neutralize the reaction mixture and isolate the deprotected intermediate.
-
Step 4: Mannich Reaction for Second Side Chain Addition
The final key modification is the introduction of the hydrophilic phosphonomethyl aminomethyl group via a Mannich reaction.
-
Reagents: The deprotected intermediate from the previous step, formaldehyde (B43269), and (phosphonomethyl)amine.
-
Procedure:
-
Dissolve the deprotected intermediate in an appropriate solvent.
-
Add formaldehyde and (phosphonomethyl)amine to the reaction mixture.
-
Stir the reaction at a controlled temperature for a specified period.
-
Upon completion, the telavancin product is isolated and purified, typically using chromatographic techniques such as C-18 reversed-phase column chromatography.
-
Conclusion
The chemical structure of this compound, with its strategic combination of a vancomycin core and two distinct side chains, provides a powerful example of rational drug design. Its synthesis, while complex, has been optimized to achieve good overall yields and high purity. The detailed understanding of its structure and synthesis is paramount for the continued development of new glycopeptide antibiotics to combat the growing threat of antimicrobial resistance. This guide provides a foundational resource for professionals in the field, enabling further research and innovation in this critical area of medicine.
References
- 1. CN108948156B - Preparation method of telavancin - Google Patents [patents.google.com]
- 2. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013034676A1 - Process for the synthesis of telavancin, its pharmaceutically acceptable salts as well as an n-protected imine-derivative of telavancin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Lipoglycopeptide: A Technical Guide to the Structural Features of Telavancin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telavancin (B1682011) is a semisynthetic lipoglycopeptide antibiotic, derived from vancomycin (B549263), with potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its enhanced antimicrobial properties are a direct consequence of its unique structural modifications, which confer a dual mechanism of action that distinguishes it from its parent compound. This technical guide provides an in-depth exploration of the structural features of Telavancin, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and functional pathways.
Core Structural Features
Telavancin's structure is characterized by three key components: the heptapeptide (B1575542) core, a lipophilic side chain, and a hydrophilic phosphonomethyl group. These features work in concert to enhance its antibacterial efficacy.
1. Heptapeptide Core: The foundation of Telavancin is a glycopeptide scaffold identical to that of vancomycin.[1][2] This rigid, cross-linked heptapeptide forms a binding pocket that recognizes and forms high-affinity interactions with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, primarily Lipid II.[3][4] This interaction is the basis for the inhibition of bacterial cell wall synthesis, a mechanism shared with vancomycin.
2. Lipophilic Decylaminoethyl Side Chain: A key modification in Telavancin is the addition of a C10 alkyl chain (decylaminoethyl) to the vancosamine (B1196374) sugar.[1][5][6] This lipophilic tail is crucial for Telavancin's second mechanism of action. It is hypothesized to anchor the molecule to the bacterial cell membrane, thereby increasing its localization at the site of action and facilitating the disruption of membrane integrity.[2][7] This membrane interaction is a distinguishing feature from vancomycin and contributes to Telavancin's rapid, concentration-dependent bactericidal activity.[8]
3. Hydrophilic Phosphonomethyl Aminomethyl Group: Attached to the resorcinol-like ring of the heptapeptide core is a hydrophilic phosphonomethyl aminomethyl group.[1][5][6] This polar moiety is believed to improve the pharmacokinetic profile of the molecule, contributing to its distribution in the body and potentially reducing nephrotoxicity by promoting renal clearance.[7]
The chemical structure of Telavancin, highlighting these key features, is presented below.
Quantitative Data Summary
The structural modifications of Telavancin translate into quantifiable improvements in its antibacterial activity and distinct pharmacokinetic properties.
Table 1: In Vitro Activity of Telavancin against Key Gram-Positive Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.03 | 0.06 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.03 | 0.06 |
| Enterococcus faecalis (Vancomycin-Susceptible) | 0.12 | 0.12 |
| Streptococcus pyogenes | ≤0.015 | ≤0.03 |
| Streptococcus agalactiae | 0.03 | ≤0.03 |
| Streptococcus anginosus group | ≤0.015 | ≤0.03 |
Data compiled from multiple surveillance studies. MIC values may vary slightly based on testing methodology.[9][10]
Table 2: Pharmacokinetic Parameters of Telavancin in Healthy Adults (Single 10 mg/kg IV Dose)
| Parameter | Mean Value (± SD) |
| Cₘₐₓ (Maximum Plasma Concentration) | 93.6 ± 14.2 µg/mL |
| AUC₀₋ᵢₙ𝒻 (Area Under the Curve) | 747 ± 129 h*µg/mL |
| t₁/₂ (Elimination Half-life) | 8.0 ± 1.5 h |
| CL (Clearance) | 13.9 ± 2.9 mL/h/kg |
| Vₛₛ (Volume of Distribution at Steady State) | 145 ± 23 mL/kg |
Data from studies in healthy adult subjects.
Table 3: Inhibition of Peptidoglycan Synthesis
| Compound | IC₅₀ (µM) |
| Telavancin | 0.14 |
| Vancomycin | 2.0 |
IC₅₀ values for the inhibition of peptidoglycan synthesis in intact MRSA cells.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Methodology: The MIC of Telavancin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Telavancin Stock Solution: A stock solution of Telavancin is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the Telavancin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of Telavancin that completely inhibits visible growth of the organism.
Membrane Depolarization Assay
Methodology: The effect of Telavancin on bacterial membrane potential is assessed using the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) and flow cytometry.
-
Bacterial Cell Preparation: Staphylococcus aureus is grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS) to a defined optical density.
-
Staining: The bacterial suspension is incubated with a working solution of DiOC₂(3) (typically 30 µM) in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow the dye to partition into the bacterial membrane.
-
Telavancin Treatment: The stained bacterial suspension is then treated with various concentrations of Telavancin. A positive control for depolarization (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) and an untreated negative control are included.
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer equipped with a 488 nm laser for excitation. The green (FL1) and red (FL3) fluorescence emissions are collected. In polarized cells, the dye aggregates and fluoresces red, while in depolarized cells, it disaggregates and fluoresces green.
-
Data Analysis: The change in the ratio of red to green fluorescence intensity is used to quantify the degree of membrane depolarization.
In Vitro Peptidoglycan Synthesis Inhibition Assay
Methodology: The inhibition of the transglycosylation step of peptidoglycan synthesis is measured by monitoring the incorporation of a radiolabeled precursor into the cell wall.
-
Preparation of Bacterial Membranes: A membrane fraction containing the peptidoglycan synthesis machinery is isolated from a suitable bacterial strain (e.g., E. coli or S. aureus) through cell lysis and ultracentrifugation.
-
Reaction Mixture: The reaction mixture contains the isolated membranes, the radiolabeled precursor UDP-N-acetylglucosamine ([¹⁴C]GlcNAc), the unlabeled precursor UDP-N-acetylmuramic acid-pentapeptide, and a buffer system.
-
Inhibition Assay: Varying concentrations of Telavancin (and a comparator like vancomycin) are pre-incubated with the membrane fraction before the addition of the substrates to initiate the reaction.
-
Reaction Termination and Product Separation: The reaction is allowed to proceed for a specific time at an optimal temperature and is then terminated. The polymerized peptidoglycan product is separated from the unincorporated radiolabeled substrate, typically by precipitation with an acid (e.g., trichloroacetic acid) followed by filtration.
-
Quantification: The amount of radioactivity incorporated into the insoluble peptidoglycan is quantified using liquid scintillation counting. The IC₅₀ value is calculated as the concentration of the antibiotic that inhibits 50% of the peptidoglycan synthesis compared to the untreated control.
Signaling Pathways and Experimental Workflows
Dual Mechanism of Action of Telavancin
Telavancin's bactericidal activity stems from a two-pronged attack on Gram-positive bacteria. It simultaneously inhibits cell wall synthesis and disrupts the bacterial membrane's integrity.
Caption: Dual mechanism of action of Telavancin.
Experimental Workflow for Membrane Depolarization Assay
The following diagram illustrates the key steps in assessing Telavancin-induced membrane depolarization using flow cytometry.
References
- 1. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
- 2. Frontiers | Spectral Data Analysis and Identification of Vancomycin Hydrochloride [frontiersin.org]
- 3. Telavancin Pharmacokinetics and Pharmacodynamics in Patients with Complicated Skin and Skin Structure Infections and Various Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quality control MIC ranges used for telavancin with application of a revised CLSI reference broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. liofilchem.com [liofilchem.com]
- 8. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. Characterization of the in vitro activity of novel lipoglycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Telavancin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of telavancin (B1682011) hydrochloride in key preclinical models. The data herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of telavancin, a lipoglycopeptide antibiotic, and for informing the design of clinical studies. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided.
Introduction to Telavancin
Telavancin is a semi-synthetic lipoglycopeptide antibiotic derived from vancomycin. It exhibits a dual mechanism of action, inhibiting bacterial cell wall synthesis and disrupting bacterial cell membrane function, which contributes to its potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). A thorough understanding of its pharmacokinetic profile in preclinical species is fundamental to predicting its behavior in humans and establishing a safe and effective dosing regimen.
Preclinical Pharmacokinetic Profiles
The pharmacokinetics of telavancin have been evaluated in several preclinical species, including mice, rats, dogs, and monkeys. The primary route of administration in these studies is intravenous, reflecting its clinical use.
Data Presentation
The following tables summarize the key single-dose intravenous pharmacokinetic parameters of telavancin hydrochloride in various preclinical models. A dose of 10 mg/kg was administered intravenously to facilitate cross-species comparisons.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of Telavancin (10 mg/kg) in Preclinical Models
| Parameter | Mouse | Rat | Dog | Monkey |
| Clearance (CL) (L/h/kg) | 0.101 | 0.051 | 0.065 | 0.058 |
| Volume of Distribution at Steady State (Vss) (L/kg) | 0.155 | 0.119 | 0.178 | 0.138 |
| Elimination Half-life (t½) (h) | 1.1 | 1.6 | 1.9 | 1.6 |
| AUC₀₋inf (μg·h/mL) | 99.0 | 196.1 | 153.8 | 172.4 |
Note: AUC₀₋inf was calculated using the formula: AUC = Dose / Clearance. This provides a standardized measure of total drug exposure.
Experimental Protocols
The following sections detail the typical methodologies employed in preclinical pharmacokinetic studies of telavancin.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used.
-
Dogs: Beagle dogs are a frequently utilized non-rodent species.
-
Monkeys: Cynomolgus monkeys are often the non-human primate model of choice.
Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum.
Drug Administration and Sample Collection
This compound is typically formulated in a suitable vehicle, such as 5% dextrose in water, for intravenous administration. The drug is administered as a single bolus injection or a short-term infusion via a cannulated vein (e.g., jugular vein).
Blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile. A typical sampling schedule for an intravenous study would include samples taken at approximately 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours after dosing. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of telavancin in plasma samples is predominantly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), which may contain an internal standard to ensure accuracy and precision. The supernatant is then separated for analysis.
-
Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column with a gradient mobile phase, commonly consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both telavancin and the internal standard to ensure selectivity and sensitivity.
-
Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical intravenous pharmacokinetic study of telavancin.
In Vitro Activity of Telavancin Against Gram-positive Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Telavancin (B1682011), a lipoglycopeptide antibiotic, against a broad spectrum of clinically relevant Gram-positive pathogens. Telavancin exhibits a dual mechanism of action, inhibiting bacterial cell wall synthesis and disrupting the bacterial cell membrane, which contributes to its potent bactericidal activity.[1][2][3][4] This document summarizes key quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Susceptibility Data
The in vitro potency of Telavancin has been extensively evaluated against a global collection of Gram-positive isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Telavancin against key pathogens. MIC values, including MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented to provide a comprehensive understanding of its activity.
Table 1: In Vitro Activity of Telavancin against Staphylococcus aureus
| Organism | Resistance Phenotype | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Telavancin MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.03 | 0.06 | ≤0.015 - 0.5 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.03 - 0.25 | 0.06 - 0.5 | ≤0.015 - 1 |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.06 | 0.125 | 0.12 - 1 |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | - | - | 2 - 4 |
| Coagulase-Negative Staphylococci | Methicillin-Susceptible (MS-CoNS) | 0.03 | 0.06 | - |
| Coagulase-Negative Staphylococci | Methicillin-Resistant (MR-CoNS) | 0.03 | 0.06 | - |
Data compiled from multiple surveillance studies.[5][6][7][8][9][10][11][12][13]
Table 2: In Vitro Activity of Telavancin against Enterococcus Species
| Organism | Resistance Phenotype | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Telavancin MIC Range (µg/mL) |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.12 - 0.25 | 0.12 - 0.5 | ≤0.03 - 0.5 |
| Enterococcus faecalis | Vancomycin-Resistant (VanA) | - | >2 | 4 - 16 |
| Enterococcus faecalis | Vancomycin-Resistant (VanB) | - | - | ≤2 |
| Enterococcus faecium | Vancomycin-Susceptible | 0.03 | 0.06 | ≤0.03 - 0.12 |
| Enterococcus faecium | Vancomycin-Resistant (VanA) | - | >2 | 1 - 4 |
| Enterococcus faecium | Vancomycin-Resistant (VanB) | - | - | - |
Data compiled from multiple studies.[5][7][10][11][14][15]
Table 3: In Vitro Activity of Telavancin against Streptococcus Species
| Organism | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Telavancin MIC Range (µg/mL) |
| Streptococcus pneumoniae | ≤0.015 | 0.03 | ≤0.008 - ≤0.12 |
| Beta-hemolytic Streptococci | ≤0.015 | 0.03 | ≤0.03 - ≤0.12 |
| Viridans Group Streptococci | ≤0.015 | 0.03 | ≤0.03 - ≤0.12 |
Data compiled from several surveillance programs.[5][7][14][16]
Experimental Protocols
The determination of Telavancin's in vitro activity is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing Protocol for Telavancin
This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of Telavancin against Gram-positive pathogens.
1. Preparation of Telavancin Stock Solution:
-
Reconstitute Telavancin powder with a suitable solvent (e.g., water or dimethyl sulfoxide) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to prepare a working solution at the desired starting concentration for serial dilutions.
2. Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Microdilution Plates:
-
Perform two-fold serial dilutions of the Telavancin working solution in CAMHB across the wells of a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Addition of Polysorbate 80:
-
A revised CLSI-approved method for Telavancin susceptibility testing includes the addition of polysorbate 80 (P-80) to the broth medium at a final concentration of 0.002%.[16][17][18]
-
The inclusion of P-80 prevents the drug from adhering to the plastic of the microtiter plates, ensuring more accurate and reproducible MIC results.[19]
5. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
6. MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of Telavancin that completely inhibits visible growth of the organism.
7. Quality Control:
-
Concurrently test a reference strain with a known Telavancin MIC range (e.g., Staphylococcus aureus ATCC 29213) to ensure the accuracy and validity of the test results.
Visualizations
Mechanism of Action of Telavancin
Telavancin's bactericidal activity stems from a dual mechanism that targets the bacterial cell wall and cell membrane.[2][3][4]
References
- 1. Telavancin: an antimicrobial with a multifunctional mechanism of action for the treatment of serious gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Telavancin - Wikipedia [en.wikipedia.org]
- 5. In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Telavancin against a Contemporary Worldwide Collection of Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of telavancin against gram-positive clinical isolates recently obtained in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro activity of telavancin and comparators against selected groups of Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of telavancin compared with vancomycin and linezolid against Gram-positive organisms isolated from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Telavancin against Gram-Positive Clinical Isolates Recently Obtained in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Antimicrobial Activity of Telavancin Tested In Vitro Against a Global Collection of Gram-Positive Pathogens, Including Multidrug-Resistant Isolates (2015-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Update of the telavancin activity in vitro tested against a worldwide collection of Gram-positive clinical isolates (2013), when applying the revised susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
Telavancin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of telavancin (B1682011) against a range of clinically relevant anaerobic bacteria. Telavancin, a semisynthetic lipoglycopeptide antibiotic, exhibits a dual mechanism of action, targeting both bacterial cell wall synthesis and cell membrane integrity, which contributes to its potent bactericidal activity.[1][2][3][4] This document compiles available quantitative data on telavancin's efficacy, details the experimental protocols for anaerobic susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI), and provides visual representations of key processes.
Dual Mechanism of Action
Telavancin's bactericidal effect is attributed to two distinct mechanisms:
-
Inhibition of Cell Wall Synthesis: Similar to vancomycin, telavancin binds to the D-Alanyl-D-Alanine terminus of peptidoglycan precursors.[3] This binding prevents the transglycosylation and transpeptidation steps, thereby inhibiting the polymerization and cross-linking of the bacterial cell wall.[1][2]
-
Disruption of Cell Membrane Function: The lipophilic side chain of telavancin interacts with the bacterial cell membrane, leading to depolarization and increased permeability.[1][3][4] This disruption of the membrane potential results in the leakage of essential intracellular components like ATP and potassium ions, ultimately leading to rapid cell death.[1][4]
This dual mechanism of action is believed to be responsible for the rapid, concentration-dependent bactericidal activity of telavancin.[2]
References
- 1. Telavancin, a multifunctional lipoglycopeptide, disrupts both cell wall synthesis and cell membrane integrity in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
The Discovery and Development of Telavancin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Telavancin (B1682011) hydrochloride, a lipoglycopeptide antibiotic. The following sections detail its mechanism of action, preclinical and clinical development milestones, and regulatory journey, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development professionals.
Introduction and Discovery
Telavancin (formerly TD-6424), a semi-synthetic derivative of vancomycin (B549263), was discovered in 2000 by Theravance, Inc. (now Theravance Biopharma)[1]. It was developed to address the growing challenge of infections caused by resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. As a lipoglycopeptide, telavancin was designed to have a dual mechanism of action, enhancing its bactericidal activity compared to its parent compound, vancomycin[4][5][6].
Mechanism of Action
Telavancin exhibits a dual mechanism of action that targets the bacterial cell wall and cell membrane, leading to rapid, concentration-dependent bactericidal activity[2][3][4][7].
-
Inhibition of Cell Wall Synthesis: Similar to vancomycin, telavancin binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors[5]. This binding blocks the transglycosylation (polymerization) and transpeptidation (cross-linking) steps of cell wall synthesis, thereby inhibiting the formation of the protective peptidoglycan layer[5][8].
-
Disruption of Bacterial Membrane Integrity: The lipophilic side chain of telavancin anchors it to the bacterial cell membrane, leading to a disruption of membrane barrier function[5]. This interaction causes rapid depolarization of the membrane, leading to the leakage of essential intracellular components like ATP and potassium ions, ultimately resulting in bacterial cell death[8][9].
Signaling Pathway: Telavancin's Dual Mechanism of Action
Caption: Dual mechanism of Telavancin targeting both cell wall synthesis and membrane integrity.
Preclinical Development
Preclinical studies demonstrated telavancin's potent in vitro activity against a wide range of Gram-positive bacteria, including MRSA and strains with reduced susceptibility to vancomycin[1]. In animal models, such as the neutropenic mouse thigh infection model, telavancin was shown to be significantly more potent than vancomycin against MRSA[10].
Clinical Development
Telavancin underwent a rigorous clinical development program, including Phase II and Phase III trials, to evaluate its efficacy and safety.
Phase II Clinical Trials
Two key Phase II trials, FAST 1 and FAST 2, evaluated telavancin for the treatment of complicated skin and skin structure infections (cSSSI). The FAST 2 study, a randomized, double-blind, active-control trial, compared telavancin with standard therapy (antistaphylococcal penicillin or vancomycin)[11][12].
Another Phase II trial, the ASSURE study, was a randomized, double-blind trial that assessed the efficacy and safety of telavancin for the treatment of uncomplicated S. aureus bacteremia[3][13].
Phase III Clinical Trials
The efficacy and safety of telavancin were further established in large-scale Phase III clinical trials.
-
ATLAS (Assessment of Telavancin in Complicated Skin and Skin Structure Infections): Two identical, multinational, randomized, double-blind trials (ATLAS I and ATLAS II) compared the safety and efficacy of telavancin to vancomycin in patients with cSSSI, primarily due to MRSA[12][14]. These studies enrolled a large number of patients and were pivotal for the cSSSI indication[15][12].
-
ATTAIN (Assessment of Telavancin for Treatment of Hospital-Acquired Pneumonia): Two methodologically identical Phase III trials compared telavancin with vancomycin for the treatment of hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) caused by Gram-positive bacteria, including MRSA[16][17].
Table 1: Summary of Key Phase III Clinical Trial Data
| Trial Name | Indication | Comparator | Number of Patients | Key Efficacy Outcome |
| ATLAS I & II | Complicated Skin and Skin Structure Infections (cSSSI) | Vancomycin | 1,867 | Non-inferiority to vancomycin in clinical cure rates[15] |
| ATTAIN I & II | Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VABP) | Vancomycin | 1,503 | Non-inferiority to vancomycin for the treatment of HAP/VABP due to S. aureus[16][18] |
Regulatory Timeline and Approval
The regulatory journey of telavancin involved several key milestones with the U.S. Food and Drug Administration (FDA).
Drug Development and Approval Workflow for Telavancin
Caption: Key milestones in the development and approval of Telavancin.
Table 2: Key Regulatory Milestones for Telavancin Hydrochloride
| Date | Milestone |
| October 19, 2007 | The US FDA issued an approvable letter for telavancin[19]. |
| November 19, 2008 | An FDA anti-infective drug advisory committee recommended approval for telavancin[19]. |
| September 11, 2009 | The FDA approved telavancin (Vibativ) for the treatment of complicated skin and skin structure infections (cSSSI)[15][19][20]. |
| November 30, 2012 | An FDA advisory panel endorsed the approval of a once-daily formulation of telavancin for nosocomial pneumonia[19]. |
| June 21, 2013 | The FDA granted approval for telavancin to treat patients with hospital-acquired and ventilator-associated bacterial pneumonia (HAP/VABP) caused by Staphylococcus aureus[19][20]. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of methodologies used in key studies of telavancin.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro potency of telavancin is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
-
Broth Microdilution Method (Revised CLSI Guidelines):
-
Solvent and Diluent: Telavancin is dissolved and diluted using dimethyl sulfoxide (B87167) (DMSO) as per the Clinical and Laboratory Standards Institute (CLSI) recommendations for water-insoluble agents[21].
-
Test Medium: Polysorbate 80 (P-80) at a concentration of 0.002% is added to the test medium to minimize the loss of telavancin due to binding to plastic surfaces of the microtiter plates[6][21].
-
Inoculum: A standardized inoculum of the test organism is added to wells containing serial two-fold dilutions of telavancin.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test organism.
-
Endpoint Determination: The MIC is read as the lowest concentration of telavancin that completely inhibits visible growth of the organism[22].
-
Bacterial Membrane Depolarization Assay
The effect of telavancin on the bacterial membrane potential can be assessed using a flow cytometry-based assay.
-
Fluorescent Dye: The voltage-sensitive fluorescent dye DiOC2(3) (3,3'-diethyloxacarbocyanine iodide) is used to probe the membrane potential of actively growing bacterial cultures[9][23][24].
-
Bacterial Culture: Actively growing cultures of bacteria, such as S. aureus, are used.
-
Assay Procedure:
-
The bacterial culture is incubated with the DiOC2(3) dye.
-
Telavancin is added to the culture at various concentrations.
-
The fluorescence of the bacterial cells is measured at different time points using a flow cytometer[9].
-
-
Data Analysis: A shift in the fluorescence profile of the bacterial population indicates membrane depolarization. The percentage of depolarized cells can be quantified over time and at different telavancin concentrations[9].
Clinical Trial Design (General Overview)
The Phase III clinical trials for telavancin (ATLAS and ATTAIN) followed a generally similar design.
-
Study Design: The trials were multinational, multicenter, randomized, and double-blind[12][17].
-
Patient Population: Patients with a confirmed diagnosis of cSSSI or HAP/VABP caused by suspected or confirmed Gram-positive pathogens were enrolled[11][16].
-
Randomization: Patients were randomized on a 1:1 basis to receive either intravenous telavancin or intravenous vancomycin[14][17].
-
Dosing:
-
Primary Endpoint: The primary efficacy endpoint was typically the clinical cure rate at a specific follow-up visit (e.g., test-of-cure visit 7-14 days after the last dose of study medication)[12].
-
Statistical Analysis: The primary analysis was designed to demonstrate the non-inferiority of telavancin compared to vancomycin[12][16].
Conclusion
The development of this compound from its discovery in 2000 to its regulatory approvals for cSSSI and HAP/VABP represents a significant advancement in the fight against resistant Gram-positive infections. Its dual mechanism of action provides a potent and rapid bactericidal effect. The extensive preclinical and clinical trial programs have established its efficacy and safety profile, offering a valuable therapeutic alternative for clinicians treating these challenging infections. This guide provides a foundational understanding of the key milestones and scientific underpinnings of telavancin's journey from the laboratory to the clinic.
References
- 1. Telavancin: the long and winding road from discovery to food and drug administration approvals and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telavancin versus standard therapy for treatment of complicated skin and skin structure infections caused by gram-positive bacteria: FAST 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of telavancin in the treatment of complicated skin and skin structure infections (cSSSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized Phase 2 trial of telavancin versus standard therapy in patients with uncomplicated Staphylococcus aureus bacteremia: the ASSURE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Telavancin for Acute Bacterial Skin and Skin Structure Infections, a Post Hoc Analysis of the Phase 3 ATLAS Trials in Light of the 2013 FDA Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. The ATTAIN trials: efficacy and safety of telavancin compared with vancomycin for the treatment of hospital-acquired and ventilator-associated bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Phase 3 telavancin nosocomial pneumonia data excluding patients with severe renal impairment and acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Telavancin in Clinical Trials: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. drugs.com [drugs.com]
- 21. Revised reference broth microdilution method for testing telavancin: effect on MIC results and correlation with other testing methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. liofilchem.com [liofilchem.com]
- 23. journals.asm.org [journals.asm.org]
- 24. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Core Mechanisms of Action: Telavancin Hydrochloride vs. Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the mechanisms of action of telavancin (B1682011) hydrochloride and vancomycin (B549263), two critical glycopeptide antibiotics in the fight against Gram-positive bacterial infections. This document delves into their molecular interactions, presents comparative quantitative data, outlines key experimental methodologies, and provides visual representations of their modes of action.
Core Mechanisms of Action
Both vancomycin and telavancin target bacterial cell wall synthesis by inhibiting the polymerization of peptidoglycan, a crucial component of the bacterial cell wall.[1][2] However, telavancin, a lipoglycopeptide derived from vancomycin, possesses a dual mechanism of action that enhances its bactericidal activity.[3][4]
Vancomycin: Inhibition of Peptidoglycan Synthesis
Vancomycin's primary mechanism of action is the inhibition of the transglycosylation stage of peptidoglycan synthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor, Lipid II.[4][5] This binding sterically hinders the transglycosylase enzymes, preventing the elongation of the peptidoglycan chains and subsequent cross-linking by transpeptidases. The compromised cell wall leads to increased susceptibility to osmotic lysis and eventual cell death.[4]
dot
Caption: Vancomycin inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of Lipid II.
Telavancin Hydrochloride: A Dual Assault
Telavancin shares vancomycin's ability to inhibit peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of Lipid II.[3][4] However, the addition of a lipophilic side chain to its structure gives it a second, distinct mechanism of action: the disruption of the bacterial cell membrane's barrier function.[3][5] This lipophilic tail is thought to anchor the molecule to the bacterial membrane, increasing its local concentration and facilitating the disruption of membrane potential.[5] This leads to increased membrane permeability and leakage of essential intracellular components like ATP and potassium ions, resulting in rapid, concentration-dependent bactericidal activity.[5]
dot
Caption: Telavancin's dual mechanism: inhibiting peptidoglycan synthesis and disrupting membrane potential.
Quantitative Data Comparison
The enhanced mechanism of action of telavancin translates to greater potency against many Gram-positive pathogens, as reflected in the minimum inhibitory concentration (MIC) values.
| Antibiotic | Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Telavancin | Staphylococcus aureus (MSSA) | 0.03 | 0.06 |
| Vancomycin | Staphylococcus aureus (MSSA) | 1.0 | 1.0 |
| Telavancin | Staphylococcus aureus (MRSA) | 0.03 | 0.06 |
| Vancomycin | Staphylococcus aureus (MRSA) | 1.0 | 2.0 |
| Telavancin | Enterococcus faecalis (VSE) | 0.12 | 0.25 |
| Vancomycin | Enterococcus faecalis (VSE) | 2.0 | 4.0 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
| Property | Telavancin | Vancomycin | Reference |
| Binding Affinity for soluble D-Ala-D-Ala | Lower | 4- to 6-fold higher | [5] |
| Binding Affinity for D-Ala-D-Ala of Lipid II | 160-fold higher than for soluble D-Ala-D-Ala | Lower than for soluble D-Ala-D-Ala | [5] |
Experimental Protocols
The elucidation of these mechanisms of action relies on a variety of in vitro assays. Below are outlines of the core methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
In Vitro Peptidoglycan Synthesis Inhibition Assay
Methodology: This assay measures the incorporation of radiolabeled precursors into peptidoglycan.
-
Preparation of Bacterial Membranes: Bacterial membranes containing the necessary enzymes for peptidoglycan synthesis are isolated.
-
Reaction Mixture: The membranes are incubated with a reaction mixture containing a radiolabeled peptidoglycan precursor, such as ¹⁴C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc).[6]
-
Addition of Antibiotic: The antibiotic being tested is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Quantification of Peptidoglycan Synthesis: The amount of radiolabeled precursor incorporated into the newly synthesized peptidoglycan is quantified, often by scintillation counting after separation of the product.[7] A decrease in radioactivity in the presence of the antibiotic indicates inhibition of peptidoglycan synthesis.
Bacterial Membrane Potential Assay using Flow Cytometry
dot
Caption: Experimental workflow for assessing bacterial membrane potential using flow cytometry.
Methodology: This method utilizes the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) to assess changes in bacterial membrane potential.[8]
-
Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase and then washed and resuspended in a suitable buffer.
-
Antibiotic Incubation: The bacterial suspension is incubated with the test antibiotic (telavancin or vancomycin) for a defined period.
-
Staining: The cells are then stained with DiOC₂(3). This dye exhibits green fluorescence in all bacterial cells, but as it accumulates in cells with a higher membrane potential, it forms aggregates that shift its fluorescence to red.[9]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The green and red fluorescence of individual cells are measured.
-
Data Analysis: A shift from green to red fluorescence, or an increase in the red/green fluorescence ratio, indicates membrane depolarization.[10][11]
Conclusion
This compound demonstrates a more robust and rapid bactericidal effect compared to vancomycin due to its dual mechanism of action. While both antibiotics effectively inhibit peptidoglycan synthesis, telavancin's ability to concurrently disrupt the bacterial cell membrane provides a significant advantage, particularly against challenging Gram-positive pathogens. The quantitative data and experimental methodologies outlined in this guide provide a framework for understanding and further investigating the nuanced differences between these two important antibiotics.
References
- 1. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
The Molecular Basis of Telavancin's Potent Bactericidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telavancin (B1682011), a semisynthetic lipoglycopeptide antibiotic, exhibits rapid, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.[1][2] Its potent efficacy stems from a unique dual mechanism of action that distinguishes it from other glycopeptides like vancomycin (B549263).[1][3][4] Telavancin simultaneously inhibits bacterial cell wall synthesis and disrupts the integrity of the bacterial cell membrane.[2][5][6] This multifaceted attack is initiated by the molecule's high-affinity binding to Lipid II, a critical precursor in the peptidoglycan biosynthesis pathway.[5][7][8] This technical guide provides an in-depth exploration of the molecular underpinnings of Telavancin's bactericidal effects, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and associated analytical workflows.
Dual Mechanism of Action: A Synergistic Assault
Telavancin's bactericidal prowess is rooted in its ability to execute a two-pronged attack on essential bacterial structures and functions. This dual mechanism not only leads to rapid cell death but may also contribute to a lower potential for the development of resistance.[1]
Inhibition of Peptidoglycan Synthesis
Similar to other glycopeptide antibiotics, Telavancin's core structure binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][6][9] This interaction sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, thereby inhibiting the synthesis of the bacterial cell wall.[9][10] The lipophilic side chain of Telavancin enhances its affinity for Lipid II, a membrane-anchored precursor, localizing the antibiotic at the site of peptidoglycan synthesis and making it a more potent inhibitor than vancomycin.[9][11]
Disruption of Bacterial Cell Membrane Integrity
The lipophilic side chain of Telavancin also plays a crucial role in its second mechanism of action: the disruption of the bacterial cell membrane.[3][12] Upon binding to Lipid II within the cell membrane, Telavancin molecules are thought to oligomerize, leading to the formation of pores or other structural perturbations.[5][7][8] This disruption results in a rapid and concentration-dependent depolarization of the cell membrane, leading to the leakage of essential intracellular components such as adenosine (B11128) triphosphate (ATP) and potassium ions (K+).[2][13][14] The dissipation of the membrane potential and the loss of cellular energy ultimately contribute to rapid bacterial cell death.[2][14]
Quantitative Efficacy Data
Telavancin demonstrates potent in vitro activity against a wide range of Gram-positive bacteria. The following tables summarize its Minimum Inhibitory Concentration (MIC) values and time-kill kinetics against key pathogens.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Telavancin consistently exhibits low MIC values against susceptible organisms.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.03 | 0.06 |
| Staphylococcus aureus (MRSA) | 0.03 | 0.06 |
| Coagulase-negative staphylococci (CoNS) | 0.06 | 0.06 |
| Enterococcus faecalis (vancomycin-susceptible) | 0.12 | 0.12 |
| Enterococcus faecium (vancomycin-susceptible) | 0.03 | 0.06 |
| Streptococcus pyogenes | ≤0.015 | 0.03 |
| Streptococcus agalactiae | 0.03 | 0.03 |
| Streptococcus pneumoniae | ≤0.015 | 0.03 |
| Data compiled from multiple surveillance studies.[1][5] |
Time-Kill Kinetics
Time-kill assays assess the rate of bacterial killing over time. Telavancin typically demonstrates rapid, concentration-dependent bactericidal activity, defined as a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL.
| Organism | Telavancin Concentration | Time to Bactericidal Activity (≥3-log₁₀ reduction) |
| Staphylococcus aureus (MRSA) | 2 x MIC | ~ 8 hours |
| Staphylococcus aureus (MRSA) | 4 x MIC | < 8 hours |
| Staphylococcus aureus (hVISA) | 4 x MIC | ~ 8 hours |
| Staphylococcus aureus (VISA) | 4 x MIC | ~ 8 hours |
| Data synthesized from in vitro pharmacokinetic/pharmacodynamic models.[4][11][12] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate Telavancin's mechanism of action.
Bacterial Membrane Potential Assay using Flow Cytometry
This protocol details the use of the potentiometric dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) to measure changes in bacterial membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS), sterile filtered
-
DiOC₂(3) stock solution (e.g., 3 mM in DMSO)
-
Carbonyl cyanide m-chlorophenylhydrazine (CCCP) or other proton ionophore (positive control for depolarization)
-
Flow cytometer with 488 nm laser and detectors for green (e.g., 530/30 nm) and red (e.g., >600 nm) fluorescence
Procedure:
-
Dilute the bacterial culture to approximately 1 x 10⁶ cells/mL in sterile PBS.
-
Prepare test samples by adding Telavancin at various concentrations. Include an untreated control and a positive control (e.g., with CCCP).
-
Add DiOC₂(3) to each sample to a final concentration of ~30 µM.
-
Incubate the samples in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on the flow cytometer, acquiring data for forward scatter, side scatter, green fluorescence, and red fluorescence.
-
Gate on the bacterial population based on scatter properties.
-
Determine the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates membrane depolarization.[13][15][16][17]
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled precursor into peptidoglycan to assess the inhibitory effect of a compound.
Materials:
-
Bacterial membrane preparation containing peptidoglycan synthesis enzymes
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide)
-
Unlabeled UDP-N-acetylglucosamine
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Telavancin or other test compounds
-
Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the bacterial membrane preparation, reaction buffer, and radiolabeled precursor.
-
Add Telavancin or control compounds at desired concentrations.
-
Initiate the reaction by adding the unlabeled precursor.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding phosphoric acid.
-
Filter the reaction mixture to capture the high-molecular-weight peptidoglycan.
-
Wash the filter to remove unincorporated radiolabeled precursor.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition of peptidoglycan synthesis relative to the untreated control.[9][10][18][19]
Cellular ATP and K⁺ Leakage Assays
These assays quantify the release of intracellular components as a measure of membrane damage.
ATP Leakage Assay (Luciferase-based):
-
Prepare a bacterial suspension and treat with Telavancin or controls.
-
At various time points, centrifuge the samples to pellet the bacteria.
-
Collect the supernatant, which contains any leaked extracellular ATP (eATP).
-
Add a luciferin-luciferase reagent to the supernatant.
-
Measure the resulting bioluminescence using a luminometer. The light output is proportional to the eATP concentration.[20][21][22]
K⁺ Leakage Assay (Atomic Absorption Spectroscopy or Ion-Selective Electrode):
-
Prepare a bacterial suspension in a low-potassium buffer and treat with Telavancin or controls.
-
At various time points, pellet the bacteria by centrifugation.
-
Measure the concentration of K⁺ in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode. An increase in extracellular K⁺ indicates leakage from the cells.
Conclusion
The potent bactericidal activity of Telavancin is a direct consequence of its dual mechanism of action, which is orchestrated by its interaction with the essential bacterial cell wall precursor, Lipid II. By simultaneously inhibiting peptidoglycan synthesis and causing rapid membrane depolarization and leakage, Telavancin effectively overwhelms the bacterial cell's defenses, leading to rapid and efficient killing. This comprehensive understanding of its molecular basis of action, supported by robust quantitative data and well-defined experimental methodologies, is crucial for its continued clinical application and for the future development of novel antimicrobial agents targeting Gram-positive pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-kill determination of the bactericidal activity of telavancin and vancomycin against clinical methicillin-resistant Staphylococcus aureus isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal Activities of Telavancin Tested Alone and in Combination by Time-Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telavancin Activity against gram-positive bacteria isolated from patients with skin and skin-structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of telavancin in the treatment of complicated skin and skin structure infections (cSSSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]
- 16. Membrane Potential Assay [bio-protocol.org]
- 17. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
- 18. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real time imaging of live cell ATP leaking or release events by chemiluminescence microscopy (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 22. On-line monitoring of intracellular ATP concentration in Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Telavancin Hydrochloride Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for determining the in vitro susceptibility of Gram-positive bacteria to Telavancin hydrochloride. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA).
Introduction
Telavancin is a lipoglycopeptide antibacterial agent with a dual mechanism of action that inhibits bacterial cell wall synthesis and disrupts bacterial cell membrane integrity. Accurate susceptibility testing is crucial for clinical decision-making and for monitoring the emergence of resistance. This document outlines the revised reference broth microdilution method and the disk diffusion method for determining Telavancin susceptibility.
Data Presentation: Quantitative Summaries
Table 1: FDA-Recognized Telavancin MIC Breakpoints (µg/mL)
| Organism | Susceptible |
| Staphylococcus aureus (including MRSA) | ≤ 0.12 |
| Streptococcus pyogenes | ≤ 0.12 |
| Streptococcus agalactiae | ≤ 0.12 |
| Streptococcus anginosus group | ≤ 0.06 |
| Enterococcus faecalis (vancomycin-susceptible) | ≤ 0.25 |
Source: FDA STIC[1]
Table 2: CLSI Quality Control Ranges for Telavancin Broth Microdilution
| Quality Control Strain | Telavancin MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | 0.03 - 0.12 |
| Enterococcus faecalis ATCC® 29212 | 0.03 - 0.12 |
| Streptococcus pneumoniae ATCC® 49619 | 0.004 - 0.015 |
Source: CLSI M100 Document[2][3]
Note on Disk Diffusion: As of the latest available documents, specific quantitative zone diameter breakpoints for Telavancin disk diffusion are not uniformly established across all regulatory bodies. EUCAST has noted that disk diffusion can be unreliable for distinguishing between wild-type and resistant isolates.[2][4] Therefore, broth microdilution is the recommended method for determining Telavancin susceptibility.
Mechanism of Action of Telavancin
Telavancin exhibits a dual mechanism of action against susceptible Gram-positive bacteria.
Caption: Dual mechanism of action of Telavancin.
Experimental Protocols
Protocol 1: Revised Broth Microdilution (BMD) Method
This method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of Telavancin.
Materials:
-
This compound analytical powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Polysorbate-80 (P-80)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control strains (as listed in Table 2)
Procedure:
-
Preparation of Telavancin Stock Solution:
-
Due to its poor water solubility, Telavancin should be dissolved in DMSO to prepare a stock solution.
-
Aseptically weigh a precise amount of this compound powder and dissolve it in 100% DMSO to achieve a concentration of at least 1.28 mg/mL.
-
-
Preparation of Microdilution Plates:
-
Prepare serial twofold dilutions of the Telavancin stock solution in DMSO.
-
Aseptically add the appropriate volume of each Telavancin dilution to the wells of a 96-well microtiter plate to achieve the desired final concentrations (typically ranging from 0.008 to 8 µg/mL).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the Telavancin dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
For testing streptococci, supplement the CAMHB with 2-5% lysed horse blood.
-
To minimize drug loss due to binding to plastic, supplement the test medium with 0.002% P-80.[5]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Telavancin that completely inhibits visible growth.
-
Interpret the MIC values according to the breakpoints provided in Table 1.
-
Caption: Workflow for Telavancin Broth Microdilution.
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
While broth microdilution is the preferred method, disk diffusion can be used for preliminary screening.
Materials:
-
Telavancin disks (30 µg)
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control strains
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a Telavancin 30 µg disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
Interpretation of zone diameters should be performed according to the latest CLSI M100 guidelines. As of recent documents, specific breakpoints for Telavancin disk diffusion are not consistently provided, and users should verify the most current recommendations.
-
Caption: Workflow for Telavancin Disk Diffusion.
Quality Control
-
Quality control should be performed with each new batch of reagents and on each day of testing.
-
The MIC values for the QC strains must fall within the ranges specified in Table 2.
-
If QC results are out of range, patient results should not be reported, and the test should be repeated after identifying and correcting the source of error.
Conclusion
The revised broth microdilution method is the most accurate and reliable method for determining Telavancin susceptibility. Adherence to the detailed protocols and strict quality control measures outlined in this document is essential for obtaining accurate and reproducible results, which are vital for guiding appropriate antimicrobial therapy and for surveillance of this important therapeutic agent.
References
Determining Telavancin MIC: A Guide to CLSI Standards
For Immediate Release
This application note provides detailed protocols and guidelines for determining the Minimum Inhibitory Concentration (MIC) of Telavancin, a lipoglycopeptide antibiotic, in accordance with the Clinical and Laboratory Standards Institute (CLSI) standards. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.
Introduction
Telavancin is a critical therapeutic agent against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of its MIC is essential for clinical decision-making and drug development. The CLSI has established a revised reference method for Telavancin MIC determination to ensure accuracy and reproducibility.
Reference Method: Broth Microdilution (BMD)
The CLSI-recommended method for Telavancin MIC determination is the broth microdilution (BMD) method.[1] This revised protocol addresses the physicochemical properties of Telavancin to ensure reliable results.
Key Methodological Revisions
Two critical modifications to the standard BMD protocol are mandated for Telavancin testing:
-
Use of Dimethyl Sulfoxide (DMSO): Due to its low aqueous solubility, Telavancin requires DMSO as the solvent for stock solution preparation and subsequent dilutions.[1]
-
Addition of Polysorbate-80 (P-80): To prevent the drug from adhering to plastic surfaces of the microtiter plates, the cation-adjusted Mueller-Hinton broth (CAMHB) must be supplemented with P-80 to a final concentration of 0.002%.[1]
These revisions result in lower and more accurate MIC values compared to previous methods.[1]
Quantitative Data Summary
The following tables summarize the essential quantitative data for Telavancin MIC determination based on CLSI guidelines.
Table 1: CLSI Quality Control (QC) Ranges for Telavancin MIC by Broth Microdilution
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.03 - 0.12 |
| Enterococcus faecalis | 29212 | 0.03 - 0.12 |
| Streptococcus pneumoniae | 49619 | 0.004 - 0.015 |
Table 2: FDA-Recognized MIC Interpretive Criteria for Telavancin
| Organism | Susceptible (µg/mL) |
| Staphylococcus aureus (including methicillin-resistant isolates) | ≤ 0.12 |
| Streptococcus pyogenes | ≤ 0.12 |
| Streptococcus agalactiae | ≤ 0.12 |
| Streptococcus anginosus group | ≤ 0.06 |
| Enterococcus faecalis (vancomycin-susceptible isolates only) | ≤ 0.25 |
Experimental Protocols
Broth Microdilution (BMD) Protocol for Telavancin MIC Determination
This protocol outlines the step-by-step procedure for determining the MIC of Telavancin.
1. Preparation of Telavancin Stock Solution:
- Aseptically prepare a stock solution of Telavancin in 100% DMSO.
2. Preparation of Mueller-Hinton Broth (MHB):
- Prepare cation-adjusted MHB according to the manufacturer's instructions.
- Add polysorbate-80 to a final concentration of 0.002%.
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in a suitable broth or saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Dilute the adjusted inoculum in the P-80 supplemented MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
4. Preparation of Microdilution Plates:
- Perform serial twofold dilutions of the Telavancin stock solution in P-80 supplemented MHB in a 96-well microtiter plate.
- The final volume in each well should be 100 µL.
5. Inoculation and Incubation:
- Inoculate each well with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO2.
6. Reading and Interpreting Results:
- The MIC is the lowest concentration of Telavancin that completely inhibits visible growth of the organism.
- Compare the results to the interpretive criteria in Table 2.
Disk Diffusion Testing
It is important to note that the Clinical and Laboratory Standards Institute (CLSI) has not established specific guidelines for Telavancin disk diffusion susceptibility testing. There are no CLSI-endorsed disk content, zone diameter breakpoints, or quality control ranges for this method. The FDA also does not recognize disk diffusion interpretive criteria for Telavancin.[2] Therefore, the broth microdilution method is the only CLSI-recommended procedure for determining Telavancin susceptibility.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for Telavancin MIC determination.
Caption: Workflow for Telavancin Broth Microdilution MIC Determination.
References
- 1. Telavancin activity when tested by a revised susceptibility testing method against uncommonly isolated Gram-positive pathogens responsible for documented infections in hospitals worldwide (2011-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Notes and Protocols for In Vivo Animal Models in Telavancin Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telavancin is a lipoglycopeptide antibiotic with a dual mechanism of action, demonstrating potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy is attributed to the inhibition of bacterial cell wall synthesis and the disruption of bacterial membrane integrity.[2][3][4] Preclinical evaluation of Telavancin's efficacy relies on well-characterized in vivo animal models that mimic human infections. These models are crucial for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, establishing effective dosing regimens, and comparing its activity with other antimicrobial agents.
This document provides detailed application notes and protocols for commonly employed animal models in Telavancin efficacy studies, including the neutropenic mouse thigh infection model, a murine pneumonia model, a skin and soft tissue infection (SSTI) model, and a rabbit endocarditis model.
Mechanism of Action of Telavancin
Telavancin exerts its bactericidal effect through a dual mechanism of action that targets key processes in Gram-positive bacteria:
-
Inhibition of Cell Wall Synthesis: Similar to vancomycin, Telavancin binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting the transglycosylation and transpeptidation steps of cell wall biosynthesis.[1][5] This action disrupts the formation of the protective peptidoglycan layer.
-
Disruption of Bacterial Cell Membrane: The lipophilic side chain of Telavancin anchors to the bacterial cell membrane, leading to depolarization and increased permeability.[2][4][5] This disruption of membrane integrity contributes to rapid, concentration-dependent bactericidal activity.[2][4]
Quantitative Efficacy Data
The following tables summarize the quantitative data from various in vivo animal models, showcasing the efficacy of Telavancin against Staphylococcus aureus.
Table 1: Efficacy of Telavancin in Murine Thigh Infection Models
| Animal Model | Bacterial Strain | Telavancin Dose (mg/kg) | Comparator (Dose mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) | Reference |
| Neutropenic Mouse Thigh | S. aureus (4 strains) | 0.3125-80 (q6h) | Vancomycin (0.3125-1280 q6h) | Dose-dependent bactericidal activity | [6] |
| Neutropenic Mouse Thigh | S. aureus (4 clinical isolates) | 1.25-320 (total/24h) | Vancomycin (1.25-320 total/24h) | Stasis and 1-log kill achieved | [7] |
Table 2: Efficacy of Telavancin in Murine Pneumonia Models
| Animal Model | Bacterial Strain | Telavancin Dose (mg/kg) | Comparator (Dose mg/kg) | Bacterial Load Reduction (log10 CFU/lung) | Reference |
| Neutropenic Mouse Lung | S. aureus (4 strains) | 0.3125-80 (q6h) | Vancomycin (0.3125-1280 q6h) | Dose-dependent bactericidal activity | [6] |
| Neutropenic Mouse Lung | MRSA | 10 (simulated human dose) | Vancomycin (1g simulated human dose) | Greater reduction with Telavancin | [8] |
Table 3: Efficacy of Telavancin in Other Infection Models
| Animal Model | Infection Type | Bacterial Strain | Telavancin Dose (mg/kg) | Comparator (Dose mg/kg) | Outcome | Reference |
| Rabbit | Aortic Valve Endocarditis | MRSA | 30 (twice daily) | Vancomycin (30 twice daily) | 4.7 log10 CFU/g reduction | [9] |
| Rabbit | Aortic Valve Endocarditis | VISA | 30 (twice daily) | Vancomycin (30 twice daily) | 5.5 log10 CFU/g reduction (Telavancin) vs. no reduction (Vancomycin) | [9] |
Table 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Telavancin
| Animal Model | PK/PD Parameter | Value for Stasis | Value for 1-log Kill | Reference |
| Neutropenic Mouse Thigh | fAUC/MIC | 83 | 215 | [6] |
| Neutropenic Mouse Lung | fAUC/MIC | 40.4 | 76.4 | [6] |
| Neutropenic Mouse Thigh | fAUC/MIC | - | - | [7] |
fAUC/MIC: free drug area under the concentration-time curve to minimum inhibitory concentration ratio.
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.
Materials:
-
6-week-old female ICR or BALB/c mice
-
Staphylococcus aureus strain (e.g., ATCC 29213, MRSA USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Telavancin and comparator antibiotics
-
Tissue homogenizer
-
Standard laboratory equipment for microbiology and animal handling
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[10] This renders the mice neutropenic, increasing their susceptibility to infection.
-
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus overnight in TSB at 37°C.
-
Subculture in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^6 CFU/0.1 mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one or both hind limbs.[11]
-
-
Treatment:
-
Initiate treatment with Telavancin or a comparator antibiotic (e.g., vancomycin) at a specified time post-infection (typically 2 hours).
-
Administer the drugs via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens can be single-dose or fractionated over a 24-hour period to determine PK/PD parameters.[7]
-
-
Endpoint Measurement:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Calculate the bacterial load as log10 CFU per gram of thigh tissue.
-
Murine Pneumonia Model
This model is used to assess the efficacy of antibiotics against respiratory tract infections.
Materials:
-
6-8 week-old female BALB/c or C57BL/6 mice
-
Staphylococcus aureus strain (e.g., MRSA USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Telavancin and comparator antibiotics
-
Tissue homogenizer
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial suspension as described in the neutropenic thigh model protocol to achieve the desired inoculum concentration (e.g., 1-5 x 10^8 CFU in 50 µL).
-
-
Infection:
-
Anesthetize the mice.
-
For intranasal inoculation, hold the mouse in a supine position and instill 25 µL of the bacterial suspension into each nostril.
-
For intratracheal instillation, a more direct lung delivery method, expose the trachea via a small incision and inject the bacterial suspension.
-
-
Treatment:
-
Initiate antibiotic treatment at a specified time post-infection (e.g., 2-4 hours).
-
Administer Telavancin or a comparator via a systemic route (e.g., subcutaneous or intravenous).
-
-
Endpoint Measurement:
-
Monitor the mice for clinical signs of illness and survival over a defined period (e.g., 48-72 hours).
-
At predetermined time points, euthanize a subset of mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Determine the bacterial load by plating serial dilutions and counting CFUs, expressed as log10 CFU per gram of lung tissue.
-
Skin and Soft Tissue Infection (SSTI) Model
This model simulates localized skin infections and is useful for evaluating both topical and systemic antibiotic therapies.
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
Hair clippers and depilatory cream
-
Biopsy punch or scalpel
-
Staphylococcus aureus strain (e.g., MRSA)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Telavancin and comparator antibiotics
-
Tissue homogenizer
Protocol:
-
Animal Preparation:
-
Anesthetize the animal.
-
Shave the hair on the dorsal surface and apply a depilatory cream.
-
-
Wounding and Infection:
-
Treatment:
-
Initiate treatment at a designated time post-infection.
-
For systemic efficacy, administer Telavancin or a comparator intravenously or subcutaneously.
-
For topical efficacy, apply a formulated version of the antibiotic directly to the wound.
-
-
Endpoint Measurement:
-
Monitor the wound for signs of infection, and measure the lesion size daily.
-
At the end of the study period, euthanize the animals.
-
Excise the infected skin and underlying tissue.
-
Homogenize the tissue and determine the bacterial load by CFU counting.
-
Rabbit Endocarditis Model
This model is used to evaluate the efficacy of antibiotics against infective endocarditis, a serious infection of the heart valves.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Polyethylene (B3416737) catheter
-
Anesthetics
-
Staphylococcus aureus strain (e.g., MRSA, VISA)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
Telavancin and comparator antibiotics
-
Tissue homogenizer
Protocol:
-
Induction of Valvular Damage:
-
Anesthetize the rabbit.
-
Insert a polyethylene catheter through the right carotid artery and advance it into the left ventricle to induce trauma to the aortic valve, creating a sterile vegetation.[5]
-
-
Infection:
-
Treatment:
-
Begin antibiotic therapy 18-24 hours after bacterial inoculation.
-
Administer Telavancin or a comparator intravenously, typically twice daily.[9]
-
-
Endpoint Measurement:
-
After a specified duration of therapy (e.g., 4 days), euthanize the rabbits.
-
Aseptically remove the heart and excise the aortic valve vegetations.
-
Weigh the vegetations, homogenize them in sterile PBS, and determine the bacterial load by CFU counting, expressed as log10 CFU per gram of vegetation.[9]
-
Conclusion
The in vivo animal models described in these application notes are essential tools for the preclinical evaluation of Telavancin. The neutropenic thigh model is robust for PK/PD studies, while the pneumonia, SSTI, and endocarditis models provide valuable insights into the efficacy of Telavancin in treating specific and challenging infections. The provided protocols offer a framework for conducting these studies, and the summarized data highlight the potent bactericidal activity of Telavancin against key Gram-positive pathogens. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. researchgate.net [researchgate.net]
- 2. noblelifesci.com [noblelifesci.com]
- 3. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daptomycin–β-Lactam Combinations in a Rabbit Model of Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. amr-accelerator.eu [amr-accelerator.eu]
- 9. journals.asm.org [journals.asm.org]
- 10. dovepress.com [dovepress.com]
- 11. criver.com [criver.com]
- 12. Dynamic change of blood profile in rat models with acute skin injury artificially infected with methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Telavancin's Efficacy Against Biofilm-Associated Infections: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the in vitro efficacy of telavancin (B1682011) against bacterial biofilms. Telavancin, a lipoglycopeptide antibiotic, has demonstrated significant activity against a broad range of Gram-positive pathogens known to form biofilms, which are notoriously resistant to conventional antibiotic therapies. These notes are intended to guide researchers in conducting reproducible experiments to assess telavancin's potential in treating biofilm-associated infections.
Introduction to Telavancin and Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. Infections involving biofilms are a significant clinical challenge due to their inherent resistance to antimicrobial agents and the host immune system. Telavancin's dual mechanism of action, which involves the inhibition of cell wall synthesis and disruption of the bacterial cell membrane's barrier function, makes it a promising candidate for combating these resilient infections.[1][2] In vitro studies have shown that telavancin is active against bacteria embedded in biofilms at clinically achievable concentrations.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro activity of telavancin compared to vancomycin (B549263) against various biofilm-forming Gram-positive bacteria. These values highlight telavancin's potency in both inhibiting biofilm formation and eradicating established biofilms.
Table 1: Planktonic (Free-Floating) Bacteria Susceptibility
| Antibiotic | Organism | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Telavancin | Staphylococcus aureus | 0.03 - 0.25 | 0.125 - 1 |
| Staphylococcus epidermidis | 0.125 | 0.125 - 0.5 | |
| Enterococcus faecalis | 0.25 | 1 | |
| Vancomycin | Staphylococcus aureus | 1 - 2 | 2 - 16 |
| Staphylococcus epidermidis | 1 - 2 | 1 - 8 | |
| Enterococcus faecalis | 2 | 16 |
Data compiled from multiple in vitro studies.[1]
Table 2: Biofilm Susceptibility
| Antibiotic | Organism | MBIC Range (µg/mL) | MBEC Range (µg/mL) |
| Telavancin | Staphylococcus aureus | 0.25 - 1 | 0.125 - 2 |
| Staphylococcus epidermidis | 0.25 | 0.5 | |
| Enterococcus faecalis | 1 | 2 | |
| Vancomycin | Staphylococcus aureus | 4 - 16 | ≥512 |
| Staphylococcus epidermidis | 4 | >256 | |
| Enterococcus faecalis | 16 | ≥512 |
MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) values were determined using various in vitro biofilm models.[1][3]
Key Experimental Protocols
Detailed methodologies for critical in vitro assays are provided below to ensure consistency and reproducibility in evaluating telavancin's anti-biofilm activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for telavancin.
Materials:
-
Telavancin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate-80 (P-80)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C)
-
Plate reader (optional)
Procedure:
-
Preparation of Telavancin Stock Solution: Dissolve telavancin powder in DMSO to create a high-concentration stock solution. Further dilute the stock solution in CAMHB containing 0.002% P-80 to achieve the desired starting concentration for serial dilutions.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the telavancin solution in CAMHB with 0.002% P-80 to achieve a range of concentrations.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of telavancin that completely inhibits visible growth of the organism. This can be determined visually or by using a plate reader.
-
MBC Determination: To determine the MBC, subculture 10-100 µL from each well showing no visible growth onto antibiotic-free agar (B569324) plates. Incubate the plates at 35°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 2: Biofilm Formation and Susceptibility Testing using the Calgary Biofilm Device (CBD)
The CBD is a high-throughput device for assessing biofilm susceptibility.
Materials:
-
Calgary Biofilm Device (96-well plate with a lid of 96 pegs)
-
Bacterial culture grown to logarithmic phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Sterile saline
-
96-well microtiter plates
-
Sonicator
-
Incubator with a rocking platform (35°C)
Procedure:
-
Biofilm Formation:
-
Fill the wells of the CBD plate with the appropriate growth medium.
-
Inoculate each well with the bacterial suspension (adjusted to a 0.5 McFarland standard).
-
Place the peg lid onto the plate and incubate at 35°C on a rocking platform for 24-48 hours to allow for biofilm formation on the pegs.
-
-
Minimum Biofilm Inhibitory Concentration (MBIC) Determination:
-
Prepare a new 96-well plate with two-fold serial dilutions of telavancin in fresh growth medium.
-
Carefully remove the peg lid from the biofilm growth plate, rinse the pegs gently with sterile saline to remove planktonic cells, and place it into the plate containing the antibiotic dilutions.
-
Incubate for 24 hours at 35°C.
-
After incubation, remove the peg lid and place it in a new 96-well plate containing fresh, sterile growth medium.
-
Sonicate the plate to dislodge the biofilm bacteria from the pegs.
-
Incubate the recovery plate for 24 hours at 35°C. The MBIC is the lowest concentration of telavancin that prevents regrowth of the biofilm.
-
-
Minimum Biofilm Eradication Concentration (MBEC) Determination:
-
After the initial biofilm formation (Step 1), rinse the peg lid with sterile saline.
-
Place the peg lid into a 96-well plate containing two-fold serial dilutions of telavancin.
-
Incubate for 24 hours at 35°C.
-
Following incubation, rinse the peg lid again with sterile saline and place it into a new 96-well plate with fresh growth medium.
-
Sonicate the plate to detach the biofilm.
-
Plate the sonicate onto appropriate agar plates to determine the number of viable cells. The MBEC is the lowest concentration of telavancin that results in the eradication of the biofilm (no viable cells).
-
Protocol 3: Sorbarod Biofilm Model
This model provides a continuous flow system to better mimic in vivo conditions.
Materials:
-
Sorbarod filters
-
Peristaltic pump
-
Growth medium reservoir
-
Waste container
-
Bacterial culture
-
Incubator (37°C)
Procedure:
-
System Assembly: Assemble the Sorbarod perfusion system, ensuring all components are sterile.
-
Inoculation: Inoculate the Sorbarod filter with an overnight culture of the test organism.
-
Biofilm Growth: Place the apparatus in a 37°C incubator and deliver fresh growth medium to the biofilm at a constant, slow rate using the peristaltic pump. Allow the biofilm to establish for a defined period (e.g., 48-72 hours).
-
Antibiotic Challenge: Introduce telavancin into the perfusion medium at the desired concentration and continue the flow for a specified duration.
-
Viability Assessment: After the antibiotic challenge, aseptically remove the Sorbarod filter, homogenize it, and perform viable cell counts by plating serial dilutions on appropriate agar.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes described in these notes.
Conclusion
The provided data and protocols offer a robust framework for the in vitro investigation of telavancin against biofilm-associated infections. The significant in vitro activity of telavancin, particularly its ability to eradicate established biofilms at clinically relevant concentrations, underscores its potential as a valuable therapeutic agent in managing challenging biofilm-mediated diseases. Consistent application of these standardized methods will facilitate the generation of comparable data across different research settings, contributing to a deeper understanding of telavancin's anti-biofilm properties and its clinical utility.
References
- 1. In Vitro Activities of Telavancin and Vancomycin against Biofilm-Producing Staphylococcus aureus, S. epidermidis, and Enterococcus faecalis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of telavancin and vancomycin against biofilm-producing Staphylococcus aureus, S. epidermidis, and Enterococcus faecalis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Models of Telavancin for Hospital-Acquired Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of preclinical experimental models used to evaluate the efficacy of Telavancin for the treatment of hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP), primarily caused by Staphylococcus aureus (S. aureus), including methicillin-resistant Staphylococcus aureus (MRSA). The following sections detail in vivo and in vitro models, quantitative data on Telavancin's activity, and step-by-step experimental protocols.
Introduction to Telavancin
Telavancin is a lipoglycopeptide antibiotic with a dual mechanism of action against Gram-positive bacteria.[1][2] It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupts the bacterial cell membrane potential, leading to rapid, concentration-dependent bactericidal activity.[2][3] Telavancin is approved for the treatment of HAP/VAP caused by susceptible isolates of S. aureus when other treatments are not suitable.[1][4] Preclinical experimental models are crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) profile and efficacy against relevant pathogens.
Quantitative Data Summary
The following tables summarize the in vitro activity and pharmacokinetic parameters of Telavancin, providing a comparative overview for researchers.
Table 1: In Vitro Activity of Telavancin against Staphylococcus aureus
| Organism/Phenotype | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Comparator MIC90 (µg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.06 | 0.125 | Vancomycin (B549263): 1, Linezolid: 2 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | 0.12 | 0.25 | Vancomycin: 1, Linezolid: 1, Daptomycin: 0.5 | [4] |
| Vancomycin-Intermediate S. aureus (VISA) | 0.12 | 0.25 | Vancomycin: 8 | [5][6] |
| Heterogeneous VISA (hVISA) | 0.06 | 0.12 | Vancomycin: 2 | [5][6] |
| Linezolid-Resistant S. aureus | 0.03 | 0.06 | Linezolid: 8 | [5] |
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of Telavancin
| Parameter | Value | Notes | Reference(s) |
| Pharmacokinetics (Human, 10 mg/kg dose) | |||
| Cmax (mean) | 87.5 µg/mL | Maximum serum concentration. | [6] |
| AUC0–24 (mean) | 762 µg·h/mL | Area under the concentration-time curve over 24 hours. | [6] |
| Half-life (t1/2) | 7.5 ± 2.28 hours | Elimination half-life. | [6] |
| Protein Binding | >90% | Primarily to albumin. | [6] |
| Pharmacodynamics | |||
| Primary PK/PD Index | fAUC/MIC | Free drug AUC to MIC ratio. | [7] |
| Target for Bacteriostatic Effect (in vitro) | ~40 | fAUC/MIC ratio. | [7] |
| Target for Maximal Killing (in vitro) | ~404 (total AUC/MIC) | fAUC/MIC ratio of 50-100 associated with 1-2 log decrease in bacterial counts. | [6] |
Experimental Models and Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
In Vivo Model: Murine Model of Neutropenic Pneumonia
This model is widely used to assess the efficacy of antibiotics in an immunocompromised host, mimicking a common clinical scenario in HAP.
-
Animal Model:
-
Species: Female BALB/c mice.
-
Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce neutropenia.[8]
-
-
Bacterial Inoculum Preparation:
-
Strain: Use a clinically relevant MRSA strain (e.g., ATCC 33591).
-
Culture: Grow bacteria overnight in Tryptic Soy Broth (TSB) at 37°C.
-
Preparation: Wash the bacterial culture twice with sterile saline and resuspend to a final concentration of approximately 1 x 109 CFU/mL. The desired inoculum is typically 107 CFU in 50 µL.[9][10]
-
-
Infection:
-
Anesthesia: Anesthetize mice (e.g., ketamine/xylazine via intraperitoneal injection or isoflurane (B1672236) inhalation).[11]
-
Inoculation: Administer 50 µL of the bacterial suspension via intranasal instillation to induce pneumonia through aspiration.[10][12]
-
-
Treatment:
-
Initiation: Begin treatment 4 to 8 hours post-inoculation.
-
Drug Administration: Administer Telavancin subcutaneously at a dose designed to simulate human exposure (e.g., 40 mg/kg every 12 hours to simulate the free AUC of a 10 mg/kg once-daily human dose).[8][10] Include comparator arms such as vancomycin (e.g., 110 mg/kg every 12 hours) and a no-drug control.[8]
-
-
Efficacy Assessment:
-
Endpoint: At 24 and 48 hours after the initiation of treatment, euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the lungs, weigh them, and homogenize in sterile PBS. Perform serial dilutions of the lung homogenate and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the bacterial burden (CFU/g of lung tissue).[11][13] Efficacy is measured by the reduction in bacterial titers compared to pre-treatment counts and the control group.[8][13]
-
In Vivo Model: Porcine Model of Ventilator-Associated Pneumonia
This large animal model more closely mimics the pathophysiology of VAP in humans, allowing for mechanical ventilation and repeated sampling.
-
Animal Model:
-
Species: Healthy pigs (e.g., Yorkshire-Landrace cross).
-
Preparation: Anesthetize, intubate with an endotracheal tube (ETT), and place on mechanical ventilation for up to 72 hours.[14]
-
-
Bacterial Inoculum:
-
Strain: A well-characterized MRSA strain susceptible to the antibiotics being tested.
-
Preparation: Prepare an inoculum of 107 CFU of the MRSA strain.
-
-
Induction of Pneumonia:
-
Method: Instill the bacterial suspension into the oropharynx or directly into each pulmonary lobe via the endotracheal tube to mimic aspiration.[14]
-
-
Treatment:
-
Randomization: Upon diagnosis of pneumonia (based on clinical and radiological signs), randomize animals into treatment groups.
-
Groups: Control (saline), Telavancin (e.g., 22.5 mg/kg IV every 24 hours), and a comparator like Linezolid (e.g., 10 mg/kg IV every 12 hours).
-
-
Monitoring and Sample Collection:
-
During the 72-hour ventilation period, collect tracheal aspirates and perform bronchoalveolar lavage (BAL) for microbiological analysis.
-
-
Efficacy Assessment (at 72 hours):
-
Euthanize the animals and perform an autopsy.
-
Endpoints:
-
Endotracheal Tube Biofilm: Quantify the bacterial load on the ETT and assess biofilm thickness using scanning electron microscopy (SEM).
-
Lung Bacterial Load: Determine the bacterial burden in lung tissue samples (CFU/g).
-
Histopathology: Evaluate the extent of lung injury.
-
-
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model
This one-compartment model simulates the human pharmacokinetic profile of an antibiotic, allowing for the study of its bactericidal activity and the emergence of resistance over time.
-
Model Setup:
-
Use a one-compartment glass model with a central reservoir containing Mueller-Hinton broth.
-
Maintain the model at 37°C with continuous stirring.
-
-
Bacterial Inoculum:
-
Prepare a starting inoculum of a relevant MRSA strain to a final concentration of approximately 106 CFU/mL in the central reservoir.
-
-
Pharmacokinetic Simulation:
-
Administer Telavancin directly into the central reservoir to achieve a peak concentration (Cmax) that simulates the free drug concentration after a human dose (e.g., 10 mg/kg).
-
Simulate the elimination half-life of Telavancin (approx. 7-9 hours) by continuously or periodically diluting the broth in the central reservoir with fresh, drug-free medium using a peristaltic pump.[15]
-
-
Sampling and Analysis:
-
Collect samples from the central reservoir at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Perform serial dilutions and plate the samples to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
-
Data Interpretation:
-
Evaluate the bactericidal activity based on the rate and extent of bacterial killing. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
-
Assess the emergence of resistance by plating samples on agar containing increasing concentrations of Telavancin.
-
Conclusion
The experimental models described provide robust platforms for the preclinical evaluation of Telavancin against pathogens responsible for hospital-acquired pneumonia. The murine pneumonia model is effective for initial in vivo efficacy testing, while the porcine VAP model offers a higher-fidelity system that more closely resembles the human clinical condition. In vitro PK/PD models are invaluable for understanding the time-course of antibacterial activity and for optimizing dosing regimens. Together, these models are essential tools for researchers and drug development professionals in the continued fight against serious Gram-positive infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of Telavancin against Staphylococcus aureus Strains with Various Vancomycin Susceptibilities in an In Vitro Pharmacokinetic/Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Telavancin Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Non-invasive and Technically Non-intensive Method for Induction and Phenotyping of Experimental Bacterial Pneumonia in Mice [jove.com]
- 13. Telavancin for the treatment of nosocomial pneumonia caused by methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel porcine model of ventilator-associated pneumonia caused by oropharyngeal challenge with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Effects of Telavancin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Strains in the Presence of Human Albumin or Serum and in an In Vitro Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Telavancin Hydrochloride: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Telavancin (B1682011) hydrochloride in a laboratory setting. This document includes detailed information on the formulation, stability, and mechanism of action of Telavancin, along with step-by-step protocols for key in vitro experiments.
Product Information
Telavancin is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin (B549263). It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Telavancin employs a dual mechanism of action to exert its bactericidal effects[1]:
-
Inhibition of Cell Wall Synthesis: Similar to vancomycin, Telavancin binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in bacterial cell wall synthesis[2][3][4]. This inhibition disrupts the integrity of the bacterial cell wall.
-
Disruption of Bacterial Membrane Potential: The lipophilic side chain of Telavancin anchors to the bacterial cell membrane, causing depolarization and increasing membrane permeability[2][1][3]. This leads to the leakage of essential intracellular components and ultimately cell death.
Formulation and Stability
Proper preparation and storage of Telavancin hydrochloride solutions are critical for maintaining its efficacy in experimental assays.
Solubility
| Solvent/Diluent | Concentration | Observations | Reference(s) |
| Water | Very Soluble | Forms a clear to slightly colored solution. | [5] |
| 5% Dextrose Injection, USP | 15 mg/mL | Reconstitution is a common practice. | [6][7][8][9] |
| 0.9% Sodium Chloride Injection, USP | 15 mg/mL | Reconstitution is a common practice. | [6][7][8][9] |
| Sterile Water for Injection, USP | 15 mg/mL | Reconstitution is a common practice. | [6][7][8][9] |
| DMSO | Not specified | Recommended as the solvent for stock solution preparation for revised susceptibility testing methods. | [10] |
Stability of Reconstituted and Diluted Solutions
| Storage Condition | Diluent | Concentration | Duration | Reference(s) |
| Room Temperature (~25°C) | 5% Dextrose, 0.9% NaCl, or Lactated Ringer's | 0.6 - 8 mg/mL | Up to 12 hours | [11][12] |
| Refrigerated (2°C to 8°C) | 5% Dextrose, 0.9% NaCl, or Lactated Ringer's | 0.6 - 8 mg/mL | Up to 7 days | [11][12][13] |
| Frozen (-20°C) | 5% Dextrose or 0.9% NaCl | 0.6 and 8 mg/mL | At least 32 days | [11] |
Note: For antimicrobial susceptibility testing, it is recommended to follow the revised Clinical and Laboratory Standards Institute (CLSI) guidelines, which specify the use of dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation to improve accuracy and reproducibility[10][1].
Experimental Protocols
The following are detailed protocols for common in vitro assays involving this compound.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
This protocol is based on the revised CLSI guidelines for Telavancin susceptibility testing[10][1].
Materials:
-
This compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate-80 (P-80)
-
96-well microtiter plates
-
Bacterial isolates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Telavancin in DMSO. The exact concentration will depend on the desired final concentration range.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution in CAMHB.
-
-
Supplementation of Medium:
-
Supplement the CAMHB with P-80 to a final concentration of 0.002%. This is crucial to prevent Telavancin from binding to the plastic of the microtiter plates[10].
-
-
Inoculum Preparation:
-
Grow bacterial isolates overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in the P-80 supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Preparation:
-
Add 50 µL of the P-80 supplemented CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the appropriate Telavancin working solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Telavancin that completely inhibits visible bacterial growth.
-
Time-Kill Assay
This assay determines the rate and extent of bactericidal activity of Telavancin over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial isolates
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in CAMHB as described for the AST protocol, adjusting the final concentration to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes containing CAMHB with various concentrations of Telavancin (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 35°C in a shaking incubator.
-
-
Sampling and Viable Counts:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
Biofilm Inhibition and Disruption Assays
These assays assess the ability of Telavancin to prevent biofilm formation and eradicate pre-formed biofilms.
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, for enhancing biofilm formation)
-
96-well flat-bottom microtiter plates
-
Bacterial isolates
-
Crystal Violet (0.1%)
-
Ethanol (B145695) (95%) or 30% Acetic Acid
-
Plate reader
Procedure for Biofilm Inhibition Assay:
-
Plate Preparation:
-
Add 100 µL of TSB (with or without glucose) containing serial dilutions of Telavancin to the wells of a 96-well plate.
-
-
Inoculation:
-
Add 100 µL of a diluted bacterial culture (adjusted to a 0.5 McFarland standard and then diluted 1:100 in TSB) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Quantification of Biofilm:
-
Gently aspirate the planktonic cells from the wells and wash the wells three times with sterile phosphate-buffered saline (PBS).
-
Air dry the plate.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet and wash the wells with water.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Procedure for Biofilm Disruption Assay:
-
Biofilm Formation:
-
Add 200 µL of a diluted bacterial culture to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of TSB containing serial dilutions of Telavancin to the wells with the pre-formed biofilms.
-
-
Incubation:
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification:
-
Quantify the remaining biofilm using the crystal violet staining method described above.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and bacterial cultures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All work with bacterial pathogens should be conducted in a biological safety cabinet. Dispose of all contaminated materials according to institutional guidelines.
References
- 1. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telavancin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Update of the telavancin activity in vitro tested against a worldwide collection of Gram-positive clinical isolates (2013), when applying the revised susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Telavancin and Vancomycin against Biofilm-Producing Staphylococcus aureus, S. epidermidis, and Enterococcus faecalis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. DailyMed - VIBATIV- this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. Telavancin activity when tested by a revised susceptibility testing method against uncommonly isolated Gram-positive pathogens responsible for documented infections in hospitals worldwide (2011-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-kill determination of the bactericidal activity of telavancin and vancomycin against clinical methicillin-resistant Staphylococcus aureus isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Combination Therapy of Telavancin with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telavancin is a lipoglycopeptide antibiotic with a dual mechanism of action that includes inhibition of bacterial cell wall synthesis and disruption of bacterial cell membrane function.[1][2] This unique activity makes it a potent agent against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.[1][3][4][5] To combat the rise of antimicrobial resistance and enhance therapeutic outcomes, Telavancin is often evaluated in combination with other antibiotics. These combination studies aim to identify synergistic interactions that can lead to more effective bacterial killing, prevent the emergence of resistance, and broaden the spectrum of activity.
These application notes provide a summary of in vitro studies on Telavancin combination therapy, detailed protocols for common synergy testing methods, and visual guides to experimental workflows and data interpretation.
Data Presentation: In Vitro Synergy of Telavancin Combinations
The following tables summarize the findings from various in vitro studies investigating the synergistic activity of Telavancin in combination with other antibiotics against different bacterial strains. Synergy is primarily determined by the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays and by a significant reduction in bacterial counts in time-kill assays.
Table 1: Telavancin Combination Therapy against Staphylococcus aureus
| Combination Agent | Bacterial Strains | Synergy Observed (Method) | Key Findings |
| Beta-lactams | |||
| Nafcillin | 10 MSSA, 10 MRSA, 10 hVISA | 70% of strains showed synergy (Time-kill) | Synergy was more frequent against beta-lactam resistant strains (MRSA and hVISA).[6] |
| Imipenem | 10 MSSA, 10 MRSA, 10 hVISA | 63% of strains showed synergy (Time-kill) | Similar to nafcillin, synergy was more pronounced against MRSA and hVISA strains.[6] |
| Ceftriaxone (B1232239) | 40 MRSA strains | 98% of strains showed synergy (Time-kill) | Synergy was observed even in strains with high ceftriaxone MICs.[7] |
| Meropenem | 40 MRSA strains | 65% of strains showed synergy (Time-kill) | A significant portion of strains demonstrated synergistic interactions.[7] |
| Aminoglycosides | |||
| Gentamicin | 30 S. aureus strains (MSSA, MRSA, hVISA) | 67% of strains showed synergy (Time-kill) | A well-documented synergistic combination against various S. aureus phenotypes.[6] |
| Gentamicin | MRSA, MSSA, hGISA, GISA | Enhanced killing observed (In vitro PK/PD model) | The combination significantly enhanced killing against all isolates except one MRSA strain.[8] |
| Rifampin | |||
| Rifampin | MRSA, MSSA, hGISA, GISA | Enhanced killing against MSSA (In vitro PK/PD model) | Significant enhancement of killing was observed against the MSSA strain tested.[8] |
| Fluoroquinolones | |||
| Ciprofloxacin | 40 MRSA strains | 83% of strains showed synergy (Time-kill) | A high rate of synergy was observed with this combination.[7] |
Table 2: Telavancin Combination Therapy against Enterococcus faecium
| Combination Agent | Bacterial Strains | Synergy Observed (Method) | Key Findings |
| Rifampin | 24 Linezolid- and Vancomycin-Resistant E. faecium (LRVRE) | 83% of isolates showed synergy (Etest) | No antagonism was observed, indicating a potentially valuable combination for highly resistant isolates.[9][10][11] |
Table 3: Telavancin Combination Therapy against Gram-Negative Bacteria
| Combination Agent | Bacterial Strains | Synergy Observed (Method) | Key Findings |
| Colistin | A. baumannii, E. coli, K. pneumoniae, Enterobacter spp., S. maltophilia | Marked synergy (Checkerboard and Time-kill) | The combination was highly active against colistin-susceptible Gram-negative isolates. |
| Colistin | P. aeruginosa | Limited effects | The synergistic effect was less pronounced against P. aeruginosa. |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Principle: Serial dilutions of two antimicrobial agents are tested, both individually and in all possible combinations, against a standardized bacterial inoculum in a 96-well microtiter plate. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the interaction.
Materials:
-
96-well microtiter plates
-
Telavancin and second antibiotic stock solutions
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of Telavancin and the second antibiotic in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Perform serial two-fold dilutions of each antibiotic in the appropriate broth medium.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture, suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Setting up the Checkerboard Plate:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Drug A (Telavancin) Dilution: Add 50 µL of the highest concentration of Telavancin to all wells in column 1. Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as a growth control for Drug B, and column 12 will be the overall growth control.
-
Drug B (Second Antibiotic) Dilution: Add 50 µL of the highest concentration of the second antibiotic to all wells in row A. Perform serial two-fold dilutions by transferring 50 µL from row A to row B, and so on, down to row G. Discard the final 50 µL from row G. Row H will serve as a growth control for Drug A.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for sterility control wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
-
Calculation of FICI:
-
The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI < 4
-
Antagonism: FICI ≥ 4
Time-Kill Curve Assay Protocol
The time-kill curve assay evaluates the rate and extent of bacterial killing by an antimicrobial agent or a combination of agents over time.
Principle: A standardized bacterial inoculum is exposed to different concentrations of antibiotics, alone and in combination. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Materials:
-
Sterile culture tubes or flasks
-
Telavancin and second antibiotic stock solutions
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or PBS
-
Agar (B569324) plates
-
Incubator (35-37°C) with shaking capabilities
-
Micropipettes, sterile tips, and spreaders
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute in pre-warmed broth to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Telavancin alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Second antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Combination of Telavancin and the second antibiotic (at various sub-inhibitory concentrations)
-
-
Add the prepared inoculum to each tube.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates with 30-300 colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and condition.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation of Time-Kill Curves:
-
Bactericidal activity: ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: > 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for the checkerboard antimicrobial synergy assay.
Caption: Workflow for the time-kill curve synergy assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
- 1. mdpi.com [mdpi.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium J. R. et G. Forst essential oils against Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Checkerboard Synergy Testing [bio-protocol.org]
- 10. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating Telavancin in a Rabbit Model of Infective Endocarditis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Infective endocarditis (IE) is a serious microbial infection of the endocardial surface of the heart, most commonly affecting the heart valves. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a frequent and virulent causative agent of IE, associated with high rates of morbidity and mortality. The development of effective antimicrobial therapies is crucial. Telavancin, a lipoglycopeptide antibiotic with a dual mechanism of action that inhibits cell wall synthesis and disrupts bacterial cell membrane integrity, has shown potent activity against Gram-positive pathogens, including MRSA and strains with reduced susceptibility to vancomycin.[1][2] The rabbit model of infective endocarditis is a well-established and widely used preclinical model that closely mimics human IE, providing a valuable platform for the in vivo evaluation of new antimicrobial agents like Telavancin.[3][4]
These application notes provide a detailed overview of the experimental protocols and key data derived from studies utilizing the rabbit model of infective endocarditis to evaluate the efficacy of Telavancin.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Telavancin against various strains of Staphylococcus aureus in the rabbit model of infective endocarditis.
Table 1: In Vitro Susceptibility of S. aureus Strains to Telavancin and Vancomycin
| Bacterial Strain | Phenotype | Telavancin MIC (μg/mL) | Vancomycin MIC (μg/mL) |
| COL | MRSA | 0.5 | 1.0 |
| HIP 5836 | VISA | 0.5 | 8.0 |
| ATCC 700788 | GISA | 1.0 | 8.0 |
| REF2145 | DAP-R MRSA | 0.125 | 1.0 |
| B2.0 | DAP-R MRSA | 0.125 | 1.0 |
| SA684 | DAP-R MRSA | 0.125 | 1.0 |
Data compiled from multiple sources.[1][2][5][6] MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; GISA: Glycopeptide-Intermediate Staphylococcus aureus; DAP-R: Daptomycin-Resistant.
Table 2: In Vivo Efficacy of Telavancin in the Rabbit Model of Aortic Valve Endocarditis
| Bacterial Strain | Treatment Group | Dosage Regimen | Duration (days) | Mean Bacterial Load in Vegetations (log10 CFU/g) | Reduction vs. Control (log10 CFU/g) |
| MRSA (COL) | Untreated Control | - | - | 9.0 ± 0.8 | - |
| Telavancin | 30 mg/kg, IV, twice daily | 4 | 4.3 ± 2.6 | 4.7 | |
| Vancomycin | 30 mg/kg, IV, twice daily | 4 | 5.6 ± 3.1 | 3.4 | |
| VISA (HIP 5836) | Untreated Control | - | - | 8.8 ± 0.5 | - |
| Telavancin | 30 mg/kg, IV, twice daily | 4 | 3.3 ± 3.0 | 5.5 | |
| Vancomycin | 30 mg/kg, IV, twice daily | 4 | 8.9 ± 1.0 | No reduction | |
| DAP-R MRSA (REF2145) | Untreated Control | - | - | ~9.5 | - |
| Telavancin | 30 mg/kg, IV, twice daily | 3 | <4.0 | >4.5 | |
| Daptomycin | 12 mg/kg, IV, once daily | 3 | ~9.0 | No significant reduction | |
| Daptomycin | 18 mg/kg, IV, once daily | 3 | ~9.0 | No significant reduction |
Data represents mean values and standard deviations where available. Compiled from multiple studies.[1][5][7][8] IV: Intravenous.
Experimental Protocols
Rabbit Model of Aortic Valve Endocarditis
This protocol describes the establishment of left-sided infective endocarditis in rabbits, a standard procedure for evaluating antimicrobial efficacy.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthetics (e.g., ketamine and xylazine)
-
Analgesics (e.g., buprenorphine)
-
Sterile polyethylene (B3416737) catheter
-
Surgical instruments
-
Staphylococcus aureus inoculum (e.g., MRSA, VISA strains)
-
Test antibiotic (Telavancin) and comparator agents
-
Saline solution (0.9%)
-
Euthanasia agent (e.g., sodium pentobarbital)
Procedure:
-
Anesthesia and Catheterization:
-
Anesthetize the rabbit using an appropriate combination of anesthetics.[9]
-
Insert a sterile polyethylene catheter into the carotid artery and advance it into the left ventricle, across the aortic valve, to induce endothelial damage.[3][10]
-
Secure the catheter in place for approximately 2 hours to promote the formation of nonbacterial thrombotic endocarditis (NBTE).[9][10]
-
After 2 hours, remove the catheter and ligate the carotid artery.[10]
-
-
Bacterial Inoculation:
-
Antimicrobial Treatment:
-
Allow the infection to establish for 16-24 hours post-inoculation.[1][5]
-
Randomly assign rabbits to treatment groups: untreated control, Telavancin, and comparator antibiotic(s).
-
Administer Telavancin and other agents intravenously according to the desired dosage regimen (e.g., 30 mg/kg twice daily).[1][5] Treatment duration typically ranges from 2 to 4 days.[5][7]
-
-
Endpoint Evaluation:
-
At the end of the treatment period, euthanize the rabbits with an overdose of a euthanasia agent.[1]
-
Aseptically remove the heart and excise the aortic valve vegetations.
-
Weigh the vegetations and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) media to determine the bacterial load (CFU/g of vegetation).[12]
-
Collect other tissues, such as kidneys and spleen, for quantitative culture to assess for metastatic infection.[1]
-
In Vitro Susceptibility Testing
Standardized broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) of Telavancin and comparator agents against the challenge S. aureus strains.
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.
-
Inoculate the wells with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Incubate the microplates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow: Rabbit Infective Endocarditis Model
References
- 1. Telavancin in Therapy of Experimental Aortic Valve Endocarditis in Rabbits Due to Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Telavancin in the Treatment of Experimental Endocarditis Due to Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antimicrobial agents in the rabbit model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Telavancin Is Active against Experimental Aortic Valve Endocarditis Caused by Daptomycin- and Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Telavancin in a rabbit model of aortic valve endocarditis due to methicillin-resistant Staphylococcus aureus or vancomycin-intermediate Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Rabbit Infective Endocarditis and Sepsis. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Daptomycin–β-Lactam Combinations in a Rabbit Model of Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an In vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model of Telavancin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telavancin is a lipoglycopeptide antibiotic with a dual mechanism of action, demonstrating concentration-dependent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] It functions by inhibiting bacterial cell wall synthesis and disrupting the bacterial cell membrane's barrier function.[1][3][4][5] The primary pharmacodynamic (PD) index that correlates with Telavancin's efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][6] In vitro pharmacokinetic/pharmacodynamic (PK/PD) models are essential tools for simulating human-like drug exposures and studying the relationship between drug concentration, time, and antibacterial effect. These models aid in optimizing dosing regimens and understanding the potential for resistance development.
This document provides detailed application notes and protocols for setting up a one-compartment in vitro infection model to evaluate the PK/PD of Telavancin.
Key Pharmacokinetic and Pharmacodynamic Parameters of Telavancin
A thorough understanding of Telavancin's PK/PD properties is crucial for designing a clinically relevant in vitro model. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Properties of Telavancin
| Parameter | Value | Reference |
| Protein Binding | ~90% | [3][5][7][8][9] |
| Half-life (t½) | 7-9 hours | [5][7][10] |
| Volume of Distribution (Vd) | ~0.133 L/kg | [5] |
| Primary Route of Elimination | Renal | [3][5] |
| Cmax (10 mg/kg dose) | ~108 ± 26 µg/mL | [5] |
| AUC (multiple 10 mg/kg doses) | ~780 ± 125 µg·h/mL | [5] |
Table 2: Pharmacodynamic Parameters and MIC Values for Telavancin
| Parameter/Organism | Value | Reference |
| Key PK/PD Index | fAUC/MIC | [1][6] |
| Target fAUC/MIC for MRSA | 50-100 | [5] |
| Target Total AUC/MIC for MRSA | 404 | [1][9] |
| MIC₅₀/₉₀ for MRSA | 0.03/0.06 µg/mL | [7][11] |
| MIC₅₀/₉₀ for VISA | 0.06/0.125 µg/mL | [7] |
| MIC₅₀/₉₀ for hVISA | 0.06/0.125 µg/mL | [7] |
| Susceptibility Breakpoint for S. aureus | ≤0.12 µg/mL | [2][5] |
Experimental Protocols
Bacterial Strain Preparation
-
Strain Selection: Select a clinically relevant bacterial strain, such as Staphylococcus aureus ATCC 29213 (methicillin-susceptible) or a well-characterized MRSA strain.
-
MIC Determination: Prior to the experiment, determine the minimum inhibitory concentration (MIC) of Telavancin for the selected strain using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The inclusion of 0.002% polysorbate 80 in the testing medium is recommended for more accurate Telavancin MICs.[7]
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar).
-
Inoculate a single colony into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL in the central compartment of the in vitro model at the start of the experiment.
-
One-Compartment In Vitro PK/PD Model Setup
This protocol describes a dynamic one-compartment model (chemostat) to simulate the pharmacokinetics of intravenously administered Telavancin.[12][13][14]
-
Apparatus Setup:
-
Central Reservoir: A sterile glass vessel (e.g., 250 mL) containing the bacterial culture in CAMHB. This represents the site of infection.[12][13] It should have ports for media inflow, outflow, drug administration, and sampling.
-
Media Reservoir: A reservoir containing fresh, sterile CAMHB.
-
Waste Reservoir: A container to collect the outflow from the central reservoir.
-
Peristaltic Pumps: Two calibrated pumps are required. One to pump fresh media into the central reservoir and another to pump the mixture out into the waste reservoir at the same rate, maintaining a constant volume.[13]
-
Magnetic Stirrer: To ensure continuous mixing of the contents in the central reservoir.[12]
-
Incubator: To maintain the entire setup at 37°C.
-
-
Model Simulation Parameters:
-
Target Human Pharmacokinetics: For a standard 10 mg/kg dose of Telavancin, the target free-drug maximum concentration (fCmax) is approximately 10.8 µg/mL, and the half-life is around 8.1 hours.[7]
-
Calculation of Flow Rate: The elimination of the drug from the central reservoir is simulated by the continuous dilution with fresh media. The flow rate (k_el) required to achieve the desired half-life can be calculated using the following formula:
-
k_el = 0.693 / t½
-
Flow Rate (mL/h) = k_el * Volume of central reservoir (mL)
-
-
-
Experimental Procedure:
-
Sterilize all components of the model.
-
Fill the central reservoir with the appropriate volume of CAMHB and inoculate with the prepared bacterial suspension to achieve the target starting density.
-
Allow the bacteria to acclimate for a short period before introducing the drug.
-
Administer Telavancin as a bolus into the central reservoir to achieve the target initial concentration (Cmax).
-
Start the peristaltic pumps at the pre-calculated flow rate to simulate drug elimination.
-
Collect samples from the central reservoir at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Analysis
-
Bacterial Quantification:
-
Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Telavancin Concentration Measurement:
-
Centrifuge the collected samples to pellet the bacteria.
-
Store the supernatant at -70°C until analysis.
-
Determine the concentration of Telavancin in the samples using a validated method, such as a microbioassay with Kocuria rhizophila (formerly Micrococcus luteus) ATCC 9341 or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Data Presentation and Analysis
Summarize the results in tables and graphs. Plot the time-kill curves showing the change in bacterial density (log₁₀ CFU/mL) over time for different simulated Telavancin exposures. Calculate the fAUC/MIC ratio for each experiment and correlate it with the observed bactericidal activity.
Visualizations
Telavancin's Dual Mechanism of Action
Caption: Dual mechanism of action of Telavancin.
Experimental Workflow for the One-Compartment In Vitro PK/PD Model
Caption: Workflow for the in vitro PK/PD model experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Telavancin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Pharmacodynamics of Telavancin Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Effects of Telavancin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Strains in the Presence of Human Albumin or Serum and in an In Vitro Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telavancin | C80H106Cl2N11O27P | CID 3081362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generating Robust and Informative Nonclinical In Vitro and In Vivo Bacterial Infection Model Efficacy Data To Support Translation to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Telavancin Resistance in Staphylococcus aureus
Welcome to the technical support center for researchers studying Telavancin (B1682011) resistance in Staphylococcus aureus. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Telavancin?
Telavancin has a dual mechanism of action against S. aureus. Firstly, like its parent compound vancomycin (B549263), it inhibits the transglycosylation step of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II, a key cell wall precursor.[1][2][3][4][5] Secondly, its lipophilic side chain anchors to the bacterial cell membrane, causing rapid membrane depolarization and increasing membrane permeability. This disruption of the membrane barrier function leads to the leakage of cellular ATP and potassium ions, contributing to its rapid bactericidal activity.[1][3][5]
Q2: My S. aureus isolate shows a slight increase in Telavancin MIC. What are the potential resistance mechanisms?
A modest increase in the Minimum Inhibitory Concentration (MIC) for Telavancin in S. aureus is typically multifactorial and does not involve a single, high-level resistance determinant. Key mechanisms include:
-
Cell Wall Thickening: An increase in the thickness of the peptidoglycan layer is a common feature, particularly in strains with reduced vancomycin susceptibility (VISA/hVISA phenotypes). This thickened wall may act as a physical barrier, trapping Telavancin molecules and preventing them from reaching their targets at the cell membrane.[6][7][8][9][10]
-
Mutations in Two-Component Regulatory Systems (TCS): Mutations in TCS that regulate the cell wall stress response are critical. Key systems include:
-
VraTSR: This three-component system senses cell wall damage and upregulates a suite of genes involved in cell wall synthesis and repair.[1][11][12][13] Mutations can lead to constitutive activation of this protective response.
-
GraRS: This system responds to cell envelope stress, including that induced by glycopeptides, and controls genes like mprF and the dlt operon, which alter the cell surface charge, leading to electrostatic repulsion of the drug.[14][15]
-
WalKR (VicRK): This is an essential two-component system that plays a central role in cell wall metabolism. Mutations in walK have been frequently identified in strains with reduced susceptibility to vancomycin and daptomycin (B549167), which can confer cross-resistance to Telavancin.[12][14][15]
-
-
Changes in Cell Membrane Properties: Alterations in membrane lipid composition can increase membrane fluidity. This may affect the ability of Telavancin to disrupt the membrane's integrity.[6]
Q3: Is there cross-resistance between Telavancin, vancomycin, and daptomycin?
Yes, cross-resistance is frequently observed, as these agents all target the cell envelope.[12][15]
-
Strains with reduced susceptibility to vancomycin (VISA), which often feature a thickened cell wall, commonly show elevated MICs to Telavancin.[16][17]
-
The selection of resistance to vancomycin or daptomycin in the lab can lead to strains with reduced susceptibility to Telavancin.[12][15] This is often due to shared resistance pathways, such as mutations in the walK and mprF genes.[12][15]
-
However, the relationship is not always straightforward. Some studies have shown that an induced increase in vancomycin MIC does not necessarily affect Telavancin activity, suggesting distinct aspects to their mechanisms of action and resistance.[7][18]
Q4: Can S. aureus develop high-level resistance to Telavancin?
To date, the development of high-level resistance to Telavancin in clinical isolates of S. aureus is considered rare.[2][3][4] Its dual mechanism of action is thought to create a higher barrier for the selection of highly resistant mutants compared to antibiotics with a single target.[1] However, laboratory studies involving serial passage have successfully generated mutants with decreased susceptibility.[6]
Troubleshooting Guides
Problem 1: Inconsistent Telavancin MIC values in broth microdilution assays.
-
Possible Cause 1: Incorrect Testing Method. The Clinical and Laboratory Standards Institute (CLSI) revised the reference broth microdilution method for Telavancin. The current method requires the use of 0.002% polysorbate 80 (P-80) in the testing medium to prevent drug loss due to binding to plastic surfaces. Using the older method (with DMSO as a solvent) can result in inaccurately high MICs.
-
Solution 1: Ensure you are using the updated CLSI M07 guidelines. Prepare Telavancin stock solutions and dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% P-80.
-
Possible Cause 2: Inoculum Effect. Telavancin can be subject to an inoculum effect, where a higher bacterial starting concentration leads to a higher MIC.
-
Solution 2: Strictly standardize your inoculum preparation to the CLSI-recommended concentration of approximately 5 x 10⁵ CFU/mL in the final well volume. Perform colony counts on your inoculum suspension to verify its concentration.
-
Possible Cause 3: Quality Control (QC) Strain Out of Range. The MIC for your QC strain (e.g., S. aureus ATCC 29213) is not within the acceptable range.
-
Solution 3: Rerun the assay, paying close attention to media preparation, inoculum density, and incubation conditions. The acceptable QC range for S. aureus ATCC 29213 with the revised method is 0.03 to 0.12 µg/mL.[19][20] If the problem persists, use a fresh subculture of the QC strain or a new lot of Telavancin powder.
Problem 2: Unable to detect a resistant subpopulation in a suspected heteroresistant isolate.
-
Possible Cause: Standard MIC testing is not sensitive enough. Broth microdilution or standard disk diffusion methods may not detect low-frequency resistant subpopulations characteristic of hetero-resistance.
-
Solution: Use Population Analysis Profile (PAP). This method is the gold standard for detecting heteroresistance. It involves plating a high-density inoculum onto agar (B569324) plates containing a range of antibiotic concentrations and quantifying the number of growing colonies at each concentration. This allows for the visualization and quantification of subpopulations with varying levels of resistance.
Problem 3: No visible difference in cell wall thickness via Transmission Electron Microscopy (TEM) between susceptible and suspected resistant strains.
-
Possible Cause 1: Suboptimal Sample Preparation. The fixation, dehydration, and embedding process can create artifacts or fail to preserve the cell wall structure adequately, masking subtle differences.
-
Solution 1: Ensure a robust and consistent TEM protocol. Use a primary fixative like glutaraldehyde (B144438) followed by a post-fixative such as osmium tetroxide. Dehydration steps must be gradual. Measure the cell walls of at least 20-30 well-preserved, cross-sectioned cells per sample and perform statistical analysis to determine if there is a significant difference.
-
Possible Cause 2: Resistance mechanism is not cell wall thickening. Reduced susceptibility to Telavancin can be mediated by other mechanisms, such as mutations in regulatory genes (vraS, graR, walK) or changes in membrane fluidity, without a significant increase in cell wall thickness.
-
Solution 2: Complement your TEM analysis with other methods. Sequence key regulatory genes to check for mutations. Perform a membrane fluidity assay to investigate changes in the cell membrane's biophysical properties.
Quantitative Data Summary
Table 1: Telavancin MICs against S. aureus Phenotypes
| S. aureus Phenotype | Telavancin MIC Range (µg/mL) | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Reference |
| Methicillin-Susceptible (MSSA) | ≤0.06 – 2 | 0.03 - 0.06 | 0.06 - 0.125 | [17][21] |
| Methicillin-Resistant (MRSA) | ≤0.06 – 2 | 0.03 - 0.06 | 0.06 - 0.125 | [17][21] |
| Hetero-VISA (hVISA) | N/A | 0.06 | 0.125 | [17] |
| Vancomycin-Intermediate (VISA) | N/A | 0.06 | 0.125 | [17] |
| Daptomycin-Nonsusceptible (DNS) | 0.06 - 0.25 | 0.06 | 0.125 | [16][22] |
| Lab-Derived Resistant Mutant | 1.0 (8-fold increase from parent) | N/A | N/A | [6] |
Table 2: Genetic Mutations Associated with Reduced Telavancin Susceptibility
| Gene | Function | Observed Mutation/Effect | Reference |
| walK / yycG | Sensor kinase of an essential two-component system regulating cell wall turnover. | Point mutations (e.g., Y505H) are frequently found in VISA strains and are associated with cross-resistance. | [12][14][23] |
| graR / graS | Two-component system sensing cell envelope stress. | Mutations can alter the regulation of mprF and dlt, affecting cell surface charge. | [14][23] |
| vraT / vraS / vraR | Three-component system that orchestrates the cell wall stress response. | Mutations can lead to constitutive upregulation of cell wall synthesis genes. Deletion increases susceptibility. | [1][12] |
| rpoB / rpoC | RNA polymerase subunits. | Mutations can arise under vancomycin pressure and may contribute to a global change in transcription that affects susceptibility. | [12][14] |
| dltA / dltD | Involved in D-alanylation of teichoic acids. | Non-synonymous SNPs found in Telavancin-resistant mutants, affecting cell surface charge. | [24] |
Experimental Protocols
Telavancin MIC Determination (CLSI Broth Microdilution)
This protocol follows the revised CLSI M07 guidelines for testing Telavancin.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate 80 (P-80), sterile
-
Telavancin analytical powder
-
Sterile 96-well microtiter plates
-
S. aureus isolates and QC strain (S. aureus ATCC 29213)
-
Spectrophotometer
Procedure:
-
Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Aseptically add P-80 to a final concentration of 0.002% (v/v).
-
Telavancin Stock Solution: Prepare a stock solution of Telavancin at 1280 µg/mL in sterile water.
-
Serial Dilutions: Perform serial two-fold dilutions of the Telavancin stock solution in the P-80-supplemented CAMHB directly in the 96-well plate to achieve final concentrations ranging from (for example) 8 µg/mL to 0.008 µg/mL.
-
Inoculum Preparation:
-
From a fresh (18-24 h) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:150 in the P-80-supplemented CAMHB to get a starting inoculum of ~1 x 10⁶ CFU/mL.
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Telavancin that completely inhibits visible growth.
Population Analysis Profile (PAP)
This method quantifies resistant subpopulations.
Materials:
-
Brain Heart Infusion (BHI) agar plates
-
Telavancin
-
S. aureus isolate
-
Sterile saline and tubes
-
Spiral plater or sterile spreaders
Procedure:
-
Overnight Culture: Grow the S. aureus isolate in BHI broth overnight at 37°C.
-
Inoculum Preparation: Create a high-density suspension by concentrating the overnight culture via centrifugation and resuspending the pellet in 1 mL of sterile saline.
-
Plate Preparation: Prepare a series of BHI agar plates containing increasing concentrations of Telavancin (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4 µg/mL).
-
Serial Dilutions & Plating:
-
Prepare 10-fold serial dilutions of the concentrated bacterial suspension (from 10⁻¹ to 10⁻⁸) in sterile saline.
-
Plate 100 µL of the 10⁻⁶, 10⁻⁷, and 10⁻⁸ dilutions onto the antibiotic-free BHI plate to determine the total initial CFU/mL.
-
Plate 100 µL of the undiluted (10⁰) and diluted (10⁻¹ to 10⁻⁴) suspensions onto each of the Telavancin-containing plates.[25]
-
-
Incubation: Incubate all plates at 37°C for 48 hours.
-
Analysis:
-
Count the colonies on all plates.
-
Calculate the CFU/mL for each dilution on each plate.
-
Plot the log₁₀(CFU/mL) versus the Telavancin concentration (µg/mL). A heteroresistant profile is indicated by a shallow curve, showing a subpopulation capable of growing at higher antibiotic concentrations than the bulk of the population.
-
Transmission Electron Microscopy (TEM) for Cell Wall Thickness
Procedure:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in broth.
-
Primary Fixation: Harvest cells by centrifugation. Gently wash the pellet with a buffer (e.g., 0.1 M sodium cacodylate). Fix the cells in 2.5% glutaraldehyde in the same buffer for at least 2 hours at room temperature or overnight at 4°C.[26]
-
Post-fixation: Wash the cells with buffer. Post-fix with 1% osmium tetroxide in buffer for 1-2 hours. This step enhances membrane contrast.
-
Dehydration: Wash the cells with distilled water. Dehydrate the pellet through a graded series of ethanol (B145695) (e.g., 30%, 50%, 70%, 90%, 100%) for 10-15 minutes at each step.[26]
-
Infiltration and Embedding: Infiltrate the dehydrated pellet with a mixture of resin (e.g., Epon or Spurr's) and ethanol, gradually increasing the resin concentration. Finally, embed the pellet in pure resin and polymerize in an oven (e.g., 60°C for 48 hours).
-
Sectioning and Staining: Cut ultra-thin sections (60-90 nm) using an ultramicrotome. Mount the sections on copper grids. Stain with uranyl acetate (B1210297) followed by lead citrate (B86180) to enhance contrast.
-
Imaging and Measurement: Examine the sections using a transmission electron microscope. Capture images of well-oriented, cross-sectioned bacteria at high magnification (e.g., >50,000x). Use image analysis software to measure the equatorial cell wall thickness of multiple cells (n > 20) for each strain.
Visualizations
Signaling Pathways
Caption: Key signaling pathways (VraTSR, GraRS) activated by Telavancin-induced cell stress.
Experimental Workflow
Caption: Workflow for characterizing Telavancin resistance in a S. aureus isolate.
References
- 1. The Role of the Staphylococcal VraTSR Regulatory System on Vancomycin Resistance and vanA Operon Expression in Vancomycin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 2. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of graRS in Regulating Virulence and Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GraRS regulatory system controls Staphylococcus aureus susceptibility to antimicrobial host defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microscopy.org.sg [microscopy.org.sg]
- 10. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A modified population analysis profile (PAP) method to detect hetero-resistance to vancomycin in Staphylococcus aureus in a UK hospital. | Semantic Scholar [semanticscholar.org]
- 12. Adaptive Laboratory Evolution of Staphylococcus aureus Resistance to Vancomycin and Daptomycin: Mutation Patterns and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of VraSR in Antibiotic Resistance and Antibiotic-Induced Stress Response in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A modified population analysis profile (PAP) method to detect hetero-resistance to vancomycin in Staphylococcus aureus in a UK hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quality control MIC ranges used for telavancin with application of a revised CLSI reference broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. walK and clpP Mutations Confer Reduced Vancomycin Susceptibility in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Direct observation of the cell-wall remodeling in adhering Staphylococcus aureus 27217: An AFM study supported by SEM and TEM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Telavancin Non-Susceptibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Telavancin non-susceptibility in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What is Telavancin and how does it work?
A1: Telavancin is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin (B549263).[1][2] It has a dual mechanism of action, inhibiting bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupting the bacterial cell membrane's barrier function.[1][2][3][4][5] This dual action results in rapid, concentration-dependent bactericidal activity.[2][6]
Q2: What are the typical MIC breakpoints for Telavancin susceptibility?
A2: The Clinical and Laboratory Standards Institute (CLSI) has established the following revised MIC interpretive breakpoints for Telavancin susceptibility:
Q3: What are the known mechanisms of Telavancin non-susceptibility?
A3: While high-level resistance to Telavancin has been difficult to select in laboratory settings, decreased susceptibility can emerge.[1][7] Mechanisms are thought to be multifactorial and may involve:
-
Cell Wall Thickening: An increase in the thickness of the bacterial cell wall can trap the antibiotic.[4]
-
Reduced Autolytic Activity: A decrease in the activity of enzymes that break down the cell wall may contribute to tolerance.[4]
-
Alterations in Cell Membrane: Changes in the fatty acid composition of the cell membrane can lead to increased fluidity.[4]
-
Mutations in the VraTSR two-component system: This system is involved in the cell wall stress response.
-
Mutations in the WalK/WalR (YycG/YycF) two-component system: This essential signal transduction pathway plays a major role in controlling cell wall metabolism.[4]
Q4: My clinical isolate shows non-susceptibility to Telavancin. What are the initial troubleshooting steps?
A4:
-
Confirm the MIC: Repeat the minimum inhibitory concentration (MIC) determination using a standardized broth microdilution method as recommended by CLSI to ensure the result is accurate and reproducible.[1][2][7]
-
Verify Species Identification: Confirm the bacterial species of your isolate.
-
Assess for Contamination: Ensure the culture is pure and not contaminated with other organisms.
-
Review Patient's Clinical History: Previous exposure to glycopeptides like vancomycin can sometimes lead to reduced susceptibility to Telavancin.
Troubleshooting Guide: Investigating Telavancin Non-Susceptibility
Problem: Consistently high Telavancin MICs in a clinical isolate.
Potential Cause 1: Presence of a subpopulation with reduced susceptibility (heteroresistance).
-
Troubleshooting Strategy: Perform a population analysis profile (PAP) to detect heteroresistance. This involves plating a high-density inoculum onto agar (B569324) plates containing a range of Telavancin concentrations.
Potential Cause 2: Upregulation of cell wall synthesis and stress response pathways.
-
Troubleshooting Strategy: Investigate the expression of genes involved in the cell wall stimulon, such as those in the VraTSR and WalK/WalR pathways, using quantitative real-time PCR (qRT-PCR).
Potential Cause 3: Synergistic or antagonistic effects with other antimicrobials.
-
Troubleshooting Strategy: If the isolate is from a patient receiving multiple antibiotics, consider performing checkerboard assays to evaluate for potential drug-drug interactions.
Data Presentation
Table 1: Telavancin MIC50/90 Values Against Various Resistant S. aureus Strains
| Organism Group | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Daptomycin MIC50/90 (µg/mL) | Vancomycin MIC50/90 (µg/mL) | Linezolid MIC50/90 (µg/mL) |
| Daptomycin-Nonsusceptible (DNS) S. aureus (n=70) | 0.06 | 0.125 | 2/4 | 1/2 | 2/2 |
| Vancomycin-Intermediate S. aureus (VISA) (n=100) | 0.06 | 0.125 | 1/1 | 4/8 | 1/2 |
Data synthesized from a study evaluating Telavancin activity against resistant S. aureus strains.[8]
Experimental Protocols
1. Broth Microdilution for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of Telavancin against a bacterial isolate.
-
Methodology:
-
Prepare a stock solution of Telavancin.
-
Perform serial two-fold dilutions of Telavancin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of Telavancin that completely inhibits visible growth.
-
2. Checkerboard Assay for Synergy Testing
-
Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of Telavancin in combination with another antimicrobial agent.
-
Methodology:
-
In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of Telavancin (e.g., along the rows) and the second antibiotic (e.g., along the columns).
-
Inoculate each well with a standardized bacterial suspension as described for the broth microdilution method.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.
-
3. Time-Kill Curve Assay
-
Objective: To evaluate the bactericidal activity of Telavancin over time.
-
Methodology:
-
Inoculate flasks containing CAMHB with a standardized bacterial suspension.
-
Add Telavancin at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
-
Visualizations
References
- 1. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Studies on the Mechanism of Telavancin Decreased Susceptibility in a Laboratory-Derived Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Telavancin against Staphylococcus aureus Strains with Various Vancomycin Susceptibilities in an In Vitro Pharmacokinetic/Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Telavancin Dosage in Renal Impairment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telavancin (B1682011) in renal impairment models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Telavancin?
A1: Telavancin is a lipoglycopeptide antibiotic with a dual mechanism of action.[1][2][3][4] It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, similar to vancomycin.[1][5] Additionally, its lipophilic side chain disrupts the bacterial cell membrane potential and permeability, which enhances its bactericidal activity.[1][4][5] This dual action makes it a potent bactericidal agent, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA).[2][3][5]
Q2: How is Telavancin eliminated, and why is dosage adjustment necessary in renal impairment?
A2: Telavancin is primarily eliminated by the kidneys, with about 76% of an administered dose excreted unchanged in the urine.[1][6] Because of its renal clearance, patients with impaired kidney function (creatinine clearance ≤50 mL/min) will experience reduced drug clearance, leading to higher drug exposure and an increased risk of toxicity if the dosage is not adjusted.[7][8] Therefore, dosage adjustments are crucial for patients with moderate to severe renal impairment to ensure safety and efficacy.[8][9][10]
Q3: What are the approved dosage adjustments for Telavancin in patients with renal impairment?
A3: The U.S. Food and Drug Administration (FDA) has approved specific dosage adjustments for Telavancin based on creatinine (B1669602) clearance (CrCl).[7] For complicated skin and skin structure infections (cSSSI), the standard dose is 10 mg/kg IV every 24 hours for patients with normal renal function.[7][8] For patients with renal impairment, the recommendations are as follows:
There is insufficient data to provide specific dosage recommendations for patients with end-stage renal disease (CrCl <10 mL/min), including those on hemodialysis.[8][10][11]
Q4: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that predicts Telavancin efficacy?
A4: The 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is the PK/PD index that best predicts the efficacy of Telavancin.[5][13] A higher AUC/MIC ratio correlates with greater bactericidal activity.[5] In vivo animal models have demonstrated that the free-drug AUC (fAUC)/MIC ratio is most closely associated with the antimicrobial effect.[14]
Q5: What are the main adverse effects of Telavancin, especially concerning renal function?
A5: The most significant adverse effect related to renal function is nephrotoxicity, with reports of new-onset or worsening renal impairment.[8][9][15] Monitoring of renal function is recommended for all patients receiving Telavancin.[8][11] Other common side effects include a metallic or soapy taste, nausea, vomiting, and foamy urine.[15][16] Infusion-related reactions, similar to "red man syndrome" seen with vancomycin, can also occur if the drug is administered too quickly.[12][15]
Troubleshooting Guides
Issue 1: Unexpectedly high serum creatinine levels observed in an animal model.
-
Question: We are observing a significant elevation in serum creatinine in our rat model after administering a clinically relevant dose of Telavancin. What could be the cause, and how can we mitigate this?
-
Answer: Telavancin is associated with nephrotoxicity.[9][17] Studies in animal models have shown that kidney injury can be dependent on the dosing regimen.[13]
-
Possible Cause: The dosing frequency may be influencing the onset of kidney injury. One study found that administering the total daily dose once every 24 hours resulted in an earlier onset of kidney injury compared to fractionating the same total daily dose into administrations every 6 hours.[13]
-
Troubleshooting Steps:
-
Monitor Early Injury Markers: Instead of relying solely on serum creatinine, consider measuring more sensitive and earlier markers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) in urine.[13][18]
-
Evaluate Dose Fractionation: Investigate if administering the same total daily dose in divided, more frequent intervals (e.g., every 6 or 12 hours) reduces the observed nephrotoxicity while maintaining the target AUC/MIC ratio for efficacy.[13]
-
Histopathological Analysis: Conduct a thorough histological examination of the kidneys to characterize the nature of the injury.[13] Telavancin-associated acute kidney injury has been described, and understanding the specific pathology can guide further experiments.[19]
-
-
Issue 2: Difficulty achieving target AUC/MIC ratios in an in vitro model simulating renal impairment.
-
Question: In our in vitro pharmacokinetic model simulating severe renal impairment, we are struggling to maintain the target AUC/MIC ratio without seeing evidence of bacterial resistance. What adjustments can be made?
-
Answer: Achieving the optimal therapeutic window in renal impairment is challenging. The goal is to replicate the extended half-life and reduced clearance seen in vivo.
-
Possible Cause: The simulated half-life in your model may not accurately reflect the profound effect of severe renal impairment. This can lead to drug concentrations falling below the MIC for extended periods, potentially promoting the selection of resistant subpopulations.
-
Troubleshooting Steps:
-
Verify Model Parameters: Ensure your in vitro model accurately simulates the prolonged half-life of Telavancin seen in severe renal impairment (e.g., a half-life that can extend beyond 20 hours).[20]
-
Adjust Dosing Interval: In line with clinical practice for severe renal impairment, your model should simulate a longer dosing interval (e.g., every 48 hours).[7][12]
-
PK/PD Target Re-evaluation: For severe impairment, the probability of target attainment (PTA) can differ significantly over a 48-hour interval. Analyze the AUC/MIC ratio for partitioned periods (e.g., AUC₀₋₂₄ and AUC₂₄₋₄₈) to ensure sustained pressure on the bacterial population.[7][21] A study showed that for an MIC of 2 mg/L, the PTA was high in the first 24 hours but dropped significantly in the 24-48 hour interval.[21]
-
Resistance Monitoring: Use population analysis profiles on antibiotic-containing plates to quantify the emergence of resistant subpopulations at different simulated exposures.[14][22] Maintaining an fAUC/MIC ratio of >50 has been suggested to reduce the risk of resistance emergence.[22]
-
-
Data Presentation: Quantitative Summaries
Table 1: Recommended Telavancin Dosage Adjustments in Renal Impairment
| Creatinine Clearance (CrCl) (mL/min) | Recommended Dosage Regimen | Source(s) |
| >50 | 10 mg/kg every 24 hours | [7][10] |
| 30 - 50 | 7.5 mg/kg every 24 hours | [7][10][11] |
| 10 - <30 | 10 mg/kg every 48 hours | [7][10][11] |
| <10 (including hemodialysis) | Insufficient data for recommendation | [8][10][11] |
Table 2: Simulated Pharmacokinetic Parameters of Telavancin Across Renal Function Groups
| Parameter | CrCl >50 mL/min | CrCl 30-50 mL/min | CrCl <30 mL/min | Source(s) |
| Dosing Regimen | 10 mg/kg q24h | 7.5 mg/kg q24h | 10 mg/kg q48h | [7] |
| Mean AUCτ (μg·h/mL) | 536 | 545 | 703 | [7] |
| Mean Cmax (μg/mL) | 85.1 | 82.3 | 63.5 | [7] |
| Mean Cmin (μg/mL) | 10.7 | 16.8 | 6.97 | [7] |
| AUCτ: Area under the curve over one dosing interval. Cmax: Maximum concentration. Cmin: Minimum (trough) concentration. |
Experimental Protocols
Protocol 1: In Vivo Rodent Model for Assessing Telavancin-Induced Nephrotoxicity
This protocol is based on methodologies described for evaluating kidney injury in animal models.[13][18]
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain), weighing 250-300g. House animals individually in metabolic cages to allow for daily urine collection.
-
Acclimatization: Allow animals to acclimatize for at least 3 days before the start of the experiment.
-
Grouping: Divide animals into at least three groups:
-
Control Group: Receives vehicle (e.g., sterile saline) daily.
-
Telavancin Group 1 (Once Daily): Receives a clinically relevant total daily dose (e.g., 60 mg/kg) administered once every 24 hours via intravenous or subcutaneous injection.
-
Telavancin Group 2 (Fractionated Dose): Receives the same total daily dose, but administered in divided doses (e.g., 15 mg/kg every 6 hours).
-
-
Sample Collection:
-
Baseline: Collect urine and blood samples 24 hours before the first dose.
-
Daily: Collect 24-hour urine samples daily. Collect blood samples via tail vein or another appropriate method at set intervals (e.g., every 48-72 hours) and at sacrifice.
-
-
Biomarker Analysis:
-
Urine: Centrifuge urine samples to remove debris. Analyze supernatants for markers of early kidney injury, such as KIM-1, using a commercially available ELISA kit.
-
Serum: Analyze serum for creatinine and blood urea (B33335) nitrogen (BUN) levels.
-
-
Pharmacokinetic Analysis: If feasible, collect satellite blood samples at various time points after dosing to determine Telavancin plasma concentrations and calculate pharmacokinetic parameters (AUC, Cmax, half-life).
-
Histopathology: At the end of the study period (e.g., 5-7 days), euthanize the animals and harvest the kidneys. Fix one kidney in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and staining (e.g., H&E, PAS) for histological examination.
-
Data Analysis: Compare the changes in urinary KIM-1, serum creatinine, and BUN levels between the groups over time. Correlate biomarker data with histopathological findings.
Protocol 2: In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model of Infection
This protocol is a generalized methodology based on principles from in vitro model studies.[14][22][23]
-
Model Setup: Use a one-compartment in vitro model. This consists of a central reservoir (e.g., a flask) containing bacterial culture in a suitable broth (e.g., Mueller-Hinton). Use a peristaltic pump to supply fresh broth and another to remove waste, simulating drug clearance.
-
Bacterial Strain: Select a relevant bacterial strain (e.g., MRSA ATCC 43300) with a known Telavancin MIC. Prepare an initial inoculum to achieve a starting concentration of approximately 10⁶ CFU/mL.
-
Simulating Renal Impairment:
-
Dosing Simulation:
-
Inject a bolus of Telavancin into the central reservoir to achieve a peak concentration (Cmax) that mimics the free-drug concentration observed in vivo.
-
For the normal function model, redose every 24 hours.
-
For the renal impairment model, redose every 48 hours, according to clinical guidelines.[7]
-
-
Sampling:
-
Bacterial Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24, 30, 48 hours), draw samples from the reservoir. Perform serial dilutions and plate on appropriate agar (B569324) to determine viable bacterial counts (CFU/mL).
-
Drug Concentration: Collect samples for drug concentration analysis (e.g., via HPLC-MS/MS) to confirm that the model is accurately simulating the desired pharmacokinetic profile.
-
-
Data Analysis:
-
Plot the bacterial killing and regrowth curves over the 48-hour period for each simulated condition.
-
Calculate the AUC/MIC ratio achieved in each model.
-
Evaluate the relationship between the simulated drug exposure and the antibacterial effect (e.g., time to 3-log kill, bacterial load at 24 and 48 hours).
-
Visualizations
Diagram 1: Telavancin's Dual Mechanism of Action
Caption: Dual mechanism of action of Telavancin against Gram-positive bacteria.
Diagram 2: Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing Telavancin dosage in renal impairment models.
Diagram 3: Logic for Telavancin Dose Adjustment
Caption: Decision logic for Telavancin dosage based on creatinine clearance.
References
- 1. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Telavancin Pharmacokinetics and Pharmacodynamics in Patients with Complicated Skin and Skin Structure Infections and Various Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VIBATIV® (telavancin) | Dosing [vibativ.com]
- 9. Drug Monograph: Telavancin (Vibativ) [ebmconsult.com]
- 10. globalrph.com [globalrph.com]
- 11. Telavancin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 12. Telavancin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. Kidney Injury Associated with Telavancin Dosing Regimen in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics of Telavancin Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Telavancin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. What are the side effects of Telavancin Hydrochloride? [synapse.patsnap.com]
- 17. drugs.com [drugs.com]
- 18. Kidney injury associated with telavancin dosing regimen in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Telavancin-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Telavancin pharmacokinetics in patients with chronic kidney disease receiving haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Telavancin pharmacokinetics and pharmacodynamics in patients with complicated skin and skin structure infections and various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacodynamics of telavancin studied in an in vitro pharmacokinetic model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics | Springer Nature Experiments [experiments.springernature.com]
Telavancin Hydrochloride: A Technical Guide to Stability and Storage for Research Applications
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Telavancin (B1682011) hydrochloride. Adherence to these guidelines is crucial for maintaining the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should unopened vials of Telavancin hydrochloride be stored?
A1: Unopened vials of this compound should be stored at refrigerated temperatures between 2 to 8°C (35 to 46°F).[1][2] Short-term excursions to ambient temperatures up to 25°C (77°F) are permissible.[1][2] It is important to avoid excessive heat.[1][2]
Q2: What are the appropriate diluents for reconstituting this compound?
A2: this compound can be reconstituted with 5% Dextrose Injection, USP; Sterile Water for Injection, USP; or 0.9% Sodium Chloride Injection, USP.[3][4]
Q3: How long is the reconstituted solution stable in the vial?
A3: The reconstituted solution in the vial is stable for up to 4 hours when stored at room temperature and for up to 72 hours when stored under refrigeration (2 to 8°C).[1][3] Some sources suggest a longer stability of up to 12 hours at room temperature and 7 days under refrigeration[5][6].
Q4: What are the recommended infusion solutions for further dilution?
A4: Appropriate infusion solutions include 5% Dextrose Injection, USP; 0.9% Sodium Chloride Injection, USP; or Lactated Ringer's Injection, USP.[3]
Q5: What is the stability of the diluted (dosing) solution?
A5: The diluted solution in the infusion bag is stable for up to 4 hours at room temperature or up to 72 hours under refrigeration (2 to 8°C).[1][3] The total time from reconstitution in the vial to the end of infusion should not exceed these timeframes.[3] Some studies indicate stability for up to 12 hours at room temperature and 7 days under refrigeration[5][6]. Frozen solutions in 5% Dextrose or 0.9% Sodium Chloride can be stored at -30 to -10°C for up to 32 days.[6][7]
Q6: Are there any known incompatibilities with other drugs?
A6: Yes, this compound is physically incompatible with several drugs. Incompatibilities have been observed with amphotericin B (deoxycholate and liposomal), digoxin, esomeprazole (B1671258) sodium, furosemide, levofloxacin, and micafungin (B1204384) sodium in all diluents.[8] Other drugs like colistimethate sodium, cyclosporine, heparin sodium, imipenem-cilastatin sodium, methylprednisolone (B1676475) sodium succinate, and propofol (B549288) are incompatible in specific diluents.[8]
Data Presentation: Stability and Storage Conditions
Table 1: Storage of this compound Lyophilized Powder
| Condition | Temperature Range | Additional Notes |
| Long-term Storage | 2 to 8°C (35 to 46°F)[1][2] | Refrigerated |
| Temperature Excursions | Up to 25°C (77°F)[1][2] | Acceptable for short periods. Avoid excessive heat. |
Table 2: Stability of Reconstituted this compound Solution (15 mg/mL)
| Storage Condition | Stability Period |
| Room Temperature | Up to 4 hours[1][3] (Some sources suggest up to 12 hours[5][6]) |
| Refrigerated (2 to 8°C) | Up to 72 hours[1][3] (Some sources suggest up to 7 days[5][6]) |
Table 3: Stability of Diluted this compound Solution (0.6 to 8 mg/mL)
| Storage Condition | Stability Period |
| Room Temperature | Up to 4 hours[1][3] (Some sources suggest up to 12 hours[5][6]) |
| Refrigerated (2 to 8°C) | Up to 72 hours[1][3] (Some sources suggest up to 7 days[5][6]) |
| Frozen (-30 to -10°C) | Up to 32 days[6][7] |
Experimental Protocols
Protocol for Assessing Physical Compatibility via Simulated Y-Site Administration
This protocol is based on a study evaluating the physical compatibility of this compound with other intravenous drugs.[8]
Objective: To determine the physical compatibility of this compound with other IV drugs during simulated Y-site administration.
Materials:
-
This compound for injection
-
5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (NS), or Lactated Ringer's Injection (LR)
-
Test drug solutions
-
Sterile culture tubes
-
Vortex mixer
-
Tyndall beam (for observing particulate matter)
-
pH meter
-
Light box with black and white background
Methodology:
-
Preparation of Telavancin Solution:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Dilute the reconstituted solution with D5W, NS, or LR to a final concentration of 7.5 mg/mL.[8]
-
-
Preparation of Test Drug Solutions:
-
Prepare the test drugs according to their respective manufacturer's recommendations.
-
-
Simulated Y-Site Mixing:
-
In a sterile culture tube, mix 5 mL of the Telavancin solution with 5 mL of the test drug solution.[8]
-
Prepare a second tube by reversing the order of mixing.
-
Prepare all mixtures in duplicate.
-
-
Incubation and Observation:
-
Store all prepared tubes at room temperature.
-
Visually inspect the solutions immediately after preparation and at 15, 60, and 120 minutes.[8] Inspections should be conducted against black and white backgrounds to check for precipitation, color change, or gas formation.
-
Use a Tyndall beam to check for the presence of microparticulates.
-
Measure the pH of the solutions at each time point.
-
-
Data Analysis:
-
Record all visual observations and pH measurements.
-
A drug combination is considered incompatible if there is any visual particulate formation, a positive Tyndall beam test, or a significant change in pH.[8]
-
Troubleshooting Guide
Issue: The vacuum in the vial does not pull the diluent in.
-
Cause: Loss of vacuum in the vial, which may indicate a compromised seal.
-
Solution: Do not use the vial. Discard it immediately as sterility may be compromised.[1][4]
Issue: The reconstituted solution appears cloudy or contains visible particles.
-
Cause: Incomplete dissolution or potential incompatibility if mixed with other substances.
-
Solution: Ensure thorough but gentle mixing. Do not shake vigorously to avoid foaming.[5] If cloudiness or particles persist, do not use the solution and discard the vial.
Issue: The solution has changed color.
-
Cause: this compound powder is typically off-white to slightly colored.[1] A significant color change upon reconstitution or dilution may indicate degradation.
-
Solution: If a marked color change is observed, it is recommended not to use the solution.
Issue: Foaming occurs during reconstitution.
-
Cause: Forceful injection of the diluent or vigorous shaking.[5]
-
Solution: To minimize foaming, allow the vacuum in the vial to draw the diluent in slowly. Gently swirl the vial to dissolve the contents.[5]
Visualizations
Caption: Workflow for the preparation of this compound solution.
Caption: Factors influencing the stability of this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. VIBATIV® (telavancin) | Storage and Handling [vibativ.com]
- 3. globalrph.com [globalrph.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. publications.ashp.org [publications.ashp.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Stability of Reconstituted Telavancin Drug Product in Frozen Intravenous Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical compatibility of this compound with select i.v. drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting solubility issues with Telavancin hydrochloride in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Telavancin (B1682011) hydrochloride in vitro.
Troubleshooting Guide
This guide addresses common problems encountered when preparing Telavancin hydrochloride solutions for in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| White precipitate or cloudiness observed after adding aqueous buffer. | This compound is a lipophilic molecule with pH-dependent solubility. The pH of your final solution may not be optimal, causing the compound to fall out of solution. | Ensure the final pH of your experimental medium is within the optimal range for Telavancin solubility (acidic pH is generally preferred). Consider preparing a concentrated stock solution in an appropriate organic solvent (like DMSO) and then diluting it into your aqueous buffer. Always add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| The compound is difficult to dissolve, even with vortexing and sonication. | The dissolution of this compound can be slow. The lyophilized powder may contain excipients that affect the rate of dissolution. | Allow for sufficient time for dissolution, which can sometimes take up to 20 minutes.[1][2] When reconstituting the lyophilized powder, gently swirl the vial to wet the powder and then allow it to sit for a few minutes before further agitation. Avoid vigorous shaking, which can cause foaming. For laboratory preparations, starting with a small amount of a suitable organic solvent to create a slurry before adding the bulk solvent can be beneficial. |
| Inconsistent results in bioassays. | This could be due to incomplete dissolution or precipitation of the compound in the assay medium, leading to variability in the effective concentration. | Visually inspect your prepared solutions for any signs of precipitation before use. It is recommended to prepare fresh solutions for each experiment. If storing stock solutions, ensure they are stored under appropriate conditions (see stability data below) and vortexed thoroughly before use. |
| Loss of compound activity over time in prepared solutions. | This compound solutions can have limited stability, especially at room temperature. | Prepare fresh solutions whenever possible. If stock solutions need to be stored, it is recommended to store them at 2-8°C for up to 72 hours or frozen at -20°C for longer-term storage.[3] Always protect solutions from light. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: The choice of solvent depends on the specific requirements of your experiment. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a good option as this compound is sparingly soluble in it.[4] The Clinical and Laboratory Standards Institute (CLSI) revised its guidelines for Telavancin susceptibility testing to use DMSO for stock solution preparation.[5] For direct reconstitution, Sterile Water for Injection (especially at a slightly acidic pH), 5% Dextrose Injection, or 0.9% Sodium Chloride Injection can be used.[1][6]
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is pH-dependent. It is more soluble in acidic conditions. It is described as sparingly soluble in sterile water at pH 2 and slightly soluble at pH 4.[4] Reconstituted solutions for clinical use typically have a pH between 4.0 and 5.0.[4][7][8]
Q3: Can I heat the solution to aid dissolution?
A3: It is generally not recommended to heat solutions of this compound, as this may degrade the compound. Room temperature with adequate mixing time is the preferred method for dissolution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Reconstituted solutions are stable for up to 4 hours at room temperature or up to 72 hours when refrigerated at 2 to 8°C.[3] For longer-term storage, it is advisable to prepare aliquots of a concentrated stock solution in a suitable solvent like DMSO and store them at -20°C or below. Avoid repeated freeze-thaw cycles.
Q5: Is this compound compatible with other drugs or common lab reagents?
A5: this compound has been shown to be incompatible with several other intravenous drugs, which can lead to precipitation.[9] It is advisable to avoid mixing this compound solutions directly with other compounds unless their compatibility is known. When preparing solutions for in vitro assays, ensure that the components of your media or buffer do not interact with the compound to cause precipitation.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Sterile Water for Injection (pH 2) | Sparingly Soluble | [4] |
| Sterile Water for Injection (pH 4) | Slightly Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [4] |
| Methyl Alcohol | Slightly Soluble | [4] |
| Propylene Glycol | Slightly Soluble | [4] |
| Absolute Ethyl Alcohol | Very Slightly Soluble | [4] |
| Polyethylene Glycol 300 | Very Slightly Soluble | [4] |
| Acetonitrile | Very Slightly Soluble | [4] |
Note: "Sparingly soluble," "slightly soluble," and "very slightly soluble" are qualitative terms. It is recommended that researchers perform their own solubility tests to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for use in various in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Dissolution: Vortex the tube at room temperature until the powder is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below, protected from light.
Protocol 2: Reconstitution of Lyophilized this compound for In Vitro Assays
This protocol is adapted from the reconstitution instructions for the commercial product and can be used as a guideline for laboratory preparations from lyophilized powder.
Materials:
-
Lyophilized this compound
-
Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection
-
Sterile syringes and needles
-
Sterile vials
Methodology:
-
Diluent Preparation: Select the appropriate sterile diluent.
-
Reconstitution: Slowly inject the diluent into the vial containing the lyophilized this compound powder. To achieve a concentration of 15 mg/mL, for a 250 mg vial, use 15 mL of diluent, and for a 750 mg vial, use 45 mL of diluent.[1][6][10]
-
Dissolution: Gently swirl the vial to ensure the powder is fully wetted. Allow the vial to stand for a few minutes. Continue to gently swirl until the contents are completely dissolved. Avoid vigorous shaking to prevent foaming. The dissolution process may take up to 20 minutes.[1][2]
-
Further Dilution: The reconstituted solution can be further diluted to the desired final concentration in your experimental medium. It is recommended to add the reconstituted solution to the final medium with gentle mixing.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility.
Caption: Dual mechanism of action of Telavancin.
References
- 1. globalrph.com [globalrph.com]
- 2. DailyMed - VIBATIV- this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Telavancin activity when tested by a revised susceptibility testing method against uncommonly isolated Gram-positive pathogens responsible for documented infections in hospitals worldwide (2011-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Physical compatibility of this compound with select i.v. drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Telavancin Monograph for Professionals - Drugs.com [drugs.com]
interpreting variable Telavancin MIC results in susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Telavancin (B1682011) susceptibility testing. Our aim is to help you navigate and interpret variable Telavancin Minimum Inhibitory Concentration (MIC) results.
Troubleshooting Guide for Telavancin MIC Assays
Variability in Telavancin MIC results can arise from several factors, from procedural deviations to specific characteristics of the isolate being tested. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher-than-expected MIC values | Inoculum too heavy: An excessively high bacterial concentration can overwhelm the antimicrobial agent. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. |
| Drug binding to plasticware: Telavancin is a lipoglycopeptide and can adhere to the plastic surfaces of microtiter plates, reducing its effective concentration.[1][2] | Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate 80 (P-80) to prevent drug binding.[1][2] | |
| Improper drug preparation: Telavancin is poorly soluble in water. | Prepare the stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) as recommended by CLSI guidelines.[1][2] | |
| Use of outdated testing methods: The previous CLSI method for Telavancin susceptibility testing is known to produce higher MIC values.[3][4][5][6] | Adopt the revised CLSI broth microdilution method which incorporates DMSO for stock solution preparation and polysorbate 80 in the test medium.[1][2] | |
| Lower-than-expected MIC values | Inoculum too light: An insufficient bacterial concentration can lead to falsely low MICs. | Verify the inoculum density using a spectrophotometer or by performing colony counts. |
| Degradation of Telavancin: Improper storage of the drug powder or stock solutions can lead to loss of potency. | Store Telavancin powder and stock solutions at the recommended temperatures and protect from light. | |
| Trailing Endpoints (Hazy Growth) | Reduced but not complete inhibition: Some isolates may exhibit diminished growth over a range of concentrations, making the endpoint difficult to determine. | The MIC should be read as the lowest concentration that causes a significant reduction in growth compared to the positive control well. For hazy growth, this is often interpreted as the concentration at which there is ~80% inhibition of growth. |
| Skipped Wells | Technical error: Inaccurate pipetting or cross-contamination can lead to inconsistent growth patterns. | Review pipetting techniques and ensure proper aseptic methods are used. Repeat the assay with fresh reagents and materials. |
| Contamination: The presence of a contaminating organism with a different susceptibility profile can cause unexpected growth in some wells. | Check the purity of the inoculum by subculturing onto an appropriate agar (B569324) plate. | |
| Inconsistent Results Between Replicates | Procedural variability: Minor differences in inoculum preparation, pipetting, or incubation can lead to variations in MIC values. | Ensure all steps of the protocol are performed consistently and with calibrated equipment. |
| Heteroresistance: The bacterial population may contain a subpopulation of more resistant cells. | Consider performing population analysis profiles (PAPs) to investigate heteroresistance. |
Frequently Asked Questions (FAQs)
Q1: Why are my Telavancin MIC values for Staphylococcus aureus higher than what is reported in recent literature?
A1: This is likely due to the use of an outdated testing method. In 2014, the Clinical and Laboratory Standards Institute (CLSI) revised the reference broth microdilution method for Telavancin.[1][7] The revised method, which includes the use of DMSO as a solvent for the drug and the addition of 0.002% polysorbate 80 to the broth, yields more accurate and reproducible MICs that are typically 4- to 8-fold lower than those obtained with the previous method.[1][5][6]
Q2: What are the current CLSI-recommended quality control (QC) ranges for Telavancin?
A2: The CLSI M100 document provides the following QC ranges for Telavancin when using the revised broth microdilution method[3][4][8]:
| QC Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.03 - 0.12 |
| Enterococcus faecalis | 29212 | 0.03 - 0.12 |
| Streptococcus pneumoniae | 49619 | 0.004 - 0.015 |
Q3: What are the FDA-approved susceptibility breakpoints for Telavancin?
A3: The FDA has established the following susceptible-only breakpoints for Telavancin[7]:
| Organism | Susceptible MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | ≤ 0.12 |
| Streptococcus pyogenes | ≤ 0.12 |
| Streptococcus agalactiae | ≤ 0.12 |
| Streptococcus anginosus group | ≤ 0.06 |
| Enterococcus faecalis (vancomycin-susceptible isolates only) | ≤ 0.25 |
Q4: Can I use a commercial automated system for Telavancin susceptibility testing?
A4: While some commercial systems may offer Telavancin testing, it is crucial to verify that their methodology is aligned with the revised CLSI reference method to ensure accurate results. Discrepancies between methods have been observed.[9]
Q5: How does the dual mechanism of action of Telavancin affect its in vitro activity?
A5: Telavancin has a dual mechanism of action: it inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, and it disrupts the bacterial cell membrane potential.[1][7] This dual action contributes to its potent and rapid bactericidal activity against a broad range of Gram-positive pathogens.
Experimental Protocols
CLSI-Recommended Broth Microdilution Method for Telavancin
This protocol is based on the CLSI M07-A10 guidelines and specific recommendations for Telavancin.
1. Preparation of Telavancin Stock Solution:
-
Weigh a sufficient amount of Telavancin powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 1.28 mg/mL.
2. Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the Telavancin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate 80.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in a suitable broth or saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation:
-
Inoculate each well with 10 µL of the standardized inoculum.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
The MIC is the lowest concentration of Telavancin that completely inhibits visible growth.
-
A button of growth at the bottom of the well or definite turbidity indicates growth.
Data Presentation
Comparison of Telavancin MIC Values: Old vs. Revised CLSI Method
| Organism | Previous Method MIC50/MIC90 (µg/mL) | Revised Method MIC50/MIC90 (µg/mL) | Fold-Change in MIC90 |
| Staphylococcus aureus | 0.25 / 0.5 | 0.03 / 0.06 | 8-fold lower |
| Enterococcus faecalis (VSE) | 0.25 / 0.5 | 0.12 / 0.12 | 4-fold lower |
| Streptococcus pneumoniae | 0.03 / 0.06 | 0.008 / 0.015 | 4-fold lower |
Data compiled from multiple surveillance studies.[2][5][10][11][12][13][14]
Telavancin MIC Distribution for Key Pathogens (Revised Method)
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Staphylococcus aureus (MSSA) | 0.03 | 0.06 | 100 |
| Staphylococcus aureus (MRSA) | 0.03 | 0.06 | 100 |
| Enterococcus faecalis (VSE) | 0.12 | 0.12 | 100 |
| Enterococcus faecium (VSE) | 0.03 | 0.06 | N/A |
VSE: Vancomycin-Susceptible Enterococcus. N/A: Breakpoint not established.[10][11][12]
Visualizations
Caption: Troubleshooting workflow for variable Telavancin MIC results.
Caption: Experimental workflow for Telavancin MIC determination.
Caption: Dual mechanism of action of Telavancin.
References
- 1. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telavancin activity when tested by a revised susceptibility testing method against uncommonly isolated Gram-positive pathogens responsible for documented infections in hospitals worldwide (2011-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality control MIC ranges used for telavancin with application of a revised CLSI reference broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revised reference broth microdilution method for testing telavancin: effect on MIC results and correlation with other testing methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of telavancin minimal inhibitory concentrations by revised broth microdilution method in phase 3 complicated skin and skin-structure infection clinical trial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Telavancin and Vancomycin against Biofilm-Producing Staphylococcus aureus, S. epidermidis, and Enterococcus faecalis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Surveillance Study of Telavancin Activity against Recently Collected Gram-Positive Clinical Isolates from across the United States - PMC [pmc.ncbi.nlm.nih.gov]
impact of polysorbate 80 on Telavancin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telavancin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: Why is the addition of polysorbate 80 necessary for Telavancin susceptibility testing?
A1: Telavancin is a lipoglycopeptide antibiotic that can adhere to the plastic surfaces of standard microtiter plates used in broth microdilution (BMD) assays.[1][2] This binding leads to a lower effective concentration of the drug in the test medium, resulting in an underestimation of its true in vitro potency and falsely elevated Minimum Inhibitory Concentration (MIC) values.[1][2] The addition of a surfactant like polysorbate 80 (P-80) at a final concentration of 0.002% prevents this non-specific binding, ensuring a more accurate determination of the Telavancin MIC.[1][2][3]
Q2: What is the recommended concentration of polysorbate 80 and why is it critical?
A2: The Clinical and Laboratory Standards Institute (CLSI) recommends a final concentration of 0.002% polysorbate 80 in the test medium for Telavancin susceptibility testing.[4][5] Adhering to this specific concentration is crucial for obtaining accurate and reproducible MIC results.[3] This concentration has been shown to effectively prevent the loss of Telavancin due to binding to plastic surfaces without interfering with the growth of the test organisms.[1][6]
Q3: What are the consequences of omitting polysorbate 80 from the assay?
A3: Omitting polysorbate 80 will likely lead to inaccurately high MIC values for Telavancin, particularly for staphylococci and enterococci.[1][2] This could misclassify a susceptible isolate as non-susceptible, potentially impacting research and development decisions. Studies have shown that the revised method including P-80 provides MIC results that are 2- to 8-fold lower than the previous method for these organisms.[1][2]
Q4: Does polysorbate 80 affect the activity of other antibiotics?
A4: The impact of polysorbate 80 on other antibiotics varies. While it is essential for accurate testing of lipoglycopeptides like Telavancin, Dalbavancin, and Oritavancin, its effect on other classes of antibiotics should be evaluated on a case-by-case basis.[6][7] For instance, some studies have shown that P-80 can lower the MICs of polymyxins.[7] It is crucial to follow established guidelines for each specific antibiotic.
Q5: Are there any alternatives to polysorbate 80 for preventing drug loss?
A5: For certain organisms like streptococci that are tested in media supplemented with blood, the blood components can have a surfactant-like effect, reducing the binding of Telavancin.[1] However, for staphylococci and enterococci, which are typically tested without blood, polysorbate 80 is the recommended and standardized supplement.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected Telavancin MIC values for quality control strains. | Omission or incorrect concentration of polysorbate 80. | Ensure a final concentration of 0.002% polysorbate 80 is present in the test medium. Prepare fresh P-80 solutions and verify calculations. |
| Improper preparation of Telavancin stock solution. | Telavancin is poorly soluble in water. Use dimethyl sulfoxide (B87167) (DMSO) as the solvent for preparing the stock solution as recommended by CLSI.[1][3] | |
| Inconsistent or variable MIC results between experiments. | Incomplete mixing of polysorbate 80 in the media. | Thoroughly vortex or mix the media after the addition of polysorbate 80 to ensure a homogenous solution. |
| Variation in the source or lot of polysorbate 80. | Use a high-quality, research-grade polysorbate 80. If switching lots, consider running quality control strains to ensure consistency. | |
| Unexpectedly low MIC values or no bacterial growth in control wells. | Polysorbate 80 concentration is too high. | While 0.002% is generally not inhibitory, excessively high concentrations of surfactants can affect bacterial growth.[8] Verify the final concentration of P-80. |
| Contamination of polysorbate 80 stock. | Use sterile techniques when preparing and handling polysorbate 80 solutions. Filter-sterilize the P-80 solution if necessary. |
Quantitative Data Summary
The inclusion of 0.002% polysorbate 80 in the broth microdilution method has a significant impact on the measured MICs of Telavancin, particularly for staphylococci and enterococci.
Table 1: Impact of Polysorbate 80 on Telavancin MICs (µg/mL)
| Organism | Method | MIC₅₀ | MIC₉₀ | Fold Decrease with P-80 |
| Staphylococcus aureus | Previous (without P-80) | 0.25 | 0.5 | 8-fold |
| Revised (with P-80) | 0.03 | 0.06 | ||
| Enterococcus faecium | Previous (without P-80) | 0.25 | 0.5 | 8-fold |
| Revised (with P-80) | 0.03 | 0.06 | ||
| Enterococcus faecalis | Previous (without P-80) | 0.5 | 1 | 8-fold |
| Revised (with P-80) | 0.06 | 0.12 | ||
| Streptococcus pneumoniae | Previous (without P-80) | 0.03 | - | 4-fold |
| Revised (with P-80) | 0.008 | - |
Data compiled from multiple studies.[1][3][5] The fold decrease is an approximation based on the reported MIC shifts.
Experimental Protocols
Revised Broth Microdilution (BMD) Method for Telavancin Susceptibility Testing (as per CLSI guidelines)
This protocol outlines the key steps for performing Telavancin susceptibility testing using the CLSI-recommended revised BMD method.
1. Preparation of Telavancin Stock Solution:
- Due to its poor water solubility, dissolve Telavancin powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[1][3]
2. Preparation of Media with Polysorbate 80:
- Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
- Add polysorbate 80 to the CAMHB to achieve a final concentration of 0.002%. For example, add 20 µL of a 10% P-80 stock solution to 100 mL of CAMHB.
- Mix thoroughly to ensure complete dissolution and even distribution of the P-80.
3. Preparation of Telavancin Working Solutions:
- Perform serial dilutions of the Telavancin stock solution in the P-80 supplemented CAMHB to achieve the desired final concentrations in the microtiter plate.
4. Inoculum Preparation:
- Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
5. Inoculation and Incubation:
- Add the diluted bacterial inoculum to the wells of the microtiter plate containing the serially diluted Telavancin.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. MIC Determination:
- Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of Telavancin that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the revised Telavancin broth microdilution susceptibility testing method.
References
- 1. Revised reference broth microdilution method for testing telavancin: effect on MIC results and correlation with other testing methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telavancin activity when tested by a revised susceptibility testing method against uncommonly isolated Gram-positive pathogens responsible for documented infections in hospitals worldwide (2011-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ww.can-r.com [ww.can-r.com]
- 6. Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Managing Adverse Effects of Telavancin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Telavancin (B1682011) in animal studies. The information is designed to help anticipate, manage, and mitigate potential adverse effects, ensuring the integrity of research and the welfare of animal subjects.
Nephrotoxicity Troubleshooting Guide
Nephrotoxicity is a primary concern in preclinical studies with Telavancin. This guide provides a systematic approach to identifying and managing renal adverse effects.
Issue 1: Elevated Renal Biomarkers (BUN, Serum Creatinine (B1669602), KIM-1)
-
Question: We are observing a dose-dependent increase in serum creatinine and BUN levels in our rat model. What are the expected changes and when should we be concerned?
Answer: Elevations in serum creatinine and blood urea (B33335) nitrogen (BUN) are common findings in animal studies with Telavancin. Early and more sensitive indicators of kidney injury, such as urinary Kidney Injury Molecule-1 (KIM-1), can show changes even before significant elevations in creatinine are observed.[1][2][3] In rat models, KIM-1 levels can peak around day 3 of treatment.[4] Concern should be raised when these biomarkers exceed established baseline levels for your specific animal model and strain, and when they are accompanied by histopathological changes.
Quantitative Data on Renal Biomarkers in Rats:
Biomarker Low Dose (e.g., 50 mg/kg/day) Mid Dose (e.g., 100 mg/kg/day) High Dose (e.g., 200 mg/kg/day) Timing of Observation Serum Creatinine (mg/dL) Slight Increase Moderate, significant increase Marked, significant increase Days 3-7 BUN (mg/dL) Slight Increase Moderate, significant increase Marked, significant increase Days 3-7 Urinary KIM-1 (ng/mL) Significant Increase Marked, significant increase Substantial, significant increase Peaks around Day 3 Urinary Clusterin (ng/mL) Moderate Increase Significant Increase Marked Increase Days 1-5 Urinary Osteopontin (ng/mL) Moderate Increase Significant Increase Marked Increase Days 1-5 Note: These are generalized expected trends. Actual values will vary based on the specific animal model, strain, and experimental conditions.
-
Question: What is the recommended monitoring schedule for renal biomarkers?
Answer: For comprehensive monitoring, it is recommended to collect baseline blood and urine samples before the initiation of Telavancin administration. Subsequent samples should be collected at regular intervals, such as every 48 to 72 hours, and at the end of the treatment period.[5] For early detection of kidney injury, daily urine collection for the first 5 days to monitor KIM-1 is advisable.[1]
Issue 2: Histopathological Evidence of Kidney Damage
-
Question: Our histopathology results show tubular injury. What are the characteristic findings for Telavancin-induced nephrotoxicity?
Answer: Telavancin-induced nephrotoxicity is primarily characterized by injury to the proximal tubules.[6] Histopathological findings can include tubular luminal dilatation, simplification of the lining epithelium, and loss of the brush border.[7] In more severe cases, acute tubular necrosis (ATN) may be observed, characterized by epithelial cell necrosis and detachment from the basement membrane.[7] An animal model has characterized the histologic changes as proximal tubular injury with numerous phagolysosomes.[6]
Histopathological Scoring of Renal Injury:
A semi-quantitative scoring system can be used to assess the severity of kidney damage.[8][9][10]
Score Description of Tubular Injury 0 Normal histology 1 Mild: Minimal tubular epithelial degeneration or necrosis (<10% of tubules affected) 2 Moderate: Focal tubular epithelial degeneration or necrosis (10-25% of tubules affected) 3 Marked: Multifocal to coalescing tubular epithelial degeneration or necrosis (26-50% of tubules affected) 4 Severe: Extensive tubular epithelial degeneration or necrosis (>50% of tubules affected) -
Question: What is the workflow for preparing and analyzing kidney tissue?
Caption: Experimental workflow for histopathological analysis of kidney tissue.
Issue 3: Mitigating Telavancin-Induced Nephrotoxicity
-
Question: Are there any strategies to reduce the nephrotoxic effects of Telavancin in our animal model without compromising the study's objectives?
Answer: Yes, several strategies can be employed to mitigate drug-induced nephrotoxicity.
-
Hydration: Ensuring adequate hydration of the animals can help maintain renal blood flow and reduce the concentration of the drug in the renal tubules.
-
Dose Fractionation: In some cases, administering the total daily dose in divided doses may reduce peak plasma concentrations and subsequent renal toxicity.[1]
-
Antioxidant Co-administration: Oxidative stress is a potential mechanism of Telavancin-induced kidney injury.[11] Co-administration of antioxidants has been shown to be protective in animal models of drug-induced nephrotoxicity.[12][13] While specific data for Telavancin is limited, exploring antioxidants like N-acetylcysteine, Vitamin C, or alpha-lipoic acid could be a viable strategy.[14][15]
-
Reproductive and Developmental Toxicity FAQs
Question: What are the known reproductive and developmental toxicities of Telavancin in animal models?
Answer: Animal studies have indicated that Telavancin has the potential for reproductive and developmental toxicity. In rats and rabbits, adverse developmental outcomes have been observed at clinically relevant doses.[16] These effects can include fetal malformations, particularly of the limbs and skeleton, and an increase in stillborn pups.
Quantitative Data on Developmental Toxicity in Rats and Rabbits:
| Species | No-Observed-Adverse-Effect Level (NOAEL) for Developmental Toxicity | Lowest-Observed-Adverse-Effect Level (LOAEL) for Developmental Toxicity |
| Rat | 10 mg/kg/day | 17.8 mg/kg/day |
| Rabbit | 10 mg/kg/day | 15 mg/kg/day |
| Data derived from broader toxicological concern studies for prenatal developmental toxicity.[17] |
Question: What is a standard experimental protocol for assessing developmental toxicity?
Answer: A typical embryo-fetal developmental toxicity study involves administering the test substance to pregnant animals during the period of major organogenesis.
Caption: General experimental protocol for a developmental toxicity study.
Mechanistic Insights into Telavancin Toxicity
Question: What is the proposed molecular mechanism of Telavancin-induced nephrotoxicity?
Answer: The precise molecular mechanism of Telavancin-induced nephrotoxicity is still under investigation, but evidence suggests the involvement of oxidative stress and lysosomal dysfunction in the renal proximal tubular cells. This is similar to the toxicity profile of other glycopeptide antibiotics like vancomycin.[11][18][19] The proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, lipid peroxidation, and ultimately, apoptotic cell death.[11][15] Telavancin-induced injury has also been associated with the proliferation of lysosomes.[6] Lysosomal dysfunction can disrupt cellular homeostasis and contribute to cell death.[20][21][22][23]
Caption: Proposed signaling pathway for Telavancin-induced nephrotoxicity.
Experimental Protocols
Protocol: Induction and Monitoring of Telavancin-Induced Nephrotoxicity in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment with free access to food and water.
-
Drug Preparation: Dissolve Telavancin powder in a suitable vehicle, such as 5% Dextrose Injection, USP, to the desired concentration.
-
Dosing: Administer Telavancin intravenously (IV) via the tail vein once daily for 7 to 14 days. Dose ranging studies may include 50, 100, and 200 mg/kg. A vehicle control group should be included.
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption daily.
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and every 48-72 hours for measurement of serum creatinine and BUN.[5]
-
Urine Collection: House rats in metabolic cages for 24-hour urine collection at baseline and daily for the first 5 days, then every 48-72 hours, for analysis of KIM-1, clusterin, and osteopontin.
-
-
Necropsy and Tissue Collection: At the end of the study, euthanize animals and perform a gross necropsy. Collect kidneys, fix one in 10% neutral buffered formalin for histopathology, and flash-freeze the other for biomarker analysis.
-
Histopathology: Process formalin-fixed kidneys, embed in paraffin, section, and stain with H&E for microscopic evaluation and scoring of renal injury.
Disclaimer: This information is intended for guidance in a research setting and does not replace the need for thorough literature review and consultation with institutional animal care and use committees (IACUC) and veterinary staff. All animal experiments should be conducted in accordance with approved protocols and ethical guidelines.
References
- 1. Kidney injury associated with telavancin dosing regimen in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present, and future biomarkers of kidney function and injury: The relationship with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VIBATIV® (telavancin) | Dosing [vibativ.com]
- 6. Telavancin-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute kidney injury pathology and pathophysiology: a retrospective review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vancomycin induces reactive oxygen species-dependent apoptosis via mitochondrial cardiolipin peroxidation in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key role of oxidative stress in animal models of aminoglycoside nephrotoxicity revealed by a systematic analysis of the antioxidant-to-nephroprotective correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Alpha-lipoic acid alleviates colistin nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial superoxide production contributes to vancomycin-induced renal tubular cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rutin attenuates vancomycin-induced renal tubular cell apoptosis via suppression of apoptosis, mitochondrial dysfunction, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lysosomal Re-acidification Prevents Lysosphingolipid-Induced Lysosomal Impairment and Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lysosomal storage disorders: The cellular impact of lysosomal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lysosomal dysfunction disrupts presynaptic maintenance and restoration of presynaptic function prevents neurodegeneration in lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lysosomal dysfunction in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Telavancin and Persistent MRSA Bacteremia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Telavancin treatment failure in persistent Methicillin-Resistant Staphylococcus aureus (MRSA) bacteremia.
Frequently Asked Questions (FAQs)
Q1: What is the reported clinical efficacy of Telavancin in treating MRSA bacteremia?
A1: Clinical studies have shown variable success rates for Telavancin in treating MRSA bacteremia. In a retrospective case series of 14 patients with refractory MRSA bacteremia, the overall survival rate was 57%[1]. A separate registry study of 151 patients with bacteremia or endocarditis, where Telavancin was primarily used as a second-line or greater therapy, reported a positive clinical response in 74.2% of patients with an available assessment at the end of therapy[2]. However, treatment failures can occur, as highlighted in case reports where patients with persistent MRSA bacteremia did not respond to Telavancin[3][4].
Q2: What are the primary mechanisms of action for Telavancin against MRSA?
A2: Telavancin, a semisynthetic lipoglycopeptide derived from vancomycin (B549263), has a dual mechanism of action.[5][6][7][8] It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9] Additionally, its lipophilic side chain anchors to the bacterial cell membrane, causing depolarization and increasing membrane permeability, which contributes to a rapid, concentration-dependent bactericidal effect.[7]
Q3: What are the known mechanisms of resistance to Telavancin in MRSA?
A3: High-level resistance to Telavancin has not been readily selected in laboratory settings[5][6]. However, reduced susceptibility can occur through various mechanisms. In a laboratory-derived mutant with decreased Telavancin susceptibility, extensive transcriptomic changes were observed, including the upregulation of genes related to cofactor biosynthesis, cell wall synthesis, fatty acid biosynthesis, and stress responses[10]. This mutant also exhibited thicker cell walls and increased membrane fluidity[10]. While rare in MRSA, the VanA operon, which mediates vancomycin resistance, can also confer resistance to Telavancin[7].
Q4: How do Telavancin MIC values for MRSA compare to other glycopeptides?
A4: Telavancin generally demonstrates greater in vitro potency against MRSA compared to vancomycin. Surveillance data has shown Telavancin to be 4- to 8-fold more active than vancomycin and linezolid (B1675486) against MRSA[11]. The Clinical and Laboratory Standards Institute (CLSI) has set the susceptibility breakpoint for S. aureus at ≤0.12 µg/mL for Telavancin[5][6].
Troubleshooting Guides
Problem: Telavancin treatment is failing in our in vivo model of persistent MRSA bacteremia despite the isolate showing susceptibility in vitro.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Verify Dosing Regimen: The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the key PK/PD parameter for Telavancin efficacy[12]. Ensure your dosing regimen in the animal model achieves an appropriate AUC/MIC target. For S. aureus, an AUC/MIC ratio of ≥219 has been associated with a 1-log reduction in bacterial counts[13].
-
Assess Drug Distribution: Telavancin has limited penetration into certain tissues[11]. If the infection is localized in a site with poor drug distribution, this could lead to treatment failure. Consider microdialysis or tissue homogenization studies to determine local drug concentrations.
-
-
Host Factors:
-
Immune Status of the Animal Model: The efficacy of Telavancin can be influenced by the immune status of the host. Studies have shown that Telavancin is more potent in immunocompetent models compared to neutropenic models[12].
-
Presence of Biofilms: MRSA can form biofilms, which are inherently more resistant to antimicrobial agents. Investigate the presence of biofilms at the site of infection.
-
-
Bacterial Factors:
-
Heteroresistance: The MRSA population may contain subpopulations with reduced susceptibility to Telavancin that are not detected by standard MIC testing. Perform population analysis profiles (PAPs) to investigate heteroresistance.
-
Development of Resistance during Therapy: Although rare, resistance can emerge during treatment. Isolate MRSA from the model post-treatment and re-determine the Telavancin MIC to check for any shifts. A case report described an increase in the Telavancin E-test value during treatment, indicating developing resistance[3].
-
Problem: We are observing inconsistent Telavancin MIC results for our MRSA isolates.
Possible Causes and Troubleshooting Steps:
-
Methodology:
-
Adherence to CLSI Guidelines: In 2014, the CLSI revised the antimicrobial susceptibility testing method for Telavancin to improve accuracy and reproducibility[5][6]. Ensure you are using the current recommended methodology.
-
Broth Microdilution vs. E-test: While both methods are used, discrepancies can occur. Broth microdilution is the reference method. If using E-test, ensure proper technique and interpretation.
-
-
Media and Reagents:
-
Calcium Concentration: The activity of daptomycin, another lipopeptide, is dependent on calcium concentration. While not explicitly stated for Telavancin in the provided results, ensure the cation concentration in your media is standardized.
-
Data Presentation
Table 1: Clinical Outcomes of Telavancin Treatment for MRSA Bacteremia
| Study/Registry | Number of Patients | Patient Population | Clinical Cure/Positive Response Rate | Mortality Rate | Citation(s) |
| Retrospective Case Series | 14 | Refractory MRSA bacteremia and/or infective endocarditis | 57% (survived inpatient admission) | 43% | [1] |
| TOUR Registry | 132 (with available assessment) | Bacteremia or endocarditis (87.4% second-line or greater therapy) | 74.2% | Not specified | [2] |
| Phase 3 cSSSI Trials (post-hoc analysis) | Not specified | Bacteremia concurrent with cSSSI | 57.1% | Not specified | [2] |
| Phase 3 HAP/VABP Trials (post-hoc analysis) | Not specified | Bacteremia concurrent with HAP/VABP | 54.3% | Not specified | [2] |
Table 2: In Vitro Susceptibility of MRSA to Telavancin and Comparators
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Telavancin | 0.12 | 0.25 | [11] |
| Daptomycin | 0.25 | 0.5 | [11] |
| Vancomycin | 1 | 1 | [11] |
| Linezolid | 1 | 1 | [11] |
Experimental Protocols
Protocol 1: Determination of Telavancin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the revised CLSI methodology for Telavancin susceptibility testing.[5][6]
-
Prepare Inoculum: a. Select 3-5 well-isolated colonies of the MRSA strain from a non-selective agar (B569324) plate after 18-24 hours of incubation. b. Touch the top of each colony with a sterile loop and transfer the growth to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the inoculum suspension with sterile broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Dilute the adjusted inoculum suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.
-
Prepare Telavancin Dilutions: a. Prepare a stock solution of Telavancin in a suitable solvent as recommended by the manufacturer. b. Perform serial two-fold dilutions of Telavancin in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 8 µg/mL).
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the Telavancin dilutions with the prepared MRSA inoculum. b. Include a growth control well (no antibiotic) and a sterility control well (no inoculum). c. Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is the lowest concentration of Telavancin that completely inhibits visible growth of the organism as detected by the unaided eye. b. The growth control well should show distinct turbidity. The sterility control well should remain clear.
Visualizations
References
- 1. Telavancin for refractory methicillin-resistant Staphylococcus aureus bacteremia and infective endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Experience with Telavancin for the Treatment of Patients with Bacteremia and Endocarditis: Real-World Results from the Telavancin Observational Use Registry (TOUR™) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Telavancin Failure in Persistent Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the Mechanism of Telavancin Decreased Susceptibility in a Laboratory-Derived Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacodynamics of Telavancin (TD-6424), a Novel Bactericidal Agent, against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telavancin Pharmacokinetics and Pharmacodynamics in Patients with Complicated Skin and Skin Structure Infections and Various Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Telavancin Demonstrates Superior In Vitro Activity Against Vancomycin-Intermediate Staphylococcus aureus (VISA) Strains Compared to Vancomycin
A comprehensive analysis of in vitro studies reveals that telavancin (B1682011), a lipoglycopeptide antibiotic, exhibits greater potency against vancomycin-intermediate Staphylococcus aureus (VISA) and heterogeneously vancomycin-intermediate S. aureus (hVISA) strains than vancomycin (B549263). This heightened activity is evidenced by lower minimum inhibitory concentration (MIC) values, positioning telavancin as a potentially more effective agent for infections caused by these difficult-to-treat pathogens.
The emergence of S. aureus strains with reduced susceptibility to vancomycin presents a significant challenge in clinical settings. This guide provides a comparative overview of the in vitro efficacy of telavancin versus vancomycin against VISA strains, supported by quantitative data from multiple studies and detailed experimental protocols.
Comparative In Vitro Susceptibility
The in vitro superiority of telavancin against VISA and hVISA strains is consistently demonstrated across various studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Lower MIC values are indicative of greater antibacterial potency.
| Antibiotic | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Telavancin | VISA | 0.06 | 0.125 - 0.5 | 0.06 - 0.5 |
| hVISA | 0.06 | 0.125 | 0.06 - 0.12 | |
| Vancomycin | VISA | 4 | 8 | 4 - 8 |
| hVISA | 1 | 2 | 1 - 2 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
The data clearly indicates that telavancin inhibits the growth of both VISA and hVISA strains at significantly lower concentrations than vancomycin. For instance, the MIC₉₀ of telavancin against VISA strains is at least 16-fold lower than that of vancomycin.[1] This enhanced activity is attributed to telavancin's dual mechanism of action, which involves both the inhibition of cell wall synthesis and the disruption of bacterial cell membrane function.[2]
Experimental Methodologies
The determination of in vitro antimicrobial susceptibility is crucial for evaluating the potential efficacy of antibiotics. The data presented in this guide were primarily generated using standardized laboratory techniques, including broth microdilution and the Epsilometer test (Etest).
Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of telavancin and vancomycin are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: S. aureus isolates, including VISA and hVISA strains, are cultured on an appropriate agar (B569324) medium. A suspension of the bacteria is prepared in a sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 18-24 hours.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Epsilometer Test (Etest)
The Etest is a gradient diffusion method used to determine the MIC of an antimicrobial agent. It utilizes a plastic strip impregnated with a predefined, continuous gradient of antibiotic concentrations. When the strip is placed on an agar plate inoculated with the test organism, the antibiotic diffuses into the agar, creating a concentration gradient. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the scale on the strip.
Detailed Protocol:
-
Inoculum Preparation: A standardized inoculum of the S. aureus strain is prepared as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly inoculated with the swab. The plate is allowed to dry for a few minutes before the Etest strip is applied.
-
Application of Etest Strip: The Etest strip is carefully placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Reading: After incubation, a symmetrical inhibition ellipse is visible along the strip. The MIC value is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip. If the intersection point falls between two markings on the scale, the higher value is recorded.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro susceptibility of S. aureus strains to telavancin and vancomycin using the broth microdilution and Etest methods.
Conclusion
The available in vitro data strongly support the superior activity of telavancin against VISA and hVISA strains when compared to vancomycin. The significantly lower MIC values observed for telavancin suggest that it may be a more reliable therapeutic option for infections caused by these challenging pathogens. The standardized methodologies of broth microdilution and Etest provide reproducible means for assessing the in vitro potency of these antimicrobial agents, guiding clinical decisions and informing future drug development efforts. Further clinical studies are warranted to confirm these in vitro findings and to fully elucidate the therapeutic role of telavancin in the management of infections caused by S. aureus with reduced vancomycin susceptibility.
References
A Head-to-Head Showdown: Telavancin vs. Linezolid in Hospital-Acquired Pneumonia Models
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of novel antibiotics is paramount. This guide provides a detailed, data-driven comparison of telavancin (B1682011) and linezolid (B1675486), two critical antibiotics in the fight against hospital-acquired pneumonia (HAP), particularly when methicillin-resistant Staphylococcus aureus (MRSA) is the causative agent.
While direct head-to-head clinical trials are lacking, preclinical data from robust animal models, supplemented by indirect comparisons from clinical trials against vancomycin (B549263), offer valuable insights into the relative strengths and weaknesses of these two therapeutic agents. This guide synthesizes the available experimental data to provide a clear comparison of their performance.
Executive Summary
Preclinical evidence from a porcine model of severe MRSA pneumonia suggests that telavancin exhibits higher bactericidal efficacy in the lungs compared to linezolid.[1] Telavancin demonstrated a greater reduction in MRSA concentrations in lung tissue and tracheal secretions.[1] Both drugs have distinct mechanisms of action, with telavancin targeting bacterial cell wall synthesis and membrane integrity, while linezolid inhibits protein synthesis.[2][3] Clinical data for both drugs primarily consists of non-inferiority trials against vancomycin, which show comparable efficacy in treating HAP.[4][5]
Data Presentation: Preclinical Efficacy in a Porcine HAP Model
A key head-to-head comparison in a porcine model of severe MRSA pneumonia provides the most direct preclinical evidence of the comparative efficacy of telavancin and linezolid.[1] The following tables summarize the key quantitative outcomes from this study.
Table 1: Microbiological Efficacy in a Porcine MRSA Pneumonia Model
| Outcome | Telavancin Group | Linezolid Group | Control Group | P-value |
| MRSA Concentration in Lung Tissue (log CFU/g) | 0.80 ± 1.04 | 1.58 ± 1.99 | 1.85 ± 1.41 | P = 0.019 |
| MRSA Positive Lung Tissue Samples (%) | 21.7% | 40.0% | 46.7% | P < 0.001 |
| MRSA Concentration in Tracheal Secretions (log CFU/ml at 48h) | 0.00 (0.00 - 4.07) | 4.99 (3.35 - 5.61) | 4.97 (2.60 - 5.91) | P = 0.011 |
| MRSA Concentration in Bronchoalveolar Lavage (BAL) Fluid (log CFU/ml at 72h) | 1.81 (0.00 - 4.77) | 4.47 (3.28 - 5.64) | 4.98 (2.61 - 5.91) | P = 0.093 (not statistically significant) |
Data presented as mean ± standard deviation or median (interquartile range). Data sourced from a study in a porcine model of severe MRSA pneumonia.[1]
Table 2: Safety and Histopathological Findings in a Porcine MRSA Pneumonia Model
| Outcome | Telavancin Group | Linezolid Group | Control Group | P-value |
| Median Creatinine (B1669602) Levels at 48h (mg/dl) | 1.28 (1.23 - 1.38) | 1.48 (1.43 - 1.80) | 1.10 (0.97 - 1.23) | Statistically significant difference between groups |
| Pneumonia Confirmation in Histological Samples (%) | 48.33% | 43.33% | 58.33% | P = 0.247 (not statistically significant) |
| Pneumonia with Abscess in Histological Samples (%) | 13.33% | 8.33% | 16.67% | P = 0.43 (not statistically significant) |
Data presented as median (interquartile range) or percentage. Data sourced from a study in a porcine model of severe MRSA pneumonia.[1]
Experimental Protocols
The data presented above is derived from a well-defined preclinical model of HAP. Understanding the methodology is crucial for interpreting the results.
Porcine Model of Severe MRSA Pneumonia
Objective: To compare the efficacy and safety of telavancin and linezolid in a large animal model of severe MRSA pneumonia.[1]
Animal Model: Eighteen mechanically ventilated pigs (32.11 ± 1.18 kg).[1]
Induction of Pneumonia:
-
Anesthesia and mechanical ventilation were initiated.
-
A clinical strain of MRSA was cultured and prepared.
-
75 ml of a suspension containing 10^6 CFU/ml of MRSA was instilled into each pulmonary lobe via a bronchoscope.[1]
Treatment Groups: After the onset of pneumonia, the pigs were randomized into three groups (n=6 each):
-
Control Group: Intravenous administration of a saline solution.
-
Telavancin Group: Intravenous administration of 22.5 mg/kg of telavancin every 24 hours.[6]
-
Linezolid Group: Intravenous administration of 10 mg/kg of linezolid every 12 hours.[6]
Endpoint Measurements:
-
Microbiological Analysis: Tracheal aspirates and bronchoalveolar lavage (BAL) fluids were collected and cultured every 24 hours. After 48 hours of treatment, lung tissue samples were collected for quantitative culture.[1]
-
Safety Assessment: Serum creatinine levels were monitored daily to assess renal function.[6]
-
Histopathological Analysis: Lung tissue samples from various lobes were collected at the end of the study for histological examination to confirm pneumonia and assess for abscess formation.[1]
Mechanisms of Action: A Visual Guide
The differing antibacterial effects of telavancin and linezolid stem from their distinct molecular mechanisms of action.
Telavancin's Dual Mechanism of Action
Telavancin, a lipoglycopeptide, disrupts the bacterial cell wall synthesis and depolarizes the cell membrane. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting both transglycosylation and transpeptidation, which are crucial steps in cell wall formation.[2][7][8] Additionally, its lipophilic side chain inserts into the bacterial cell membrane, leading to depolarization and increased permeability.[2][7]
Linezolid's Inhibition of Protein Synthesis
Linezolid, an oxazolidinone, inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, which is essential for the translation of mRNA into proteins.[3][9]
Clinical Perspective: An Indirect Comparison
While a direct head-to-head clinical trial is not available, both telavancin and linezolid have been compared to vancomycin in the treatment of HAP.
-
Telavancin vs. Vancomycin: Two large clinical trials (ATTAIN 1 and 2) demonstrated that telavancin was non-inferior to vancomycin for the treatment of HAP due to Gram-positive pathogens.[4] In a pooled analysis of these studies, clinical cure rates were similar between telavancin and vancomycin.[4] However, telavancin was associated with a higher incidence of increased serum creatinine.[4]
-
Linezolid vs. Vancomycin: Several studies and meta-analyses have compared linezolid to vancomycin for MRSA HAP. Some of these suggest that linezolid may be superior to vancomycin in terms of clinical response and is associated with a lower risk of nephrotoxicity.[5]
These indirect comparisons suggest that both telavancin and linezolid are effective alternatives to vancomycin for the treatment of HAP. The choice between them may be guided by factors such as local antimicrobial susceptibility patterns, patient-specific factors (e.g., renal function), and the bactericidal versus bacteriostatic properties of the agents.
Conclusion
The available preclinical data from a robust porcine model of severe MRSA pneumonia indicates that telavancin may offer a more potent bactericidal effect in the lungs compared to linezolid. This is supported by its dual mechanism of action that targets both the bacterial cell wall and membrane. However, the lack of direct head-to-head clinical trials necessitates a cautious interpretation of these findings in the context of human HAP. Both telavancin and linezolid remain important therapeutic options for the treatment of HAP, particularly in cases of suspected or confirmed MRSA infection. Future clinical research directly comparing these two agents is warranted to definitively establish their relative clinical efficacy and safety profiles in this critical patient population.
References
- 1. Efficacy of Telavancin in Comparison to Linezolid in a Porcine Model of Severe Methicillin-Resistant Staphylococcus aureus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 4. Telavancin versus Vancomycin for Hospital-Acquired Pneumonia due to Gram-positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telavancin for the treatment of nosocomial pneumonia caused by methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
Comparative Efficacy of Telavancin in a Neutropenic Mouse Thigh Infection Model
An Objective Analysis Against Vancomycin and Linezolid
For researchers and drug development professionals engaged in the study of antibacterial agents, the neutropenic mouse thigh infection model remains a cornerstone for preclinical efficacy assessment. This guide provides a comparative analysis of Telavancin's performance in this model, benchmarked against two commonly used antibiotics for Gram-positive infections: Vancomycin and Linezolid. The data presented is supported by experimental findings from published studies, offering a quantitative and methodological foundation for further research.
Comparative Efficacy Data
The in vivo efficacy of Telavancin, Vancomycin, and Linezolid against Staphylococcus aureus in the neutropenic mouse thigh infection model is summarized below. Key pharmacodynamic parameters, including Minimum Inhibitory Concentration (MIC) and the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) required for bacteriostatic (stasis) and bactericidal (1-log kill) activity, are presented for comparison.
| Parameter | Telavancin | Vancomycin | Linezolid | Reference |
| Target Organism | Staphylococcus aureus (MSSA, MRSA, VISA) | Staphylococcus aureus (MSSA, MRSA) | Staphylococcus aureus (MRSA, MSSA) | [1][2] |
| MIC Range (mg/L) | 0.06 - 0.25 | 1 - 4 | Not explicitly stated in comparative thigh model, but generally low for susceptible strains. | [1] |
| 24-h Free Drug AUC/MIC for Net Stasis | 83 | 77.9 | A dose of 100 mg/kg (b.i.d.) produced a static effect in a murine groin abscess model.[1][2] | [1][2] |
| 24-h Free Drug AUC/MIC for 1-log Kill | 215 | 282 | A dose of 100 mg/kg (b.i.d.) was required for a >1-log10 kill.[1][2] | [1][2] |
Experimental Protocols
The following section outlines the typical methodology employed in neutropenic mouse thigh infection models to evaluate antibiotic efficacy.
Murine Model and Neutropenia Induction
Female ICR (CD-1) or similar strains of mice, typically 5-6 weeks old, are used.[][4] Neutropenia is induced to minimize the contribution of the host immune system, thereby isolating the effect of the antimicrobial agent. This is commonly achieved by administering two doses of cyclophosphamide (B585) intraperitoneally or subcutaneously. A common regimen involves a dose of 150 mg/kg four days prior to infection and a second dose of 100 mg/kg one day before infection.[][4]
Bacterial Strain and Inoculum Preparation
Clinically relevant strains of Staphylococcus aureus, including methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant S. aureus (MRSA), are used.[1] Bacteria are grown to a logarithmic phase in a suitable broth, then harvested and diluted in sterile saline or phosphate-buffered saline (PBS) to the desired concentration, typically around 107 colony-forming units (CFU)/mL.[][4]
Thigh Infection
Mice are anesthetized, and a 0.1 mL volume of the bacterial suspension is injected into the posterior thigh muscle of one or both legs.[][5] An initial group of mice is often sacrificed shortly after infection (e.g., 2 hours) to determine the baseline bacterial load in the thighs.[]
Drug Administration and Dosing
Treatment with the test articles (Telavancin, Vancomycin, Linezolid) or a vehicle control is initiated, typically 2 hours post-infection.[] Drugs are administered via a subcutaneous or intraperitoneal route.[1][6] A range of doses is typically evaluated to determine the dose-response relationship. Dosing can be administered as a single dose or in fractionated regimens over a 24-hour period.[1]
Determination of Bacterial Burden
At the end of the treatment period (commonly 24 hours), mice are euthanized.[1][] The infected thigh muscles are aseptically excised, weighed, and homogenized in a sterile buffer.[][4] Serial dilutions of the homogenate are plated on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar with 5% sheep's blood).[] The plates are incubated, and the resulting bacterial colonies are counted to determine the number of CFU per gram of thigh tissue.[]
Pharmacokinetic and Pharmacodynamic Analysis
Blood samples may be collected at various time points to determine the pharmacokinetic profile of the antibiotics.[1] The primary pharmacodynamic (PD) parameter correlated with efficacy for these antibiotics against S. aureus is the 24-hour area under the free drug concentration-time curve to MIC ratio (fAUC/MIC).[1] A sigmoid maximum-effect (Emax) model is often used to determine the fAUC/MIC exposures associated with net stasis (no change in bacterial count from the start of therapy) and a 1-log10 reduction in bacterial count.[7]
Visualizing the Process and Mechanisms
To better illustrate the experimental workflow and the mechanisms of action of the compared antibiotics, the following diagrams are provided.
Conclusion
The data from neutropenic mouse thigh infection models demonstrate that Telavancin is a potent antibiotic against Staphylococcus aureus, including resistant strains.[1] When compared to Vancomycin, Telavancin achieves bacteriostatic and bactericidal endpoints at lower fAUC/MIC ratios.[1][7] While direct comparative data in the thigh model is less abundant for Linezolid, existing studies suggest it is also effective, though potentially requiring higher relative exposures to achieve bactericidal activity against some strains.[2] The dual mechanism of action of Telavancin, targeting both cell wall synthesis and cell membrane integrity, likely contributes to its potent in vivo activity.[8] This compilation of data and methodologies provides a valuable resource for the continued evaluation and development of novel antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Telavancin Hydrochloride Demonstrates Potent Activity Against Daptomycin-Nonsusceptible Staphylococcus aureus
A Comparative analysis of in vitro efficacy and mechanisms of action.
For researchers and drug development professionals grappling with the challenge of daptomycin-nonsusceptible Staphylococcus aureus (DNS S. aureus), telavancin (B1682011) hydrochloride has emerged as a promising therapeutic alternative. This guide provides a comprehensive comparison of telavancin and daptomycin (B549167), focusing on their activity against DNS S. aureus, supported by experimental data and detailed methodologies.
Executive Summary
Telavancin, a lipoglycopeptide, consistently demonstrates potent in vitro bactericidal activity against DNS S. aureus isolates.[1][2] In contrast, daptomycin exhibits initial bactericidal effects followed by regrowth in several studies.[1][2] Telavancin's dual mechanism of action—inhibition of peptidoglycan synthesis and disruption of bacterial membrane potential—is thought to contribute to its sustained activity against strains that have developed resistance to daptomycin.[1][2]
Comparative In Vitro Activity
Multiple studies have evaluated the minimum inhibitory concentrations (MICs) and bactericidal activity of telavancin compared to daptomycin and vancomycin (B549263) against clinical isolates of DNS S. aureus.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for telavancin, daptomycin, and vancomycin against various DNS S. aureus strains from a key in vitro study.
| Strain | Telavancin MIC (mg/L) | Daptomycin MIC (mg/L) | Vancomycin MIC (mg/L) |
| CB1814 | 1 | 4 | 2 |
| R6212 | 0.25 | 2 | 2 |
| SA-684 | 0.5 | 2 | 2 |
| R2334 | 0.125 | 2 | 1 |
Data sourced from Smith et al., 2012 and Werth et al., 2013.[1][3]
Bactericidal Activity in a Pharmacokinetic/Pharmacodynamic (PK/PD) Model
An in vitro PK/PD model simulating endocardial vegetations was used to compare the bactericidal activity of the antibiotics over 120 hours.
| Strain | Telavancin (log10 CFU/g reduction at 120h) | Daptomycin (log10 CFU/g reduction at 120h) | Vancomycin (log10 CFU/g reduction at 120h) |
| CB1814 | -4.9 | Regrowth observed | No sustained bactericidal activity |
| R6212 | -4.31 | Regrowth observed | No sustained bactericidal activity |
| SA-684 | -3.06 | Regrowth observed | No sustained bactericidal activity |
Data sourced from Smith et al., 2012.[1][2] At 120 hours, telavancin demonstrated a significantly greater reduction in colony counts compared to vancomycin for all tested strains and was superior to daptomycin against the CB1814 strain.[1][2]
Mechanisms of Action and Resistance
The differing mechanisms of action between telavancin and daptomycin are crucial to understanding telavancin's efficacy against daptomycin-resistant strains.
Telavancin's Dual Mechanism of Action
Telavancin is a lipoglycopeptide that interferes with bacterial cell wall synthesis and disrupts membrane integrity.[1][2] This dual action provides a potential advantage against organisms that have developed resistance to agents with a single mechanism of action.[2]
Caption: Telavancin's dual mechanism of action.
Daptomycin Resistance in S. aureus
Daptomycin resistance in S. aureus is complex and often involves multiple genetic mutations.[4][5] Key mechanisms include alterations in the cell membrane and cell wall that prevent daptomycin from reaching its target.[4][5]
Caption: Key mechanism of daptomycin resistance in S. aureus.
Experimental Protocols
The following methodologies are based on the in vitro studies referenced in this guide.
Bacterial Strains
Clinical DNS S. aureus isolates were used in the evaluations.[1] For example, the strains CB1814, R6212, and SA-684 were utilized in the PK/PD model.[1]
Susceptibility Testing
Minimum inhibitory concentrations (MICs) were determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model
A one-compartment in vitro PK/PD model with simulated endocardial vegetations was employed.[1]
-
Model Setup: The model consists of a central compartment containing Mueller-Hinton broth supplemented with calcium and human albumin.
-
Simulated Regimens:
-
Bacterial Inoculum: A starting inoculum of approximately 10^8.5 CFU/g was used in the simulated vegetations.[1]
-
Sampling: Samples were collected over a 120-hour period to determine bacterial colony counts.[1]
-
Endpoint: Bactericidal activity was defined as a ≥3-log10 CFU/g decrease from the initial inoculum.[1]
Caption: Experimental workflow for the in vitro PK/PD model.
Conclusion
The available data strongly suggest that telavancin hydrochloride is a potent agent against daptomycin-nonsusceptible S. aureus in vitro. Its dual mechanism of action likely contributes to its sustained bactericidal activity against strains that have developed resistance to daptomycin. For researchers and clinicians, telavancin represents a valuable therapeutic option for infections caused by these challenging pathogens. Further clinical studies are warranted to confirm these in vitro findings.
References
- 1. Evaluation of telavancin activity versus daptomycin and vancomycin against daptomycin-nonsusceptible Staphylococcus aureus in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Telavancin Activity versus Daptomycin and Vancomycin against Daptomycin-Nonsusceptible Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to daptomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lipoglycopeptides: Telavancin, Dalbavancin, and Oritavancin
The emergence of multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has necessitated the development of novel antimicrobial agents.[1][2] Lipoglycopeptides, a class of antibiotics derived from glycopeptides, have emerged as a significant advancement in treating serious Gram-positive infections.[3][4] This guide provides a comparative analysis of three prominent lipoglycopeptides: Telavancin (B1682011), Dalbavancin, and Oritavancin (B1663774), focusing on their mechanisms of action, in vitro activity, clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action
Lipoglycopeptides exhibit a dual mechanism of action, which contributes to their potent bactericidal activity.[5][6] Firstly, they inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby blocking both transglycosylation and transpeptidation.[3] This is a mechanism shared with their parent glycopeptide compounds, but with greater potency.[4][6] Secondly, the lipophilic side chain anchors the molecule to the bacterial cell membrane, causing disruption, depolarization, and increased permeability, which ultimately leads to cell death.[3][5]
Some lipoglycopeptides possess additional mechanisms. For instance, Oritavancin has been shown to also inhibit RNA synthesis.[3][5] This multi-targeted approach is believed to contribute to their enhanced potency and a lower potential for resistance development compared to vancomycin (B549263).[2]
In Vitro Activity
All three lipoglycopeptides demonstrate potent in vitro activity against a broad range of Gram-positive bacteria, including MRSA and methicillin-susceptible Staphylococcus aureus (MSSA), Staphylococcus epidermidis, and Streptococcus species.[3][7] They generally exhibit lower minimum inhibitory concentrations (MICs) than vancomycin.[7] However, there are notable differences in their activity against vancomycin-resistant strains.
Oritavancin is unique in its potent activity against both vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA).[3][7] It also retains activity against enterococci with the VanA phenotype, which confers resistance to both vancomycin and teicoplanin.[3] In contrast, Dalbavancin and Telavancin are active against VISA strains but show poor activity against VRSA and are not effective against VanA-producing enterococci.[3][7] All three agents are active against enterococci with the VanB phenotype.[3]
Table 1: Comparative In Vitro Activity (MIC90, μg/mL) of Lipoglycopeptides
| Organism | Telavancin | Dalbavancin | Oritavancin | Vancomycin |
| S. aureus (MSSA) | 0.12 | 0.06 | 0.12 | 2 |
| S. aureus (MRSA) | 0.12 | 0.06 | 0.12 | 2 |
| S. aureus (VISA) | Active | Active | Active | - |
| S. aureus (VRSA) | Poor | Poor | Active | - |
| Enterococcus faecalis (Vancomycin-S) | - | - | - | - |
| Enterococcus faecium (VanA VRE) | Inactive | Inactive | Active | - |
| Enterococcus faecium (VanB VRE) | Active | Active | Active | - |
Data compiled from multiple sources.[3][7][8][9] Note: MIC values can vary between studies.
Pharmacokinetic Properties
A key differentiator among the lipoglycopeptides is their pharmacokinetic profiles, which significantly influence their dosing regimens.[2] The extended half-lives of Dalbavancin and Oritavancin are attributed to their lipophilic side chains, which promote anchoring to the cell membrane.[3]
-
Telavancin has a half-life of approximately 7.5-9 hours, requiring once-daily intravenous administration.[10][11]
-
Dalbavancin possesses a very long half-life, ranging from 147 to 258 hours, allowing for once-weekly dosing or even a single-dose regimen for certain infections.[3][10]
-
Oritavancin has the longest half-life at around 393 hours, enabling a full course of therapy to be delivered as a single intravenous dose.[3][10]
Table 2: Pharmacokinetic Comparison
| Parameter | Telavancin | Dalbavancin | Oritavancin |
| Half-life | ~7.5-9 hours[10][11] | 147-258 hours[3] | ~393 hours[3] |
| Dosing Frequency | Once daily[10] | Once weekly or single dose[7][10] | Single dose[7][10] |
| Primary Elimination | Renal[10] | Renal and non-renal[3] | Hepatic/Reticuloendothelial system[2] |
| Protein Binding | ~90% | ~93% | ~85%[12] |
Clinical Efficacy
All three agents have demonstrated non-inferiority to vancomycin in Phase 3 clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[13][14][15]
-
Telavancin is approved for complicated skin and skin structure infections (cSSSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HAP/VAP) caused by susceptible Gram-positive bacteria.[10][16] In studies on cSSSI, Telavancin showed comparable efficacy to vancomycin, with some data suggesting higher eradication rates for MRSA infections.[16][17]
-
Dalbavancin is approved for ABSSSI.[18] Clinical trials have shown that both a two-dose regimen (1000 mg on day 1, followed by 500 mg on day 8) and a single 1500 mg dose are non-inferior to twice-daily vancomycin for 10-14 days.[15] It has also shown promise in treating more serious infections like osteomyelitis and bacteremia.[19][20]
-
Oritavancin is approved for ABSSSI as a single 1200 mg intravenous dose.[18][21] The SOLO I and II trials demonstrated that single-dose oritavancin was non-inferior to a 7-to-10-day course of vancomycin.[22][23]
Table 3: Summary of Clinical Efficacy in ABSSSI Trials
| Drug | Trial(s) | Comparator | Clinical Cure Rate (Drug) | Clinical Cure Rate (Comparator) | Outcome |
| Telavancin | ATLAS | Vancomycin | 68.0% | 63.3% | Non-inferiority met[13] |
| Dalbavancin | DISCOVER | Vancomycin | 83.3% | 81.8% | Non-inferiority met |
| Oritavancin | SOLO I/II | Vancomycin | 79.8% | 79.9% | Non-inferiority met[22] |
Safety and Tolerability
The lipoglycopeptides are generally well-tolerated, with the most common side effects including nausea, vomiting, and headache.[7]
-
Telavancin carries a boxed warning for increased mortality in patients with pre-existing moderate to severe renal impairment (creatinine clearance ≤50 mL/min) in HAP/VAP trials.[10][11] It is also associated with a risk of nephrotoxicity and QT interval prolongation.[11][24] Taste disturbances and foamy urine are other commonly reported side effects.[10]
-
Dalbavancin has a favorable safety profile and does not prolong the QT interval.[11] Infusion-related reactions can occur.
-
Oritavancin can artificially prolong certain coagulation tests, such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[21]
Table 4: Common Adverse Events
| Adverse Event | Telavancin | Dalbavancin | Oritavancin |
| Nausea/Vomiting | More common[7] | Common[7] | Common |
| Headache | Common[10] | Common | Common |
| Taste Disturbance | Common[10] | Less common | Less common |
| Nephrotoxicity | Risk, Boxed Warning[11][24] | Low risk | Low risk |
| QT Prolongation | Risk[11] | No | Low risk |
| Infusion Reactions | Possible | Possible | Possible |
| Coagulation Test Interference | Yes (PT/aPTT)[24] | No | Yes (PT/aPTT)[21] |
Experimental Protocols
Time-Kill Kinetic Assay
This method is used to assess the bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., S. aureus) is prepared to a final concentration of approximately 5 x 105 to 5 x 106 colony-forming units (CFU)/mL in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Antimicrobial Addition: The lipoglycopeptide (e.g., Telavancin) is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 2x, 4x, 8x MIC). A growth control tube with no antibiotic is included.
-
Incubation: The tubes are incubated at 35-37°C with shaking.
-
Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated onto agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: The change in log10 CFU/mL over time is plotted for each concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[8]
Conclusion
Telavancin, Dalbavancin, and Oritavancin are potent lipoglycopeptide antibiotics that offer significant advantages over older glycopeptides for treating severe Gram-positive infections.[25][26] While all three demonstrate robust activity against MRSA, their key differences lie in their pharmacokinetic profiles, which allow for dosing schedules ranging from daily to single-dose administration, and in their spectrum of activity against vancomycin-resistant strains.[3][7] Oritavancin's broad coverage, including VRSA and VanA VRE, provides a critical option for highly resistant pathogens.[3] Telavancin offers an alternative for HAP/VAP, though its use requires careful patient selection due to safety considerations.[10] Dalbavancin's infrequent dosing regimen presents a valuable option for outpatient therapy or for patients where long-term intravenous access is challenging.[27] The choice among these agents will depend on the specific pathogen and its susceptibility profile, the site and severity of infection, patient-specific factors such as renal function, and logistical considerations for administration.
References
- 1. A Comparative Review of the Lipoglycopeptides: Oritavancin, Dalbavancin, and Telavancin | Semantic Scholar [semanticscholar.org]
- 2. A comparative review of the lipoglycopeptides: oritavancin, dalbavancin, and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoglycopeptides Overview - Creative Peptides [creative-peptides.com]
- 5. qyaobio.com [qyaobio.com]
- 6. lecturio.com [lecturio.com]
- 7. brieflands.com [brieflands.com]
- 8. Comparative In Vitro Activity of New Lipoglycopeptides and Vancomycin Against Ocular Staphylococci and Their Toxicity on the Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative In Vitro Activity of New Lipoglycopeptides and Vancomycin Against Ocular Staphylococci and Their Toxicity on the Human Corneal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 12. New Frontier on Antimicrobial Therapy: Long-Acting Lipoglycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. scienceopen.com [scienceopen.com]
- 16. Efficacy and safety of telavancin in clinical trials: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Telavancin in Clinical Trials: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 18. Lipoglycopeptide - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Dalbavancin for Treatment of Staphylococcus aureus Bacteremia: The DOTS Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. Single-Dose Oritavancin Treatment of Acute Bacterial Skin and Skin Structure Infections: SOLO Trial Efficacy by Eron Severity and Management Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Oritavancin for acute bacterial skin and skin structure infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nursing.ceconnection.com [nursing.ceconnection.com]
- 25. Beyond Vancomycin: The Tail of the Lipoglycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dalbavancin shows promise for Staphylococcus aureus bloodstream infections - Medical Update Online [medicalupdateonline.com]
In Vitro Synergy of Telavancin with Beta-Lactams: A Comparative Guide
The emergence of antibiotic resistance, particularly among Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the exploration of combination therapies to enhance efficacy and combat resistance. Telavancin, a lipoglycopeptide antibiotic, has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive bacteria. This guide provides a comprehensive overview of the in vitro synergistic interactions between Telavancin and various beta-lactam antibiotics, offering researchers, scientists, and drug development professionals a comparative analysis of experimental data and methodologies.
The combination of Telavancin with a beta-lactam agent is a promising strategy, as beta-lactams have been shown to enhance the activity of glycopeptide antibiotics like vancomycin, which shares structural and mechanistic similarities with Telavancin.[1] This synergistic effect is observed even against beta-lactam-resistant strains, suggesting a complex interplay that potentiates the bactericidal action of Telavancin.[1]
Quantitative Synergy Analysis
The synergistic potential of Telavancin in combination with various beta-lactams has been evaluated against different strains of Staphylococcus aureus, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and heterogeneously vancomycin-intermediate (hVISA) strains. The primary methods for quantifying synergy are the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI), and the time-kill assay.
Time-Kill Assay Results
Time-kill studies assess the rate and extent of bacterial killing over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
| Telavancin Combination | Bacterial Strains | Percentage of Strains Showing Synergy | Reference |
| Nafcillin | 30 S. aureus (10 MSSA, 10 MRSA, 10 hVISA) | 70% | [1] |
| 20 MRSA and hVISA | 80% | [1] | |
| 10 MSSA | 50% | [1] | |
| Imipenem | 30 S. aureus (10 MSSA, 10 MRSA, 10 hVISA) | 63% | [1] |
| 20 MRSA and hVISA | 85% | [1] | |
| 10 MSSA | 20% | [1] | |
| Ceftriaxone | 40 MRSA | 88% | [2] |
| Meropenem | 40 MRSA | 65% | [2] |
| Cefepime | 40 MRSA | 45% | [2] |
Checkerboard Assay and Etest Results
The checkerboard method involves testing serial dilutions of two antimicrobial agents, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each in the presence of the other. The Fractional Inhibitory Concentration Index (FICI) is calculated to define the interaction. An FICI of ≤ 0.5 is generally considered synergistic. The Etest synergy method is a variation of this approach.
| Telavancin Combination | Bacterial Strains | Method | Percentage of Strains Showing Synergy (FICI ≤ 0.5) | Reference |
| Ceftaroline | 50 MRSA | Etest | 14% | [3][4] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of in vitro synergy. The two most common methods are the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FICI.
-
Preparation of Antibiotics: Stock solutions of Telavancin and the beta-lactam are prepared and serially diluted in a 96-well microtiter plate. Telavancin is typically diluted horizontally, and the beta-lactam is diluted vertically.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.[5]
-
Incubation: The plate is inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.[5][6]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The MIC of each drug alone and in combination is determined.
-
FICI Calculation: The FICI is calculated as follows: FICI = FIC of Telavancin + FIC of Beta-lactam Where:
-
FIC of Telavancin = (MIC of Telavancin in combination) / (MIC of Telavancin alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of antimicrobial activity.
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.
-
Addition of Antibiotics: Telavancin and the beta-lactam are added to the bacterial cultures at specific concentrations (e.g., 0.25x, 0.5x, 1x, or 2x MIC), both alone and in combination. A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and the combination.
-
Interpretation:
-
Synergy: ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Indifference: <2-log10 difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in synergy testing and the underlying mechanisms, the following diagrams are provided.
Caption: General workflow for in vitro synergy testing.
Caption: Protocol for the checkerboard assay.
Caption: Protocol for the time-kill assay.
Caption: Proposed mechanism of Telavancin and beta-lactam synergy.
Conclusion
The in vitro data strongly suggest that the combination of Telavancin with various beta-lactams, including nafcillin, imipenem, ceftriaxone, and meropenem, results in synergistic activity against a significant percentage of S. aureus isolates, including resistant phenotypes like MRSA and hVISA.[1][2] The synergy is particularly pronounced against beta-lactam-resistant strains.[1] These findings highlight the potential clinical utility of such combinations, which could offer enhanced efficacy and a reduced risk of nephrotoxicity compared to combinations with aminoglycosides like gentamicin.[1] Further research is warranted to elucidate the precise molecular mechanisms of this synergy and to translate these promising in vitro results into clinical practice.
References
- 1. Comparative Activities of Telavancin Combined with Nafcillin, Imipenem, and Gentamicin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antistaphylococcal Activities of Telavancin Tested Alone and in Combination by Time-Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In Vitro Activity of Telavancin in Combination with Colistin versus Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Telavancin's Efficacy in Vancomycin-Resistant Enterococci (VRE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of telavancin's performance against vancomycin-resistant enterococci (VRE) strains, with a focus on its efficacy relative to other therapeutic alternatives. The information presented is supported by in vitro and available clinical data to assist researchers and drug development professionals in their understanding of telavancin's potential role in treating VRE infections.
Executive Summary
Telavancin (B1682011), a lipoglycopeptide antibiotic, demonstrates potent in vitro activity against vancomycin-resistant enterococci, particularly strains with the VanB phenotype. Its dual mechanism of action—inhibition of cell wall synthesis and disruption of bacterial cell membrane integrity—contributes to its bactericidal effect. While direct head-to-head clinical trial data comparing telavancin to linezolid (B1675486) and daptomycin (B549167) specifically for VRE infections are limited, in vitro studies consistently show its efficacy. This guide synthesizes the available preclinical data, outlines experimental methodologies, and provides a framework for understanding telavancin's activity against VRE.
In Vitro Efficacy of Telavancin against VRE
Telavancin has shown promising activity against VRE in various in vitro studies. Its efficacy is often compared with other last-resort antibiotics for VRE infections, such as linezolid and daptomycin.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC data for telavancin and comparator agents against VRE strains from several studies.
Table 1: Telavancin MIC Distribution against Vancomycin-Resistant Enterococcus faecium (VREm)
| Study/Source | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Telavancin MIC Range (µg/mL) |
| Mendes et al. (VanA-type) | - | >2 | - |
| Mendes et al. (VanB-type) | - | - | ≤1 (for 100% of strains) |
| Pankey & Ashcraft (LRVRE) | - | - | 0.064 - 8 |
LRVRE: Linezolid-resistant vancomycin-resistant enterococci
Table 2: Comparative MIC₉₀ Values (µg/mL) against VRE
| Antibiotic | E. faecium (VanA) | E. faecalis (VanA) | E. faecium (VanB) | E. faecalis (VanB) |
| Telavancin | >2 | 4-16 | ≤2 | ≤2 |
| Linezolid | 2 | 2 | 2 | 2 |
| Daptomycin | 4 | 2 | 4 | 2 |
| Vancomycin | >256 | >256 | 16 | 1 |
Data compiled from multiple sources.[1]
Time-Kill Kinetic Studies
Time-kill assays assess the bactericidal or bacteriostatic activity of an antibiotic over time. Studies have demonstrated the bactericidal activity of telavancin against VRE. In an in vitro pharmacokinetic model of infection, telavancin showed a superior bactericidal effect against a vancomycin-resistant E. faecium (VREF) strain compared to vancomycin.[2][3]
Clinical Efficacy: A Comparative Overview
Direct clinical trial data comparing telavancin with linezolid or daptomycin for the treatment of VRE bacteremia are scarce. Most clinical trials involving telavancin have focused on infections caused by Staphylococcus aureus. However, a systematic review and meta-analysis of studies comparing linezolid and daptomycin for VRE bacteremia found that linezolid was associated with lower mortality rates.[1][4] While telavancin is mentioned as a therapeutic option for VRE, there is a recognized lack of extensive clinical data to firmly establish its comparative efficacy in this setting.[4]
Table 3: Comparison of Clinical Outcomes for Linezolid vs. Daptomycin in VRE Bacteremia (from meta-analyses)
| Outcome | Odds Ratio (Daptomycin vs. Linezolid) | 95% Confidence Interval | Finding |
| 30-Day All-Cause Mortality | 1.61 | 1.08 - 2.40 | Higher mortality with daptomycin[4] |
| Overall Mortality | 1.41 | 1.06 - 1.89 | Higher mortality with daptomycin[4] |
| Clinical Cure Rate | 1.04 | 0.63 - 1.72 | No significant difference[4] |
Mechanism of Action
Telavancin exerts its bactericidal effect through a dual mechanism of action that targets the bacterial cell wall and cell membrane.[5][6]
-
Inhibition of Cell Wall Synthesis: Similar to vancomycin, telavancin binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation, which are crucial steps in cell wall synthesis.[6]
-
Disruption of Cell Membrane Integrity: The lipophilic side chain of telavancin anchors to the bacterial cell membrane, leading to depolarization, increased membrane permeability, and leakage of cellular components like ATP and K+.[5][6] This interaction with the cell membrane is believed to be mediated by its binding to the cell wall precursor, Lipid II.[5][7]
Caption: Dual mechanism of action of Telavancin against VRE.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of telavancin's efficacy. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: General workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the VRE strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial two-fold dilutions of telavancin in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air. For vancomycin, a 24-hour incubation is recommended.[2]
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Detailed Steps:
-
Preparation: A logarithmic-phase culture of the VRE strain is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Telavancin (and comparator antibiotics) are added at specified concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Conclusion
Telavancin exhibits potent in vitro activity against VRE strains, including those resistant to other agents. Its dual mechanism of action offers a potential advantage in overcoming resistance. While direct comparative clinical data for VRE infections are limited, the available preclinical evidence suggests that telavancin is a promising agent. Further clinical studies are warranted to definitively establish its role in the treatment of VRE infections compared to current standard-of-care agents like linezolid and daptomycin. Researchers and drug development professionals should consider the strong in vitro profile of telavancin when evaluating novel therapeutic strategies for multidrug-resistant Gram-positive infections.
References
- 1. Daptomycin versus linezolid for treatment of vancomycin-resistant enterococcal bacteremia: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review and Meta-Analysis of Linezolid versus Daptomycin for Treatment of Vancomycin-Resistant Enterococcal Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
Telavancin Demonstrates Non-Inferiority to Vancomycin in Landmark ATLAS Trials for Complicated Skin Infections
A comprehensive analysis of the pivotal ATLAS (Assessment of Telavancin (B1682011) in Complicated Skin and Skin Structure Infections) trials reveals that telavancin is a viable alternative to vancomycin (B549263) for treating complicated skin and skin-structure infections (cSSSI), including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The two parallel, randomized, double-blind, active-control Phase III studies established the non-inferiority of telavancin to vancomycin, offering clinicians another therapeutic option for these challenging infections.[1][2][3][4]
The ATLAS program was specifically designed to evaluate the efficacy and safety of telavancin, a lipoglycopeptide antibacterial agent, in comparison to the standard-of-care, vancomycin.[2] Telavancin exhibits a dual mechanism of action, inhibiting bacterial cell wall synthesis and disrupting membrane barrier function, which contributes to its potent bactericidal activity against a range of Gram-positive bacteria.[1][5]
Efficacy Outcomes: Comparable Clinical Cure Rates
A pooled analysis of the ATLAS trials demonstrated similar clinical cure rates between the two treatment arms. In the clinically evaluable population, 88% of patients treated with telavancin achieved clinical success at the test-of-cure visit (7-14 days after the last dose), compared to 87% of patients who received vancomycin.[2][3]
For the subset of patients with MRSA infections, telavancin also showed robust efficacy. The clinical cure rate in clinically evaluable patients with MRSA at baseline was 87.0% for telavancin and 85.9% for vancomycin.[1] A separate analysis reported cure rates of 91% for telavancin and 86% for vancomycin in patients with MRSA infections.[2][3][4] Microbiological eradication rates for MRSA were also comparable, with a trend favoring telavancin.[2][3][4]
A post-hoc analysis applying the 2013 FDA guidance for acute bacterial skin and skin structure infections further supported these findings. Early clinical response at day 3 was achieved in 62.6% of telavancin patients and 61.0% of vancomycin patients.[6] At the test-of-cure visit, the updated cure rates were 68.0% for telavancin and 63.3% for vancomycin.[6]
Table 1: Clinical Efficacy of Telavancin vs. Vancomycin in the ATLAS Trials
| Efficacy Endpoint | Telavancin | Vancomycin | Population |
| Clinical Cure Rate[2][3] | 88% | 87% | Clinically Evaluable |
| Clinical Cure Rate (MRSA)[1] | 87.0% | 85.9% | Clinically Evaluable with MRSA |
| Microbiological Eradication (MRSA)[2][3][4] | 90% | 85% | Clinically Evaluable with MRSA |
| Early Clinical Response (Day 3)[6] | 62.6% | 61.0% | Updated All-Treated |
| Updated Test-of-Cure Rate[6] | 68.0% | 63.3% | Updated All-Treated |
Safety and Tolerability Profile
The overall incidence of adverse events was similar between the two treatment groups.[7] However, some differences in the types of adverse events were observed. Taste disturbance, nausea, and vomiting were more frequently reported in the telavancin group.[1][2] Renal adverse events, specifically increases in serum creatinine, were also more common with telavancin.[1][5][8] In the updated safety population, renal events occurred in 3% of telavancin-treated patients compared to 1% of vancomycin-treated patients.[5] Discontinuation of therapy due to adverse events was slightly higher in the telavancin group (8-9%) compared to the vancomycin group (6-7%).[2][3][6]
Table 2: Safety Profile of Telavancin vs. Vancomycin in the ATLAS Trials
| Adverse Event | Telavancin | Vancomycin |
| Any Adverse Event[5][6] | 83% | 75% |
| Serious Adverse Events[5][6] | 7% | 5% |
| Discontinuation due to Adverse Events[2][3][5][6] | 8-9% | 6-7% |
| Renal Adverse Events[1][5] | 3% | 1% |
| Most Common Adverse Events[1][2] | Taste disturbance, nausea, vomiting | Pruritus |
Experimental Protocols of the ATLAS Trials
The ATLAS program consisted of two methodologically identical Phase III, randomized, double-blind, active-control, multicenter studies.[1][2][4][9]
-
Patient Population: Adult patients with complicated skin and skin-structure infections caused by suspected or confirmed Gram-positive organisms were enrolled.[2][3][4] A post-hoc analysis included patients with a lesion size of ≥75 cm² and excluded those with ulcers or burns.[6]
-
Randomization and Blinding: A total of 1867 patients were randomized in a 1:1 ratio to receive either telavancin or vancomycin.[2][3] The double-blind design ensured that neither the investigators nor the patients knew which treatment was being administered.[7]
-
Dosing Regimens:
-
Primary Endpoint: The primary efficacy endpoint was the clinical response at the test-of-cure visit, which occurred 7 to 14 days after the completion of therapy.[2][7]
Caption: Workflow of the ATLAS Phase III clinical trials.
Caption: Simplified mechanism of action for Telavancin and Vancomycin.
References
- 1. ATLAS trials: efficacy and safety of telavancin compared with vancomycin for the treatment of skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Telavancin versus vancomycin for the treatment of complicated skin and skin-structure infections caused by gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telavancin for Acute Bacterial Skin and Skin Structure Infections, a Post Hoc Analysis of the Phase 3 ATLAS Trials in Light of the 2013 FDA Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Telavancin versus vancomycin for the treatment of complicated skin and skin-structure infections associated with surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Telavancin in Clinical Trials: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 9. Telavancin versus Vancomycin for Hospital-Acquired Pneumonia due to Gram-positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Telavancin's Enduring Impact: A Comparative Analysis of the Post-Antibiotic Effect of Glycopeptides
Researchers and drug development professionals are increasingly focused on the pharmacodynamic properties of antibiotics that extend beyond simple minimum inhibitory concentrations (MICs). The post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical parameter in optimizing dosing regimens and combating antimicrobial resistance. This guide provides a comparative analysis of the PAE of Telavancin, a lipoglycopeptide, with other prominent glycopeptides, supported by experimental data and detailed methodologies.
Telavancin, a derivative of vancomycin (B549263), exhibits a dual mechanism of action that includes the inhibition of bacterial cell wall synthesis and the disruption of bacterial membrane integrity.[1][2][3] This unique mode of action contributes to its potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] A key pharmacodynamic feature of Telavancin is its prolonged post-antibiotic effect, which, in conjunction with its long elimination half-life, supports the feasibility of once-daily dosing.[7][8]
Comparative Post-Antibiotic Effect (PAE) Data
The following table summarizes the in vitro PAE of Telavancin compared to other glycopeptides against various Gram-positive organisms. The PAE is influenced by the bacterial species, the specific antibiotic, its concentration, and the duration of exposure.
| Antibiotic | Organism | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) | Reference |
| Telavancin | Staphylococcus aureus (MRSA) | 10 | 1 | 0.9 - 3.9 | [7] |
| Staphylococcus aureus (MSSA) | MIC (0.5 µg/ml) | 1 | 4.0 | [8] | |
| Streptococcus spp. | 10 | 1 | 0.4 - 6.7 | [7] | |
| Enterococcus spp. | 10 | 1 | 0.3 - 2.2 | [7] | |
| Vancomycin | Staphylococcus aureus (MRSA) | 5 mg/l | 1-2 | - | [9] |
| Enterococcus faecalis | 5 mg/l | 1-2 | - | [9] | |
| Teicoplanin | Staphylococcus aureus (MRSA) | 25 mg/l | 1-2 | Greater than Vancomycin | [9] |
| Enterococcus faecalis | 25 mg/l | 1-2 | Greater than Vancomycin | [9] | |
| Oritavancin | Staphylococcus aureus | - | - | Prolonged | [10][11] |
Note: Direct comparative studies for all glycopeptides under identical conditions are limited. The data presented is a compilation from available literature.
The data indicates that Telavancin exhibits a significant PAE against a range of Gram-positive pathogens. Notably, one study reported a PAE of up to 6.7 hours for Streptococcus species.[7] When compared to vancomycin, teicoplanin has been shown to have a greater PAE at higher concentrations against MRSA and Enterococcus faecalis.[9] Oritavancin is also characterized by a prolonged PAE.[10][11]
Experimental Protocol for Determining Post-Antibiotic Effect
The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antimicrobial agent. The following is a generalized yet detailed protocol based on the viable count method, which can be adapted for specific antibiotics and bacterial strains.[12][13][14]
I. Preparation of Bacterial Inoculum:
-
Streak the test organism on an appropriate agar (B569324) plate and incubate at 37°C to obtain isolated colonies.
-
Inoculate a single colony into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in pre-warmed broth to achieve a final concentration of approximately 5 x 10^5 to 10^6 colony-forming units (CFU)/mL.
II. Antibiotic Exposure:
-
Divide the standardized bacterial culture into two sets of tubes: test and control.
-
Add the antibiotic to the test tubes at a specified multiple of its predetermined Minimum Inhibitory Concentration (MIC), for example, 10x MIC.[15]
-
The control tubes receive no antibiotic.
-
Incubate all tubes at 37°C for a defined period, typically 1 or 2 hours.[12]
III. Removal of Antibiotic:
-
To remove the antibiotic from the test cultures, employ one of the following methods:
-
Centrifugation and Washing: Centrifuge the bacterial suspension, discard the supernatant containing the antibiotic, and resuspend the pellet in fresh, pre-warmed antibiotic-free broth. Repeat this washing step to ensure complete removal of the drug.[16]
-
Dilution: Perform a significant dilution (e.g., 1:1000) of the antibiotic-exposed culture in fresh, pre-warmed antibiotic-free broth to reduce the antibiotic concentration to a sub-inhibitory level.[16]
-
IV. Regrowth and Monitoring:
-
Incubate both the test (antibiotic-exposed) and control (unexposed) cultures at 37°C.
-
At regular time intervals (e.g., every hour), collect aliquots from both sets of cultures.
-
Perform serial dilutions of the collected samples in sterile phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C for 24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
V. Calculation of the Post-Antibiotic Effect:
-
The PAE is calculated using the following formula: PAE = T - C [14]
-
T represents the time required for the CFU/mL of the antibiotic-exposed culture to increase by 1 log10 (a 10-fold increase) from the count immediately after antibiotic removal.
-
C represents the time required for the CFU/mL of the unexposed control culture to increase by 1 log10 from the initial count.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the post-antibiotic effect using the viable count method.
Caption: Workflow for determining the Post-Antibiotic Effect (PAE) by the viable count method.
Signaling Pathways and Mechanism of Action
While the PAE is a pharmacodynamic outcome, the underlying mechanisms are linked to the antibiotic's primary mode of action. For glycopeptides, the primary target is the bacterial cell wall.
Caption: Dual mechanism of action of Telavancin compared to other glycopeptides.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telavancin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postantibiotic Effects of Telavancin against 16 Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro comparison of the post-antibiotic effect of vancomycin and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Oritavancin (LY333328) in a Neutropenic-Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oritavancin for the treatment of acute bacterial skin and skin structure infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Drug detoxification dynamics explain the postantibiotic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Telavancin Hydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Telavancin hydrochloride are tasked with the critical responsibility of its proper disposal to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a comprehensive overview of the essential procedures for safely discarding this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In the event of a spill, the area should be immediately contained and cleaned to minimize exposure risks.[1][2]
Step-by-Step Disposal Protocol
The correct disposal method for this compound is contingent on its form and concentration. It is crucial to distinguish between the pure active pharmaceutical ingredient (API), concentrated stock solutions, dilute solutions (e.g., in used cell culture media), and contaminated materials. As a guiding principle, antibiotic waste should be treated as chemical waste.[3][4]
1. Waste Characterization and Segregation:
The first step is to characterize the waste. High-concentration this compound waste, such as expired pure compounds or unused stock solutions, is generally considered hazardous chemical waste and must be segregated from other laboratory waste streams.[1][3][5]
2. Disposal of Pure this compound and Concentrated Solutions:
Unused or expired this compound powder and concentrated stock solutions should not be disposed of down the drain.[5][6] These are to be collected in a designated, properly labeled, and sealed chemical waste container.[7] Disposal must be managed through the institution's hazardous waste management program, which typically involves collection by a licensed chemical waste disposal company.[5]
3. Disposal of Dilute Solutions and Contaminated Media:
-
Heat-Stable Assumption: Assuming this compound is heat-stable, autoclaving will not deactivate the antibiotic.[1] In this scenario, the media should be collected and disposed of as chemical waste.[1]
-
Institutional Guidance: Always consult and adhere to your institution's specific environmental health and safety (EHS) protocols for antibiotic waste.[1][3]
Under the Resource Conservation and Recovery Act (RCRA), the sewering of hazardous pharmaceutical waste is prohibited.[6] Therefore, even dilute solutions should not be poured down the drain without explicit institutional approval.
4. Disposal of Contaminated Materials:
Solid waste contaminated with this compound, such as pipette tips, gloves, flasks, and vials, should be disposed of in designated biohazardous or chemical waste containers, in accordance with institutional policies.[1] Empty containers that held the pure substance may also be considered hazardous waste and should be disposed of accordingly.[8]
The following table summarizes the recommended disposal methods for different types of this compound waste:
| Waste Type | Recommended Disposal Method |
| Pure this compound (API) | Collect in a labeled, sealed hazardous waste container for disposal through a licensed chemical waste management service.[5][7] |
| Concentrated Stock Solutions | Collect in a labeled, sealed hazardous waste container for disposal through a licensed chemical waste management service.[1][3][5] |
| Dilute Solutions (e.g., used cell culture media) | Collect as chemical waste. Do not dispose down the drain. Follow institutional guidelines for antibiotic waste.[1][6] |
| Contaminated Solid Waste (e.g., gloves, vials) | Dispose of in designated biohazardous or chemical waste containers according to institutional protocols.[1] |
Regulatory Framework
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under RCRA.[9][10] While this compound is not specifically listed as a P- or U-listed hazardous waste, it is crucial to evaluate the waste for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity).[9] Many institutions adopt a conservative approach and manage all pharmaceutical waste as hazardous to ensure compliance.[8]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound waste is depicted in the diagram below. This decision-making process ensures that all forms of the waste are handled safely and in accordance with general best practices.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. benchchem.com [benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. dep.wv.gov [dep.wv.gov]
- 9. medicalwastepros.com [medicalwastepros.com]
- 10. Federal Register :: Request Access [unblock.federalregister.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Telavancin Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Telavancin hydrochloride, a lipoglycopeptide antibacterial agent. Following these procedural steps will help mitigate risks and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls. The following table summarizes the recommended PPE and safety measures.
| Equipment/Control | Specification | Purpose | Citation |
| Ventilation | Use in a well-ventilated area. Employ local exhaust ventilation or process enclosures to control airborne levels. | To minimize inhalation exposure to the powder form of the compound. | [1] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes or dust particles. | [2] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact with the compound. | [1] |
| Respiratory Protection | NIOSH-approved respirator. | To be used when ventilation is inadequate to control airborne concentrations. | [1] |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. | [1] |
| Safety Equipment | Eyewash station and safety shower. | To be readily available in case of accidental exposure. | [1] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling the compound.[2]
-
For intravenous administration, the reconstituted solution should be administered over a period of 60 minutes to minimize infusion-related reactions.[3][4]
Storage:
-
Store in a tightly closed container.[1]
-
Recommended storage temperature is between 2°C to 8°C (35°F to 46°F).[5]
-
Excursions to ambient temperatures (up to 25°C or 77°F) are permissible.[5]
-
Avoid excessive heat.[5]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Procedure | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops. | [1][6] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [1][6] |
Accidental Release: In case of a spill, wear appropriate PPE, contain the spill, and collect the material. Transfer the collected material to a chemical waste container for disposal in accordance with local, state, and federal regulations.[1]
Disposal Plan
All waste materials, including unused this compound and contaminated disposables, should be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
